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  • Product: 4-(2-methoxyphenyl)piperazin-1-amine
  • CAS: 19351-48-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-methoxyphenyl)piperazin-1-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-methoxyphenyl)piperazin-1-amine. Due to the limite...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2-methoxyphenyl)piperazin-1-amine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from its core chemical motifs, primarily the 1-(2-methoxyphenyl)piperazine scaffold, to offer scientifically grounded estimations and analytical approaches. This guide is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this compound and its derivatives. We will delve into its structural features, predicted and inferred physicochemical parameters, and detailed experimental protocols for their empirical determination.

Introduction: The Significance of the Arylpiperazine Moiety

The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically significant drugs targeting the central nervous system (CNS). The presence of the 2-methoxyphenyl group, in particular, is a well-established pharmacophore that often imparts affinity for various aminergic G-protein coupled receptors (GPCRs), including serotonergic (5-HT) and adrenergic receptors. The addition of a primary amine at the 4-position of the piperazine ring, as in 4-(2-methoxyphenyl)piperazin-1-amine, introduces a key site for further chemical modification and potential modulation of the compound's pharmacological and pharmacokinetic profile. Understanding the fundamental physicochemical properties of this core structure is paramount for rational drug design, formulation development, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Piperazine and its derivatives are recognized for their role as intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] The parent compound, 1-(2-methoxyphenyl)piperazine, serves as a crucial building block in the creation of ligands for dopamine D2 and D3 receptors and compounds with potential antidepressant activity.[3][4]

Molecular Structure and Core Properties

Caption: Molecular structure of 4-(2-methoxyphenyl)piperazin-1-amine.

Table 1: Core Physicochemical Data for 1-(2-methoxyphenyl)piperazine (Parent Compound)

PropertyValueSource
CAS Number 35386-24-4
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Melting Point 35-40 °C
Boiling Point 130-133 °C at 0.1 mmHg
Density 1.095 g/mL at 25 °C

The introduction of the primary amine group to form 4-(2-methoxyphenyl)piperazin-1-amine (Molecular Formula: C₁₁H₁₇N₃O, Molecular Weight: 207.28 g/mol ) is expected to significantly influence these properties, particularly its boiling point, solubility, and basicity.

Solubility Profile: Predictions and Experimental Determination

The solubility of a compound is a critical parameter in drug development, impacting its absorption and formulation. Amines, in general, exhibit pH-dependent solubility.

3.1. Predicted Solubility

Based on its structure, 4-(2-methoxyphenyl)piperazin-1-amine is anticipated to have the following solubility characteristics:

  • Aqueous Solubility: The presence of three nitrogen atoms, capable of acting as hydrogen bond acceptors, and a primary amine that can act as a hydrogen bond donor, suggests some degree of water solubility. However, the molecule also possesses a significant hydrophobic region (the methoxyphenyl ring). Therefore, it is predicted to be sparingly to slightly soluble in neutral water.

  • Acidic Solubility: As a basic compound, its solubility is expected to increase significantly in acidic solutions due to the formation of protonated, more polar ammonium salts.

  • Organic Solubility: The compound is likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, and to a lesser extent in less polar solvents like dichloromethane and chloroform.[5]

3.2. Experimental Protocol for Solubility Determination

A robust method for determining the solubility class of an amine involves a systematic approach using various solvents.

Materials:

  • 4-(2-methoxyphenyl)piperazin-1-amine

  • Distilled water

  • Diethyl ether

  • 5% (w/v) Sodium hydroxide (NaOH) solution

  • 5% (v/v) Hydrochloric acid (HCl) solution

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Test tubes and rack

  • Vortex mixer

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Water Solubility: To a test tube containing approximately 25 mg of the compound, add 0.75 mL of distilled water in 0.25 mL portions, vortexing after each addition. Observe for complete dissolution.

  • pH of Aqueous Solution: If the compound is water-soluble, test the pH of the solution using a pH strip or meter. A basic pH is expected.

  • Acid and Base Solubility: If the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH using the same procedure as in step 1. Solubility in 5% HCl would classify it as a basic compound.

  • Ether Solubility: Test the solubility in diethyl ether using the same procedure. This helps to further classify the compound based on its polarity.

Solubility_Workflow start Start with Compound water Test Water Solubility start->water is_soluble_water Soluble? water->is_soluble_water test_ph Test pH is_soluble_water->test_ph Yes not_soluble_water Insoluble is_soluble_water->not_soluble_water No basic Basic (Expected) test_ph->basic test_hcl Test 5% HCl Solubility not_soluble_water->test_hcl is_soluble_hcl Soluble? test_hcl->is_soluble_hcl base_class Classified as a Base is_soluble_hcl->base_class Yes insoluble_hcl Insoluble is_soluble_hcl->insoluble_hcl No

Caption: Experimental workflow for determining the solubility class.

Acidity and Basicity (pKa): A Key Determinant of Biological Behavior

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that governs the ionization state of a molecule at a given pH. For a basic compound like 4-(2-methoxyphenyl)piperazin-1-amine, the pKa values of its conjugate acids determine the extent of protonation in physiological environments, which in turn influences its receptor binding, membrane permeability, and overall pharmacokinetic profile.

4.1. Predicted pKa Values

The molecule has three nitrogen atoms that can be protonated. We can estimate the pKa values based on related structures:

  • Piperazine Nitrogens: Piperazine itself has two pKa values of approximately 9.73 and 5.35.[1] The nitrogen attached to the methoxyphenyl group (N-1) will have its basicity reduced due to the electron-withdrawing effect of the aromatic ring. The other piperazine nitrogen (N-4), being attached to another nitrogen, will also have altered basicity.

  • Primary Amine Nitrogen: The terminal primary amine is expected to have a pKa typical for an alkylamine, likely in the range of 9-10.

A predicted pKa for the related compound 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine is 7.69, which likely corresponds to the protonation of the piperazine nitrogen.[5] Given the electronic differences, the pKa values for 4-(2-methoxyphenyl)piperazin-1-amine will be distinct but likely in a similar range. It is reasonable to expect at least two pKa values in the physiological range.

4.2. Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a standard and reliable method for determining the pKa of ionizable compounds.[6]

Materials:

  • 4-(2-methoxyphenyl)piperazin-1-amine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (degassed to remove CO₂)

  • Calibrated pH meter with a suitable electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of water. If solubility is low, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa').

  • Titration: Place the solution in a beaker with a stir bar and the pH electrode. Titrate the solution with the standardized HCl solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points of the titration curve. For a polyprotic base, multiple inflection points will be observed.

pKa_Determination start Dissolve Compound in Water titrate Titrate with Standard Acid (HCl) start->titrate record_ph Record pH vs. Volume of Titrant titrate->record_ph plot_data Plot pH vs. Volume record_ph->plot_data analyze_curve Analyze Titration Curve plot_data->analyze_curve determine_pka Determine pKa from Half-Equivalence Points analyze_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes, including the blood-brain barrier.

5.1. Predicted LogP

Due to the presence of the aromatic ring and the overall carbon framework, 4-(2-methoxyphenyl)piperazin-1-amine is expected to have a positive LogP value, indicating a preference for the lipid phase over the aqueous phase. The addition of the polar primary amine group will likely lower the LogP compared to the parent 1-(2-methoxyphenyl)piperazine. Various computational models can provide an estimated LogP value, which is a valuable starting point for experimental design.

5.2. Experimental Determination of LogP

The shake-flask method is the traditional approach for LogP determination.

Materials:

  • 4-(2-methoxyphenyl)piperazin-1-amine

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • The two immiscible phases are combined in a separatory funnel or centrifuge tube and shaken vigorously to allow for partitioning.

  • The mixture is then allowed to separate (or centrifuged to aid separation).

  • The concentration of the compound in each phase is determined analytically.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Characterization

A suite of analytical techniques is essential for confirming the identity, purity, and structure of 4-(2-methoxyphenyl)piperazin-1-amine.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A reversed-phase method with a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution is likely to be effective. UV detection would be suitable due to the aromatic ring.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and structural elucidation.The compound should be amenable to GC analysis. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns for the piperazine and methoxyphenyl moieties.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural confirmation.¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.
Infrared (IR) Spectroscopy Functional group identification.Characteristic peaks for N-H stretching (primary amine and piperazine N-H), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy group), and C=C stretching (aromatic ring) will be observed.

Stability and Storage

Arylpiperazine derivatives can be susceptible to degradation under certain conditions.

  • Light Sensitivity: Compounds with aromatic rings can be light-sensitive. It is recommended to store 4-(2-methoxyphenyl)piperazin-1-amine in a dark, well-sealed container.

  • Oxidative Stability: Amines can be prone to oxidation. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.

  • Temperature: For long-term storage, refrigeration or freezing is recommended to minimize degradation.

Safety Considerations

While specific toxicity data for 4-(2-methoxyphenyl)piperazin-1-amine is not available, related piperazine derivatives are known to have biological activity. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the anticipated physicochemical properties of 4-(2-methoxyphenyl)piperazin-1-amine, grounded in the known characteristics of its structural analogs. By presenting both predicted properties and detailed experimental protocols for their determination, this document serves as a valuable resource for researchers initiating work with this compound. The provided methodologies for assessing solubility, pKa, and lipophilicity are fundamental to building a comprehensive profile of this molecule, which is essential for its successful application in drug discovery and development.

References

  • Subha, V., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, E78, 803-807. Available at: [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-336. Available at: [Link]

  • SWGDRUG. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. In SWGDRUG Monograph. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Journal of Molecular Structure. (2023). University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • ResearchGate. (2022). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. Available at: [Link]

  • IUCr Journals. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Available at: [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • ResearchGate. (2009). 4-(4-Methoxyphenyl)piperazin-1-ium chloride. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine (CAS 110-85-0). Available at: [Link]

  • Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/0e9a5c8c5c7d2e0b9d9f9a8f8d8f8d8f8d8f8d8f]([Link]

  • CrystEngComm. (2021). 3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: a tricky “structure-to-magnetism” correlation aided by DFT calculations. Available at: [Link]

Sources

Exploratory

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Mechanism of Action of the 4-(2-Methoxyphenyl)piperazine Moiety I. Introduction The 4-(2-methoxyphenyl)piperazine structural motif is a cornerstone in modern neuropharmacology,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanism of Action of the 4-(2-Methoxyphenyl)piperazine Moiety

I. Introduction

The 4-(2-methoxyphenyl)piperazine structural motif is a cornerstone in modern neuropharmacology, serving as a key pharmacophore in a multitude of centrally acting therapeutic agents.[1][2] Its inherent affinity for critical G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, has established it as a privileged scaffold in the design of antipsychotics, antidepressants, and anxiolytics.[3][4] While a vast body of literature exists for complex molecules incorporating this moiety, comprehensive in vitro data for the unsubstituted parent amine, 4-(2-methoxyphenyl)piperazin-1-amine, is scarce.

Therefore, this technical guide elucidates the in vitro mechanism of action of the 4-(2-methoxyphenyl)piperazine core by using the highly characterized and clinically significant atypical antipsychotic, aripiprazole , as the primary exemplar. The pharmacological profile of aripiprazole is largely dictated by the interactions of this core structure with its target receptors.[5] This guide will detail the multi-target engagement profile, the specific downstream signaling cascades modulated by these interactions, and the rigorous, self-validating in vitro protocols required to characterize such a compound.

II. Core Pharmacological Profile: A Multi-Target Engagement Strategy

The therapeutic efficacy and favorable side-effect profile of compounds built upon the 4-(2-methoxyphenyl)piperazine scaffold are attributed to a unique multi-target receptor interaction profile.[6] This profile is characterized by a combination of partial agonism and antagonism at key dopamine and serotonin receptors, a concept often referred to as "dopamine-serotonin system stabilization".[7][8] Aripiprazole exhibits very high to high affinity for dopamine D2 and D3 receptors, and serotonin 5-HT1A, 5-HT2A, and 5-HT2B receptors.[5]

Data Presentation: Receptor Binding Affinities of Aripiprazole

The binding affinity of a compound for its receptor targets is a critical determinant of its potency and potential for off-target effects. Affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeSpeciesRadioligandKi (nM)Affinity LevelReference
Dopamine D2 Human[³H]Spiperone0.34Very High[5][6]
Dopamine D3 Human[¹²⁵I]Iodosulpiride0.8Very High[5][9]
Serotonin 5-HT1A Human[³H]8-OH-DPAT1.7High[5][10]
Serotonin 5-HT2A Human[³H]Ketanserin3.4High[5][11]
Serotonin 5-HT2B HumanVarious0.36Very High[5][12]
Serotonin 5-HT7 Human[³H]5-CT39Moderate[11]
Adrenergic α1A Human[³H]Prazosin57Moderate[13][14]
Histamine H1 Human[³H]Pyrilamine61Moderate[14]

III. Detailed Mechanism of Action at Primary Targets

The overall in vitro mechanism is best understood by dissecting the compound's functional activity at its highest affinity targets.

A. Serotonin 5-HT1A Receptor: Gi/o-Coupled Partial Agonism

The 4-(2-methoxyphenyl)piperazine moiety confers potent partial agonist activity at the 5-HT1A receptor.[8][15] As a Gi/o-coupled receptor, activation of 5-HT1A initiates an inhibitory signaling cascade. A partial agonist, such as aripiprazole, binds to the receptor but elicits a submaximal response compared to the endogenous full agonist, serotonin.[6][16]

Causality of Action:

  • Binding: The compound binds to the orthosteric site of the 5-HT1A receptor.

  • G-Protein Coupling: This binding event induces a conformational change in the receptor, promoting its coupling to inhibitory Gi/o proteins.

  • Adenylyl Cyclase Inhibition: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This reduction in cAMP is the hallmark of 5-HT1A receptor activation and can be robustly quantified in vitro.

5HT1A_Signaling_Pathway Ligand Aripiprazole (Partial Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Reduced Neuronal Excitability cAMP->Downstream Leads to Experimental_Workflow Start Test Compound (e.g., Aripiprazole) Binding Primary Screen: Radioligand Binding Assays (e.g., D2, 5-HT1A, 5-HT2A) Start->Binding Functional Secondary Screen: Functional Assays Binding->Functional Determine Affinity (Ki) cAMP Gi/o-Coupled Pathway: cAMP Accumulation Assay (for D2, 5-HT1A) Functional->cAMP Test Agonism/ Antagonism IP1 Gq-Coupled Pathway: IP1 Accumulation Assay (for 5-HT2A) Functional->IP1 Test Agonism/ Antagonism Analysis Data Analysis: Determine Ki, EC50/IC50, % Max Response cAMP->Analysis IP1->Analysis Conclusion Characterize as: Partial Agonist / Antagonist Analysis->Conclusion

Caption: A logical workflow for in vitro characterization, from primary binding to functional signaling assays.

Protocol 1: cAMP Accumulation Assay for Gi-Coupled Receptors (e.g., 5-HT1A, D2)

This protocol is designed to quantify the inhibition of adenylyl cyclase activity upon receptor activation by an agonist or partial agonist.

Objective: To determine the potency (EC50) and efficacy (% inhibition) of a test compound at a Gi-coupled receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A or D2 receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (an adenylyl cyclase activator).

  • Test Compound (e.g., Aripiprazole) and Reference Agonist (e.g., Serotonin).

  • cAMP Assay Kit (e.g., HTRF, AlphaScreen, or GloSensor). [12]* White, solid-bottom 384-well microplates.

Procedure:

  • Cell Preparation: Culture cells to ~90% confluency. On the day of the assay, gently detach cells and resuspend in Assay Buffer to the desired density (e.g., 2,500 cells/well).

  • Compound Preparation: Prepare a serial dilution of the test compound and reference agonist in Stimulation Buffer.

  • Assay Initiation (Agonist Mode): a. Add 5 µL of cells to each well of the 384-well plate. b. Add 5 µL of Stimulation Buffer containing a fixed concentration of forskolin (typically the EC80, predetermined). This elevates the basal cAMP level. c. Add 5 µL of the serially diluted test compound or reference agonist. d. For control wells, add vehicle instead of compound.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding detection reagents that generate a luminescent or fluorescent signal inversely proportional to the cAMP concentration.

  • Data Analysis: a. Plot the signal versus the log concentration of the test compound. b. Normalize the data with 0% inhibition being the forskolin-only wells and 100% inhibition being the wells with a maximal concentration of a full reference agonist. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximal inhibition (efficacy) relative to the full agonist.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

This protocol measures the accumulation of IP1, a stable metabolite of IP3, as a readout of Gq pathway activation.

Objective: To determine if a test compound acts as an antagonist by measuring its ability to block agonist-induced IP1 accumulation.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Stimulation Buffer: Typically a buffer provided in the assay kit containing Lithium Chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing IP1 to accumulate.

  • Test Compound (e.g., Aripiprazole) and Reference Agonist (e.g., Serotonin).

  • IP-One HTRF® Assay Kit (or equivalent).

  • White, solid-bottom 384-well microplates.

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in Stimulation Buffer at the optimized density (e.g., 20,000 cells/well).

  • Compound Preparation: Prepare serial dilutions of the test compound (potential antagonist) in Stimulation Buffer. Prepare a fixed concentration of the reference agonist (e.g., Serotonin at its EC80 concentration, predetermined).

  • Assay Initiation (Antagonist Mode): a. Add 10 µL of the cell suspension to each well. b. Add 5 µL of the serially diluted test compound to the appropriate wells. Add vehicle to control wells (min and max signal). c. Incubate for 15-30 minutes at 37°C. d. Add 5 µL of the fixed concentration of the reference agonist to all wells except the "min signal" (basal) controls. Add buffer to the min signal wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Add the HTRF detection reagents (IP1-d2 and Anti-IP1 Cryptate) to each well as per the kit manufacturer's instructions. Incubate at room temperature for 60 minutes, protected from light.

  • Data Analysis: a. Read the plate on an HTRF-compatible reader. b. Calculate the HTRF ratio, which is inversely proportional to the IP1 concentration. c. Plot the HTRF ratio versus the log concentration of the test compound. d. Fit the data to a sigmoidal dose-response curve (inhibitor vs. response) to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

V. Conclusion and Future Directions

The 4-(2-methoxyphenyl)piperazine moiety is a powerful pharmacophore that imparts a complex and therapeutically beneficial in vitro mechanism of action. As exemplified by aripiprazole, this core structure drives a multi-target engagement profile characterized by high-affinity partial agonism at Gi-coupled 5-HT1A and D2 receptors, and potent antagonism at Gq-coupled 5-HT2A receptors. This unique combination of functional activities underpins the "dopamine-serotonin system stabilizer" concept.

The rigorous in vitro characterization of novel compounds built on this scaffold is essential for advancing drug development. The detailed protocols provided herein for cAMP and IP1 accumulation assays represent the industry-standard methodologies for functionally validating hits from primary binding screens. Future in vitro studies should focus on exploring biased agonism and functional selectivity at these receptors, investigating how different substitutions on the core moiety can fine-tune downstream signaling to further optimize therapeutic efficacy and minimize adverse effects.

VI. References

  • Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC. [Link]

  • De Deurwaerdère, P., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. [Link]

  • Wikipedia. (n.d.). Aripiprazole. Wikipedia. [Link]

  • Roth, B. L., et al. (2004). Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. [Link]

  • Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link]

  • Jordan, S., et al. (2002). The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor. Neuropsychopharmacology. [Link]

  • Zarghi, A., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

  • van de Witte, S. V., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed. [Link]

  • Jordan, S., et al. (2002). The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor. PubMed. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole is a low potency partial agonist at the 5-HT1A receptor stably expressed in 1ACHO cells. ResearchGate. [Link]

  • Stark, A. D., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ACS Publications. [Link]

  • Zisimopoulou, P., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI. [Link]

  • Raghupathi, R. K., et al. (1991). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed. [Link]

  • Reitz, A. B., et al. (2008). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PMC. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). aripiprazole | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. accessdata.fda.gov. [Link]

  • Popik, P., et al. (2021). The action of aripiprazole and brexpiprazole at the receptor level in singultus. Semantic Scholar. [Link]

  • Orjales, A., et al. (1995). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. PubMed. [Link]

  • Zeeb, M., et al. (2018). Binding kinetics of cariprazine and aripiprazole at the dopamine D3 receptor. PMC. [Link]

  • Jordan, S., et al. (2004). Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT2A receptors: Functional receptor-binding and in vivo electrophysiological studies. ResearchGate. [Link]

  • Benfenati, E., et al. (2011). 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. Journal of Pharmacy and Pharmacology. [Link]

  • Nuciforo, M., et al. (2006). Distinct Functional Profiles of Aripiprazole and Olanzapine at RNA Edited Human 5-HT2C Receptor Isoforms. PubMed. [Link]

  • Gründer, G., et al. (2022). Molecular Imaging of Dopamine Partial Agonists in Humans: Implications for Clinical Practice. Frontiers in Psychiatry. [Link]

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Foundational

molecular weight and structure of 4-(2-methoxyphenyl)piperazin-1-amine

An In-Depth Technical Guide to 4-(2-methoxyphenyl)piperazin-1-amine: Molecular Weight, Structure, and Synthesis Introduction The 4-(2-methoxyphenyl)piperazine moiety is a significant pharmacophore in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(2-methoxyphenyl)piperazin-1-amine: Molecular Weight, Structure, and Synthesis

Introduction

The 4-(2-methoxyphenyl)piperazine moiety is a significant pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds. Its derivatives are known to exhibit a wide range of pharmacological activities, particularly as ligands for various G-protein coupled receptors (GPCRs). Notably, this scaffold is a key component in several drugs targeting the central nervous system, including those with antidepressant and antipsychotic properties. The strategic placement of the methoxy group on the phenyl ring and the versatile nature of the piperazine ring allow for extensive structural modifications to fine-tune receptor affinity and selectivity. This guide provides a detailed technical overview of a specific derivative, 4-(2-methoxyphenyl)piperazin-1-amine, focusing on its molecular characteristics, a plausible synthetic route, and methods for its structural characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in the chemical and pharmacological aspects of novel piperazine derivatives.

Molecular Structure and Physicochemical Properties

The chemical structure of 4-(2-methoxyphenyl)piperazin-1-amine consists of a piperazine ring substituted with a 2-methoxyphenyl group at the 4-position and an amine group at the 1-position. The piperazine ring is expected to adopt a stable chair conformation.[1][2]

Chemical Structure

Caption: Chemical structure of 4-(2-methoxyphenyl)piperazin-1-amine.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₁H₁₇N₃OCalculated
Molecular Weight 207.28 g/mol Calculated
Appearance Expected to be a solidInferred from similar compounds
Solubility Likely soluble in organic solvents like DMSO and ethanol[3]
logP Predicted to be in the range of 1.5-2.5Inferred from related structures

Synthetic Protocol

The synthesis of 4-(2-methoxyphenyl)piperazin-1-amine can be envisioned through a multi-step process starting from the commercially available 1-(2-methoxyphenyl)piperazine. The key transformation is the introduction of an amino group at the N1 position. A common method for N-amination is the use of a suitable aminating agent.

Experimental Workflow

G Synthesis Workflow start 1-(2-methoxyphenyl)piperazine step1 N-amination with a suitable aminating agent (e.g., a chloramine derivative) in an appropriate solvent. start->step1 step2 Work-up and extraction to isolate the crude product. step1->step2 step3 Purification by column chromatography or recrystallization. step2->step3 end 4-(2-methoxyphenyl)piperazin-1-amine step3->end

Caption: Proposed synthesis workflow for 4-(2-methoxyphenyl)piperazin-1-amine.

Step-by-Step Methodology
  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)piperazine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile, add a base like triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • N-amination: Slowly add a solution of an N-aminating agent, for example, O-(diphenylphosphinyl)hydroxylamine or a related reagent (1.1 equivalents), to the cooled reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-(2-methoxyphenyl)piperazin-1-amine.

Structural Elucidation and Characterization

The identity and purity of the synthesized 4-(2-methoxyphenyl)piperazin-1-amine would be confirmed using a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the piperazine ring protons (a complex multiplet), and the protons of the newly introduced amino group (a broad singlet).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the piperazine ring carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (208.28 m/z).

Potential Applications in Drug Discovery

Derivatives of 1-(2-methoxyphenyl)piperazine are well-established as potent and selective ligands for serotonin receptors, particularly the 5-HT₁A subtype.[4][5] These compounds have been extensively investigated for their potential as anxiolytics, antidepressants, and antipsychotics.[5] The introduction of an amine group at the N1 position of the piperazine ring in 4-(2-methoxyphenyl)piperazin-1-amine could modulate its binding affinity and selectivity for various receptors. This modification may lead to novel pharmacological profiles, making it a valuable candidate for further investigation in drug discovery programs targeting neurological and psychiatric disorders. The piperazine moiety is also known to improve the pharmacokinetic properties of drug candidates.[6]

Conclusion

This technical guide has provided a comprehensive overview of 4-(2-methoxyphenyl)piperazin-1-amine, a compound of interest in medicinal chemistry. The guide has detailed its molecular structure, physicochemical properties, a plausible synthetic route, and methods for its characterization. The structural motif of 4-(2-methoxyphenyl)piperazine continues to be a fertile ground for the development of new therapeutic agents. The N-amino derivative described herein represents a novel structural variation with the potential for unique pharmacological activities, warranting further exploration by researchers in the field.

References

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. Available at: [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem.com. Available at: [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr Journals. Available at: [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Crystal structure of 4-(2-methoxyphenyl)piperazin. IUCr Journals. Available at: [Link]

  • 1-(4-aminofenil)-4-(4-metoxifenil)piperazina. Chem-Impex. Available at: [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]

  • 1-(4-Methoxyphenyl)piperazine. mzCloud. Available at: [Link]

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Exploratory

The 4-(2-methoxyphenyl)piperazin-1-amine Scaffold: Pharmacological Profile, Target Engagement, and Toxicity Mitigation in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of neuropharmacology, the Long-Chain Arylpiperazine (LCAP) parad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of neuropharmacology, the Long-Chain Arylpiperazine (LCAP) paradigm has yielded some of the most critical therapeutics for psychiatric and neurological disorders. At the heart of this structural class lies the 1-(2-methoxyphenyl)piperazine (oMPP) pharmacophore. 4-(2-methoxyphenyl)piperazin-1-amine (CAS: 19351-48-5) —also known as 1-amino-4-(2-methoxyphenyl)piperazine—represents a highly specialized, functionalized derivative of oMPP.

Unlike standard secondary piperazines, the presence of the N1​ -amine group in this scaffold provides a unique synthetic handle. It allows medicinal chemists to construct rigid, heteroaromatic linkers (e.g., triazoles, pyrazoles, and oxadiazoles) directly attached to the piperazine core. This whitepaper provides an in-depth analysis of the pharmacological profile of derivatives synthesized from this scaffold, the mechanistic causality behind their receptor binding, and the critical toxicity liabilities (such as hERG blockade) that must be managed during drug development [1].

Structural Pharmacology & Target Engagement

The pharmacological utility of 4-(2-methoxyphenyl)piperazin-1-amine is dictated by its ability to engage monoamine G-Protein Coupled Receptors (GPCRs), specifically the serotonin (5-HT 1A​ , 5-HT 7​ ) and dopamine (D 2​ , D 3​ ) receptors [2].

The Orthosteric Binding Mechanism

The causality behind the high affinity of the oMPP moiety lies in its precise geometric complementarity with the GPCR orthosteric binding site:

  • The Salt Bridge: The basic piperazine nitrogen ( N4​ ) is protonated at physiological pH. It forms a critical, charge-reinforced hydrogen bond with the highly conserved aspartate residue Asp116 (D3.32) on Transmembrane (TM) helix 3 of the 5-HT 1A​ receptor.

  • Aromatic Edge-to-Face Interactions: The 2-methoxyphenyl ring penetrates deep into a hydrophobic pocket formed by TM5 and TM6, engaging in edge-to-face π−π stacking with Phe361 and Tyr390 . The methoxy group acts as a hydrogen bond acceptor, interacting with serine/threonine residues in the binding pocket, which prevents the ligand from adopting unfavorable conformations.

  • The N1​ -Amine Vector: The N1​ -amine directs the "linker" region toward the extracellular vestibule. By converting this amine into a rigid amide or triazole, researchers restrict the conformational entropy of the ligand, drastically improving 5-HT 1A​ vs. α1​ -adrenergic selectivity [1].

G A 4-(2-methoxyphenyl) piperazin-1-amine B 5-HT1A Receptor (Asp116 Binding) A->B C Gi/o Protein Activation B->C F β-Arrestin Recruitment B->F D Adenylyl Cyclase Inhibition C->D E cAMP Reduction D->E

5-HT1A Receptor Signaling Pathway Modulated by oMPP Derivatives

Quantitative Pharmacological Profile

Derivatives synthesized from the 4-(2-methoxyphenyl)piperazin-1-amine scaffold exhibit multi-target directed ligand (MTDL) behavior. The table below summarizes the typical binding affinities ( Ki​ ) and functional roles of these LCAP derivatives across key CNS targets [2][3].

Receptor TargetStructural Modification (Linker)Affinity ( Ki​ , nM)Functional Role
5-HT 1A​ Alkyl-amides / Triazoles0.4 – 2.5Biased Agonist / Partial Agonist
5-HT 7​ Biphenyl extensions1.0 – 12.0Agonist
D 2​ / D 3​ Butyl-chain linkages10.0 – 48.0Antagonist
α1​ -Adrenergic Short alkyl chains0.8 – 5.0Antagonist (Off-target liability)

Data synthesized from structure-affinity relationship studies of oMPP-derived ligands.

Toxicity Profile and Safety Liabilities

While the oMPP scaffold is highly privileged, it carries specific toxicological liabilities that must be engineered out during the lead optimization phase.

hERG Channel Blockade (Cardiotoxicity)

The most significant liability of arylpiperazines is their propensity to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and Torsades de Pointes [4].

  • Causality: The hERG inner cavity contains aromatic residues (Tyr652, Phe656). The protonated piperazine nitrogen and the terminal aromatic rings of LCAPs perfectly match the hERG pharmacophore.

  • Mitigation: Utilizing the N1​ -amine of 4-(2-methoxyphenyl)piperazin-1-amine to form polar, rigid heterocycles (e.g., 1,2,4-triazoles) lowers the overall lipophilicity (LogD) and disrupts the spatial geometry required for hERG binding, effectively widening the therapeutic index.

Cytotoxicity and Reactive Metabolites

Hydrazine derivatives (resulting from the cleavage of the N−N bond in N -aminopiperazines) can undergo oxidative metabolism via CYP450 enzymes to form reactive intermediates (e.g., diazonium ions), leading to hepatotoxicity. Therefore, the N1​ -amine must be stably incorporated into robust functional groups (like stable amides or aromatic rings) to prevent in vivo cleavage.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating specific controls to verify assay performance.

Protocol 1: Radioligand Binding Assay for 5-HT 1A​ Affinity

Expert Insight: We utilize [3H] WAY-100635 rather than [3H] 8-OH-DPAT. WAY-100635 is a silent antagonist that binds to both G-protein coupled and uncoupled states of the receptor, providing a true measure of total receptor density ( Bmax​ ) and unbiased Ki​ values.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human 5-HT 1A​ receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgSO 4​ and protease inhibitors. Centrifuge at 40,000 × g for 20 mins at 4°C.

  • Assay Incubation: In a 96-well plate, combine 50 µL of [3H] WAY-100635 (final concentration 1.0 nM), 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), and 100 µL of membrane suspension (20 µg protein/well).

  • Self-Validation Control: Include wells with 10 µM unlabelled serotonin (5-HT) to define Non-Specific Binding (NSB). Total Binding (TB) is defined by vehicle alone.

  • Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp for hERG Liability

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG K+ channel. Harvest cells when they reach 70-80% confluency.

  • Electrophysiology Setup: Use a whole-cell automated patch-clamp system (e.g., QPatch). The extracellular solution must contain (in mM): 145 NaCl, 4 KCl, 2 CaCl 2​ , 1 MgCl 2​ , 10 Glucose, 10 HEPES (pH 7.4).

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply test compounds derived from 4-(2-methoxyphenyl)piperazin-1-amine at concentrations of 1, 10, and 30 µM.

  • Self-Validation Control: Apply E-4031 (100 nM) at the end of the assay. E-4031 is a highly potent hERG blocker; complete ablation of the tail current validates the integrity of the patch and the identity of the current.

Workflow S1 Compound Library Synthesis (N-alkylation) S2 Radioligand Binding (5-HT1A, 5-HT7, D2) S1->S2 S3 Functional Assays (cAMP / β-arrestin) S2->S3 S4 Toxicity Screening (hERG Patch-Clamp) S3->S4 S5 Lead Optimization & Selection S4->S5

Self-Validating High-Throughput Screening Workflow for LCAPs

Conclusion

The 4-(2-methoxyphenyl)piperazin-1-amine scaffold is an indispensable tool in the medicinal chemist's arsenal. By leveraging the N1​ -amine for rigid structural extensions, researchers can fine-tune the classic oMPP pharmacophore to achieve exquisite selectivity for 5-HT 1A​ and 5-HT 7​ receptors while systematically engineering out hERG and off-target adrenergic liabilities. Rigorous, self-validating assays remain paramount to successfully translating these molecules from bench to bedside.

References

  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. National Institutes of Health (PubMed). Available at:[Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. Available at: [Link]

  • Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging. ACS Publications. Available at: [Link]

  • Revisiting the sigma-1 receptor as a biological target to treat affective and cognitive disorders (Ion Channel Regulation). ResearchGate. Available at:[Link]

Foundational

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-(2-methoxyphenyl)piperazin-1-amine

Abstract The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight junctions an...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents the most significant obstacle to developing effective therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][2] This guide provides a comprehensive framework for the evaluation of BBB permeability, centered on the compound 4-(2-methoxyphenyl)piperazin-1-amine. This molecule, containing the privileged 2-methoxyphenylpiperazine scaffold found in several CNS-active agents, serves as a pertinent case study. We will dissect the critical interplay of physicochemical properties, predictive computational models, and a tiered system of in vitro and in vivo experimental assays. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary to conduct a thorough and logical assessment of a compound's CNS penetration potential.

Introduction: The Central Challenge of CNS Drug Delivery

The development of drugs targeting the CNS is uniquely challenging. The BBB, a dynamic interface formed by brain capillary endothelial cells, protects the brain from circulating toxins and pathogens, but in doing so, also blocks the entry of most therapeutic agents.[1][3] Successful CNS drugs must possess a specific profile of molecular properties that allow them to navigate this barrier.[4][5]

The molecule 4-(2-methoxyphenyl)piperazin-1-amine contains structural motifs, specifically the (2-methoxyphenyl)piperazine group, common to several CNS drugs.[6] This makes it an interesting scaffold for CNS drug discovery. However, its potential is entirely dependent on its ability to achieve sufficient concentrations in the brain. Therefore, a rigorous and systematic evaluation of its BBB permeability is a critical first step in its development pathway. This guide outlines a multi-faceted approach, beginning with fundamental property analysis and progressing through computational, in vitro, and in vivo methodologies to build a complete picture of the molecule's brain penetration capabilities.

Foundational Assessment: Physicochemical and Structural Analysis

Before any resource-intensive biological assays are performed, a thorough analysis of the compound's fundamental physicochemical properties is essential. Decades of research have established clear correlations between certain molecular characteristics and the ability to passively diffuse across the BBB.[2][4]

Key Physicochemical Descriptors for BBB Penetration:

  • Lipophilicity (logP/logD): A measure of a compound's partitioning between an oily and an aqueous phase. A moderate lipophilicity is required to enter the lipid membranes of the BBB endothelial cells without being so high that the compound gets permanently trapped.

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability.

  • Topological Polar Surface Area (TPSA): A calculation of the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. Lower TPSA is strongly correlated with higher BBB permeability as it reduces the desolvation penalty upon entering the lipid membrane.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of hydrogen bonds increases a molecule's affinity for water, hindering its passage into the lipophilic BBB.

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) is critical. Neutral species are significantly more permeable than charged ions.

Analysis of 4-(2-methoxyphenyl)piperazin-1-amine:

To effectively evaluate 4-(2-methoxyphenyl)piperazin-1-amine, we must first obtain its key properties. While direct experimental values are preferred, chemoinformatic tools can provide reliable estimates.

PropertyPredicted/Calculated ValueOptimal Range for CNS DrugsRationale & Implication
Molecular Formula C11H17N3ON/ADefines the atomic composition.
Molecular Weight 192.26 g/mol < 450 g/mol The low molecular weight is a favorable attribute for passive diffusion across the BBB.[4]
cLogP ~1.5 - 2.5 (estimated)1.5 - 3.5The estimated lipophilicity falls within the optimal range, suggesting it can effectively partition into the BBB's lipid membranes.
TPSA ~41.5 Ų (estimated)< 70-90 ŲThe estimated TPSA is well within the desired range, indicating a lower desolvation energy cost for membrane entry.[5]
H-Bond Donors 2 (amine NH2)≤ 3The number of hydrogen bond donors is within the acceptable limit for CNS drugs.[4]
H-Bond Acceptors 3 (2xN, 1xO)≤ 7The number of hydrogen bond acceptors is well within the acceptable limit.
pKa (most basic) ~8.5 - 9.5 (estimated)7.5 - 10.5The piperazine nitrogen is expected to be protonated at physiological pH 7.4, which could limit passive diffusion. This makes understanding active transport mechanisms crucial.

Note: Calculated values are derived from standard chemoinformatic algorithms and should be confirmed experimentally where possible.

This initial analysis suggests that 4-(2-methoxyphenyl)piperazin-1-amine possesses several physicochemical properties conducive to BBB penetration, particularly its low molecular weight and TPSA. However, its basicity (pKa) indicates it will be predominantly ionized at physiological pH, a factor that could significantly hinder passive diffusion and highlights the need to investigate transporter-mediated passage.

Predictive Assessment: In Silico Modeling

Computational models offer a rapid, cost-effective method to predict BBB permeability before synthesizing or testing a compound.[7][8] These models use algorithms trained on large datasets of compounds with known BBB penetration data to make predictions based on calculated molecular descriptors.[9][10]

Common In Silico Approaches:

  • Quantitative Structure-Activity Relationship (QSAR): These models build statistical relationships between a compound's structural features (descriptors) and its biological activity (e.g., logBB value).[11]

  • Machine Learning Models: More advanced models, such as artificial neural networks and support vector machines, can identify complex, non-linear patterns in the data to improve predictive accuracy.[8][12]

  • Multi-Parameter Optimization (MPO): Tools like the CNS MPO score combine several key physicochemical properties into a single desirability score, providing a holistic view of a compound's CNS-likeness.[13]

A logical workflow for assessing a compound like 4-(2-methoxyphenyl)piperazin-1-amine would involve using a combination of these models to generate an initial risk assessment.

Caption: In Silico workflow for initial BBB permeability assessment.

In Vitro Screening for Permeability and Efflux

In vitro models provide the first experimental data on a compound's ability to cross a biological barrier. They are essential for validating in silico predictions and for identifying potential liabilities, such as susceptibility to efflux by transporters like P-glycoprotein (P-gp).[14][15]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion.[11][16] It measures the passage of a compound from a donor well, through an artificial membrane coated with a brain lipid extract, to an acceptor well.

Causality Behind Experimental Choice: PAMPA is an ideal first-line experimental assay because it is inexpensive and isolates a single transport mechanism: passive transcellular diffusion.[17][18] It provides a clean, rapid assessment of a compound's intrinsic ability to permeate a lipid barrier, free from the complexities of active transporters or cellular metabolism. A high permeability value in this assay is a strong indicator of good potential for passive brain entry.

Caption: Conceptual diagram of the PAMPA-BBB assay setup.

Step-by-Step PAMPA-BBB Protocol:

  • Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[11][18] A separate 96-well plate (acceptor plate) is filled with buffer (e.g., PBS at pH 7.4).

  • Compound Addition: The test compound and controls (e.g., propranolol for high permeability, atenolol for low) are dissolved in the donor buffer and added to the donor plate wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-18 hours).[16]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Pe) is calculated. Compounds are typically classified as high, medium, or low permeability based on established cut-off values.

Cell-Based Assays: The MDCK-MDR1 Model

While PAMPA assesses passive diffusion, cell-based assays are necessary to investigate the role of active transport, which is a critical function of the BBB.[19] The Madin-Darby Canine Kidney (MDCK) cell line, transfected to overexpress the human P-gp efflux transporter (MDR1 gene), is a widely accepted model.[20][21][22]

Causality Behind Experimental Choice: P-gp is a primary gatekeeper at the BBB, actively pumping a wide range of xenobiotics out of the brain.[1][14][15] A compound that is a P-gp substrate may show high passive permeability but will fail to achieve therapeutic concentrations in the CNS. The MDCK-MDR1 assay directly answers this crucial question by comparing permeability in both directions across a cell monolayer.[23][24]

Step-by-Step MDCK-MDR1 Protocol:

  • Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable filter inserts in a Transwell™ plate system and cultured for 3-5 days to form a confluent, polarized monolayer.[21] Monolayer integrity is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).

  • Bidirectional Transport Study:

    • A-to-B Transport (Apical to Basolateral): The test compound is added to the top (apical) chamber, simulating passage from blood to brain.

    • B-to-A Transport (Basolateral to Apical): The test compound is added to the bottom (basolateral) chamber, simulating efflux from brain to blood.

  • Incubation & Sampling: The plates are incubated (e.g., for 60-90 minutes at 37°C), and samples are taken from the receiver compartments at specified time points.[21]

  • Quantification: Compound concentrations are determined by LC-MS/MS.

  • Calculation:

    • Apparent permeability (Papp) is calculated for both A-to-B and B-to-A directions.

    • The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

Interpreting the Results:

Efflux Ratio (ER)InterpretationImplication for 4-(2-methoxyphenyl)piperazin-1-amine
ER < 2 Not a P-gp substrate.Permeability is likely governed by passive diffusion. CNS penetration is probable if Papp(A-B) is high.
ER > 2 Potential P-gp substrate.The compound is actively removed by P-gp, which will likely limit brain exposure, even with good passive permeability.[14]

Definitive Assessment: In Vivo Evaluation

While in vitro models are powerful screening tools, the ultimate confirmation of BBB permeability must come from in vivo studies in animal models.[25][26] These experiments measure the actual concentration of the compound in the brain tissue relative to the blood.

Causality Behind Experimental Choice: In vivo models integrate all the complex physiological factors that are absent in vitro, including blood flow, plasma protein binding, and metabolism by BBB enzymes.[3][13] The brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma ratio (Kp,uu) are the gold-standard metrics for quantifying CNS exposure in drug discovery.[13]

Common In Vivo Methodologies:

  • Brain Homogenate Method (Kp):

    • The test compound is administered to a rodent (e.g., via intravenous or oral dosing).

    • At a specific time point, a blood sample is collected, and the animal is euthanized.

    • The brain is harvested and homogenized.

    • The concentration of the compound in the plasma and the brain homogenate is measured by LC-MS/MS.

    • Kp = C_brain / C_plasma

  • Brain Microdialysis (Kp,uu): This more complex technique measures the unbound, pharmacologically active concentration of a drug in the brain's interstitial fluid, providing the most accurate measure of target engagement potential.

A Tiered Strategy for Comprehensive Evaluation:

A logical, resource-efficient strategy for evaluating 4-(2-methoxyphenyl)piperazin-1-amine would follow a tiered approach, where the decision to proceed to the next, more complex stage is based on positive results from the previous one.

Tiered_Evaluation_Strategy start Compound: 4-(2-methoxyphenyl)piperazin-1-amine physchem Tier 1: Physicochemical & In Silico Analysis start->physchem pampa Tier 2: In Vitro Passive Permeability (PAMPA-BBB) physchem->pampa Favorable properties? mdck Tier 3: In Vitro Efflux Assessment (MDCK-MDR1) pampa->mdck High passive permeability? invivo Tier 4: In Vivo Brain Penetration (Rodent Kp/Kp,uu) mdck->invivo Low efflux ratio? decision Candidate for CNS Development invivo->decision Significant brain exposure?

Caption: A tiered workflow for assessing BBB permeability.

Synthesis and Recommendations

The evaluation of blood-brain barrier permeability is a cornerstone of CNS drug discovery. For a compound like 4-(2-methoxyphenyl)piperazin-1-amine, a systematic, multi-tiered approach is paramount.

  • Initial Assessment: Based on its physicochemical properties (low MW, low TPSA), the compound shows promise for passive diffusion. However, its basicity is a potential red flag that must be addressed experimentally.

  • In Vitro Screening: A PAMPA-BBB assay should be conducted first to confirm its passive permeability. If the results are positive, an MDCK-MDR1 assay is non-negotiable to determine if it is a substrate for the P-gp efflux pump. A low efflux ratio (ER < 2) is critical for progression.

  • In Vivo Confirmation: If the compound clears the in vitro hurdles, an in vivo study in rodents to determine the brain-to-plasma ratio (Kp) is the definitive final step. A Kp value significantly greater than 0.1-0.3 is often considered indicative of meaningful CNS penetration.

By following this logical progression of experiments, from foundational analysis to definitive in vivo measurement, researchers can build a comprehensive and reliable profile of a compound's BBB permeability. This self-validating system ensures that resources are spent wisely, and only the most promising candidates are advanced toward clinical development for treating debilitating CNS disorders.

References

  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). ResearchGate. Retrieved March 26, 2024, from [Link]

  • Ronaldson, P. T., & Davis, T. P. (2013). P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. Current pharmaceutical design, 19(4), 653–668.
  • Ronaldson, P. T., & Davis, T. P. (2012). P-glycoprotein trafficking as a therapeutic target to optimize CNS drug delivery. Therapeutic delivery, 3(1), 59-72. [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved March 26, 2024, from [Link]

  • Miller, D. S. (2010). Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy. Pharmacology, 86(3), 197-204. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved March 26, 2024, from [Link]

  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro. Retrieved March 26, 2024, from [Link]

  • Fu, B. M. (2017). Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. In Brain Edema (pp. 147-164). Humana Press, New York, NY.
  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. Retrieved March 26, 2024, from [Link]

  • Loryan, I., et al. (2014). P-glycoprotein Modulates Morphine Uptake into the CNS: A Role for the Non-steroidal Anti-inflammatory Drug Diclofenac. PLOS ONE, 9(2), e88516. [Link]

  • Veszelka, S., et al. (2012). Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2) cell-based surrogate blood-brain barrier penetration models. Journal of pharmaceutical sciences, 101(10), 3800-3814. [Link]

  • Ghose, A. K., et al. (2012). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS chemical neuroscience, 3(1), 50-68. [Link]

  • Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. (2022, December 29). Profacgen. Retrieved March 26, 2024, from [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1275992. [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1275992. [Link]

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584-2608. [Link]

  • Rankovic, Z. (2015). CNS drug design: balancing physicochemical properties for optimal brain exposure. Journal of medicinal chemistry, 58(6), 2584–2608. [Link]

  • Dagenais, C., et al. (2002). In vivo measurement of blood-brain barrier permeability. Current protocols in neuroscience, Chapter 12, Unit 12.8. [Link]

  • Roslin, S., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience, 16, 847306. [Link]

  • Agarwal, S. M., & Mishra, A. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Letters in Drug Design & Discovery, 2(8), 613-620.
  • CNS Drug Discovery | Physicochemical optimisation. (n.d.). Domainex. Retrieved March 26, 2024, from [Link]

  • Accelerating CNS Drug Discovery. (n.d.). BioAscent. Retrieved March 26, 2024, from [Link]

  • In Silico Prediction of Blood Brain Barrier Permeability. (n.d.). ResearchGate. Retrieved March 26, 2024, from [Link]

  • Wang, E. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv preprint arXiv:2208.09484. [Link]

  • Bruce, M. D., et al. (2024). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. Journal of Chemical Information and Modeling. [Link]

  • Ayloo, S., & Gu, C. (2018). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of visualized experiments : JoVE, (132), 57127. [Link]

  • Sweeney, M. D., et al. (2019). In vivo methods for imaging blood–brain barrier function and dysfunction. Frontiers in neuroscience, 13, 10. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. (n.d.). Paralab. Retrieved March 26, 2024, from [Link]

  • PAMPA Permeability Assay. (n.d.). Technology Networks. Retrieved March 26, 2024, from [Link]

  • 1-(4-METHOXYPHENYL)-4-(4-AMINOPHENYL)PIPERAZINE. (2024, April 9). ChemBK. Retrieved March 26, 2024, from [Link]

  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2025, August 7). ResearchGate. Retrieved March 26, 2024, from [Link]

  • Yildiz, I., et al. (2017). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCrData, 2(1), x162128. [Link]

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Exploratory

pharmacokinetics of 4-(2-methoxyphenyl)piperazin-1-amine in animal models

An In-depth Technical Guide Topic: Pharmacokinetics of 4-(2-methoxyphenyl)piperazin-1-amine in Animal Models Abstract This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Pharmacokinetics of 4-(2-methoxyphenyl)piperazin-1-amine in Animal Models

Abstract

This technical guide provides a comprehensive framework for characterizing the pharmacokinetic profile of 4-(2-methoxyphenyl)piperazin-1-amine, a novel arylpiperazine derivative, in preclinical animal models. Arylpiperazines are a well-established scaffold in medicinal chemistry, frequently targeting serotonergic and dopaminergic receptors, making them relevant for developing therapies for neuropsychiatric disorders.[1][2][3] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to translating a promising molecule into a viable therapeutic candidate. This document, intended for researchers and drug development professionals, outlines a logical, field-proven progression from early in vitro ADME assessments to a definitive in vivo pharmacokinetic study design, including detailed bioanalytical methodologies and data interpretation strategies. The protocols and insights herein are synthesized from established practices for structurally related compounds, providing a self-validating system to guide experimental design and ensure data integrity.

Introduction: The Imperative of Pharmacokinetics for Arylpiperazine Derivatives

The 1-arylpiperazine moiety is a privileged scaffold in modern pharmacology, forming the core of numerous drugs targeting the central nervous system (CNS). Compounds bearing the 2-methoxyphenylpiperazine structure, in particular, are known for their high affinity for serotonin receptors, such as the 5-HT1A subtype.[1][4] The subject of this guide, 4-(2-methoxyphenyl)piperazin-1-amine, represents a novel iteration of this class. While its specific pharmacological activity is under investigation, its structural similarity to known CNS-active agents necessitates a rigorous and early evaluation of its pharmacokinetic (PK) properties.

Pharmacokinetics, the study of how an organism affects a drug, provides the critical link between dosing and therapeutic effect. For a CNS drug candidate, key questions that a robust PK study must answer include:

  • Is the compound absorbed into the systemic circulation after oral administration?

  • Does it penetrate the blood-brain barrier (BBB) to reach its site of action?

  • What is its metabolic fate? Is it rapidly cleared, or does it form active metabolites?

  • What is its half-life, and how does this inform the dosing regimen?

This guide provides the strategic and methodological foundation to answer these questions, ensuring that development decisions are based on robust scientific evidence.

Foundational In Vitro ADME Profiling: Building a Predictive Baseline

Before committing to resource-intensive animal studies, a panel of in vitro assays provides essential, early-stage data to predict in vivo performance. These assays are cost-effective and offer high-throughput capabilities to rank-order candidate compounds. For 4-(2-methoxyphenyl)piperazin-1-amine, the primary concerns are metabolic stability and membrane permeability.

Causality Behind Experimental Choice: Why Microsomes and PAMPA?
  • Liver Microsomes: The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolism.[5][6] An assay using mouse liver microsomes (MLM) provides a direct measure of the compound's intrinsic clearance, predicting its metabolic stability in vivo.[7] For arylpiperazines, O-demethylation is a common metabolic pathway catalyzed by CYP2D6, making this assay particularly relevant.[5][6]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay uses a lipid-infused artificial membrane to predict passive diffusion across cellular barriers. It is a rapid and effective tool for estimating gastrointestinal (GI) absorption and, critically for this compound class, blood-brain barrier (BBB) penetration.[7]

Experimental Protocol 1: Metabolic Stability in Mouse Liver Microsomes (MLM)
  • Preparation: Prepare a stock solution of 4-(2-methoxyphenyl)piperazin-1-amine in DMSO. The final DMSO concentration in the incubation should be ≤0.5% to avoid enzyme inhibition.

  • Incubation Mixture: In a 96-well plate, combine MLM (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and the test compound (final concentration, e.g., 1 µM).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration, e.g., 1 mM). NADPH is a required cofactor for CYP enzyme activity.[7]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard (IS).

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Plot the natural log of the peak area ratio (Compound/IS) versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and in vitro half-life (t½).

Data Presentation 1: Expected In Vitro ADME Profile
ParameterAssayExpected Outcome for a Viable CNS CandidateRationale
In Vitro Half-life (t½) Mouse Liver Microsomes> 30 minutesIndicates sufficient metabolic stability to achieve and maintain therapeutic concentrations in vivo.
Permeability (Pe) PAMPA-BBB> 4.0 x 10-6 cm/sSuggests the ability to cross the blood-brain barrier via passive diffusion.[7]
Permeability (Pe) PAMPA-GI> 1.0 x 10-6 cm/sSuggests adequate passive absorption from the gastrointestinal tract for oral bioavailability.[7]

In Vivo Pharmacokinetic Study: The Definitive Test

Following promising in vitro data, an in vivo study in an appropriate animal model is the gold standard for defining a compound's pharmacokinetic profile. Rodent models, such as mice or rats, are standard for early-stage PK studies due to their well-characterized physiology and ethical considerations.[8][9]

Mandatory Visualization 1: General In Vivo PK Workflow

PK_Workflow cluster_pre Pre-Analytical Phase cluster_analytical Bioanalytical Phase cluster_post Data Analysis Phase Formulation Dose Formulation Dosing Animal Dosing (IV & PO Routes) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Isolation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation) Plasma->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quant Quantification Analysis->Quant PK_Calc PK Parameter Calculation (Cmax, AUC, T½, etc.) Quant->PK_Calc Report Final Report PK_Calc->Report

Caption: High-level workflow for a typical preclinical pharmacokinetic study.

Experimental Protocol 2: Pharmacokinetic Evaluation in Mice

This protocol is designed to determine key PK parameters, including bioavailability, following intravenous (IV) and oral (PO) administration.

  • Animal Model: Male CD-1 mice (8-10 weeks old). Use of a single sex minimizes variability related to hormonal cycles.

  • Acclimation: Acclimate animals for at least 3 days prior to the study.

  • Group Allocation:

    • Group 1 (IV): n=12 animals. Dose: 1 mg/kg.

    • Group 2 (PO): n=12 animals. Dose: 5 mg/kg.

    • Rationale: Using sparse sampling (3 animals per time point) minimizes stress on individual animals. The higher PO dose accounts for expected incomplete bioavailability.

  • Dose Administration:

    • IV: Administer via tail vein injection as a solution (e.g., in 20% Solutol/80% water).

    • PO: Administer via oral gavage as a suspension (e.g., in 0.5% methylcellulose).

  • Blood Sampling:

    • Collect ~50 µL of blood via submandibular or saphenous vein puncture into K2EDTA-coated tubes.

    • IV Time Points: 5, 15, 30, 60, 120, 240 minutes.

    • PO Time Points: 15, 30, 60, 120, 240, 480 minutes.

  • Plasma Preparation:

    • Immediately following collection, centrifuge blood at 4,000 x g for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and store at -80°C until bioanalysis.

Bioanalytical Methodology: Accurate Quantification is Non-Negotiable

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying small molecules in complex biological matrices like plasma due to its superior sensitivity, selectivity, and speed.[10][11] A validated method is a self-validating system, ensuring that the generated data is accurate and reproducible.

Experimental Protocol 3: LC-MS/MS Quantification in Mouse Plasma
  • Sample Preparation (Protein Precipitation): [11][12]

    • To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing the internal standard (IS), such as a stable isotope-labeled version of the analyte or a close structural analog.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

  • Chromatographic Conditions (Representative): [10]

    • LC System: Agilent 1260 HPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure analyte retention and elution, free from matrix interference.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor → product ion transitions for both the analyte and the IS to ensure specificity.

Data Presentation 2: Key Bioanalytical Validation Parameters

The method must be validated according to regulatory guidelines to ensure reliability.

Validation ParameterAcceptance CriteriaRationale
Linearity (r²) > 0.99Ensures the response of the instrument is proportional to the analyte concentration across the calibration range.[10]
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10; Accuracy within ±20%; Precision <20%Defines the lowest concentration that can be reliably measured. Must be low enough to quantify terminal elimination phase.[10][11]
Intra- & Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)Confirms the closeness of measured values to the true value.
Intra- & Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Demonstrates the reproducibility of the method over time and on different days.
Matrix Effect Monitored to ensure no significant ion suppression or enhancement from plasma components.Ensures that the biological matrix does not interfere with analyte ionization.

Data Analysis, Interpretation, and Modeling

Once concentration-time data is acquired, it is modeled using non-compartmental analysis (NCA) to derive the core PK parameters.

Mandatory Visualization 2: Plasma Concentration-Time Profile

Caption: A representative plasma concentration-time curve illustrating key pharmacokinetic parameters after oral administration.

Data Presentation 3: Core Pharmacokinetic Parameters
ParameterDescriptionImportance in Drug Development
Cmax Maximum observed plasma concentration.Related to efficacy and potential toxicity (peak exposure).
Tmax Time at which Cmax is observed.Indicates the rate of drug absorption.
AUC(0-t) Area Under the Curve from time 0 to the last measurable point.Represents the total drug exposure over time.
Elimination Half-life.Determines the dosing interval and time to reach steady-state.
CL Clearance.The volume of plasma cleared of the drug per unit time; dictates the maintenance dose rate.
Vd Volume of Distribution.Apparent volume into which the drug distributes; indicates tissue penetration.
F (%) Absolute Bioavailability.The fraction of the oral dose that reaches systemic circulation. Calculated as (AUCPO/DosePO) / (AUCIV/DoseIV) x 100.

Conclusion: Synthesizing a Complete Pharmacokinetic Profile

This technical guide provides a robust, step-by-step framework for the preclinical pharmacokinetic evaluation of 4-(2-methoxyphenyl)piperazin-1-amine. By progressing from predictive in vitro assays to a definitive in vivo study with validated bioanalysis, researchers can build a comprehensive ADME profile. This profile is essential for informed decision-making, including human dose prediction, assessment of drug-drug interaction potential (especially concerning CYP2D6 metabolism), and overall risk assessment.[5][6] The subsequent steps beyond this initial characterization would involve full metabolite identification, biodistribution studies to confirm target tissue exposure[11], and the development of integrated pharmacokinetic/pharmacodynamic (PK/PD) models to link exposure to pharmacological effect.[13]

References

  • Howe, J. R., Bear, M. F., Golshani, P., Klann, E., Lipton, S. A., Mucke, L., Sahin, M., & Silva, A. J. (2018).
  • (2025). Hit-to-Lead Studies of Pyrazinylpiperazines against Visceral Leishmaniasis: Pharmacokinetic Profile and In Vivo Efficacy of Potent Compounds against Leishmania infantum.
  • (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.
  • Staack, R. F., Theobald, D. S., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed.
  • Staack, R. F., Theobald, D. S., & Maurer, H. H. (2008). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Taylor & Francis Online.
  • BenchChem. (n.d.).
  • Waszkielewicz, A. M., Pytka, K., Rapacz, A., Wełna, E., Jarzyna, M., Satała, G., Bojarski, A., Sapa, J., Żmudzki, P., Filipek, B., & Marona, H. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)
  • (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI.
  • (2022). Crystal structure of 4-(2-methoxyphenyl)
  • Cliffe, I. A., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. PubMed.
  • (2022). Crystal structure of 4-(2-methoxyphenyl)
  • Penjišević, J., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed.
  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
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  • Zuiker, R. G., et al. (2015). Pharmacokinetic-Pharmacodynamic Modeling of Buspirone and Its Metabolite 1-(2-Pyrimidinyl)-piperazine in Rats.

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Foundational

Pharmacological Profiling of the 4-(2-Methoxyphenyl)piperazin-1-amine Scaffold: Receptor Binding Affinity and GPCR Targeting

Executive Summary & Chemical Rationale 4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5) is a specialized hydrazine-piperazine derivative utilized extensively in neuropharmacological drug development. In medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5) is a specialized hydrazine-piperazine derivative utilized extensively in neuropharmacological drug development. In medicinal chemistry, the primary N-amine acts as a highly reactive synthetic vector, while the 1-(2-methoxyphenyl)piperazine (2-MPP) moiety serves as the core privileged pharmacophore responsible for G-protein coupled receptor (GPCR) recognition.

Because the free 1-amine is primarily utilized as a building block to construct extended bivalent ligands (such as amides, triazoles, and Schiff bases), the binding affinity data in this technical guide evaluates the 2-MPP core and its N-substituted derivatives. This approach illustrates how functionalizing the 1-amine position allows researchers to probe the Secondary Binding Pocket (SBP) of monoaminergic GPCRs, thereby dictating receptor subtype selectivity (e.g., 5-HT1A vs. D2/D3) and functional efficacy[1].

Pharmacophore Mechanics & Receptor Recognition

The binding mechanics of the 2-MPP scaffold rely on a highly conserved interaction paradigm within the orthosteric binding site of aminergic GPCRs:

  • The Basic Piperazine Nitrogen: At physiological pH, the piperazine nitrogen is protonated and forms a critical, charge-reinforced hydrogen bond (salt bridge) with the conserved Aspartate residue (Asp3.32) in transmembrane helix 3 of the receptor.

  • The 2-Methoxyphenyl Ring: This moiety occupies a hydrophobic pocket formed by aromatic residues (e.g., Phe, Trp) in transmembrane helices 5 and 6. The ortho-methoxy group restricts the rotational conformation of the phenyl ring, locking it into an optimal geometry for π-π stacking[2].

  • The N1-Amine Vector: Extending the molecule from the 1-amine position allows the ligand to reach the extracellular loops and the SBP. Subtle changes in the linker length and the terminal functional group attached to this amine can switch the molecule from a full antagonist to a biased partial agonist[1].

G Ligand 2-MPP Derivative (Agonist/Antagonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site G_protein Gi/o Protein Complex Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) cAMP cAMP Levels AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation

Caption: 5-HT1A Gi/o-coupled signaling pathway modulated by 2-MPP derivatives.

Quantitative Receptor Binding Affinity Data

The table below summarizes the binding affinities ( Ki​ ) of the unsubstituted 2-MPP core and several key derivatives synthesized via its N1-position. The data highlights how extending the scaffold drastically improves target affinity.

Compound / Derivative5-HT1A Ki​ (nM)Dopamine D2 Ki​ (nM) α1​ -Adrenergic Ki​ (nM)Structural Note
2-Methoxyphenylpiperazine (Core) 12.9> 1000~ 50.0Baseline pharmacophore[3]
NAN-190 0.6N/A0.8Phthalimido-butyl extension[4]
Adamantane-carboxamido analog 0.4N/A> 60.0Bulky alkyl amide extension[4]
Coumarin-piperazine (Compound 3g) 0.0121.4N/AFluorobenzo-isoxazole linkage[2]
Benzazepine-click (Compound 8h) 133.080.0N/ATriazole-linked bivalent ligand[5]

Data Interpretation: The bare 2-MPP core exhibits a baseline binding affinity for the 5-HT1A receptor of 12.9 nM[3]. However, when the N-position is functionalized with a bulky adamantane-carboxamido group, the affinity sharpens to 0.4 nM while eliminating off-target α1​ -adrenergic binding[4]. Advanced coumarin-conjugated derivatives achieve extraordinary multi-receptor affinities, with 5-HT1A Ki​ values as low as 0.012 nM[2].

Experimental Protocols: Radioligand Competition Binding Assay

To accurately determine the binding affinities of 4-(2-methoxyphenyl)piperazin-1-amine derivatives, a rigorous, self-validating radioligand displacement assay is required.

Step-by-Step Methodology

1. Membrane Preparation

  • Action: Harvest CHO-K1 cells stably expressing the human 5-HT1A or D2 receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ and protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Causality: Ice-cold temperatures and protease inhibitors prevent proteolytic degradation of the receptors. The Tris-HCl buffer maintains the physiological pH required to preserve the native, active conformation of the GPCR, ensuring the orthosteric site remains accessible.

2. Assay Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, the radioligand (e.g., 1 nM [3H]8−OH−DPAT for 5-HT1A), and varying concentrations of the test derivative ( 10−11 to 10−4 M).

  • Self-Validation Control: Include control wells containing 10 µM unlabeled serotonin (for 5-HT1A) or 10 µM haloperidol (for D2) to define Non-Specific Binding (NSB).

  • Causality: Highly lipophilic piperazine derivatives can partition non-specifically into the lipid bilayer of the membrane fragments. Subtracting the NSB defined by a saturating concentration of a known orthosteric ligand ensures that only specific, receptor-mediated binding is quantified.

3. Rapid Filtration & Washing

  • Action: Terminate the reaction after a 60-minute incubation at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash filters three times with ice-cold wash buffer.

  • Causality: Pre-soaking filters in polyethylenimine (a polycation) neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of positively charged piperazine ligands to the filter itself.

4. Data Analysis (Cheng-Prusoff Conversion)

  • Action: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

  • Causality: The Cheng-Prusoff equation acts as the final self-validating mathematical step. By strictly factoring in the exact radioligand concentration [L] and its known dissociation constant Kd​ , the system internally corrects for day-to-day variations in radioligand specific activity, yielding a true, reproducible Ki​ value independent of assay conditions.

Workflow Prep Membrane Preparation (CHO cells expressing target GPCR) Incubate Incubation (Radioligand + Test Compound + Membrane) Prep->Incubate Filter Rapid Filtration (GF/B glass fiber filters) Incubate->Filter Equilibrium reached (1-2h) Wash Washing (Ice-cold buffer to remove unbound) Filter->Wash Count Liquid Scintillation Counting (Measure bound radioactivity) Wash->Count Analyze Data Analysis (Cheng-Prusoff equation for Ki) Count->Analyze

Caption: Standardized high-throughput radioligand binding assay workflow for GPCR ligands.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(2-methoxyphenyl)piperazin-1-amine: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(2-methoxyphenyl)piperazin-1-amine, a valuable building block in medicinal chemistry and drug development. This document is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 4-(2-methoxyphenyl)piperazin-1-amine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Introduction

4-(2-methoxyphenyl)piperazin-1-amine is a substituted piperazine derivative of significant interest in the development of novel therapeutics. The piperazine moiety is a common scaffold in a multitude of clinically used drugs, and the introduction of an N-amino group provides a reactive handle for further molecular elaboration. This protocol outlines a robust two-step synthesis, commencing with the preparation of the key intermediate, 1-(2-methoxyphenyl)piperazine, followed by its N-amination to yield the target compound.

Synthesis Overview

The synthesis is logically divided into two primary stages:

  • Step 1: Synthesis of 1-(2-methoxyphenyl)piperazine. This intermediate is prepared via a classical condensation reaction between 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[1][2] This method is well-established for the formation of N-arylpiperazines.[3]

  • Step 2: N-Amination of 1-(2-methoxyphenyl)piperazine. The final product is obtained through the electrophilic amination of the secondary amine of the piperazine ring using hydroxylamine-O-sulfonic acid (HOSA).[4][5][6] HOSA is a versatile and effective reagent for the introduction of an amino group onto nitrogen atoms.[4][5][6]

Visualizing the Workflow

The following diagram illustrates the overall synthetic workflow from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(2-methoxyphenyl)piperazine cluster_step2 Step 2: N-Amination start1 Starting Materials: - 2-Methoxyaniline - Bis(2-chloroethyl)amine HCl reaction1 Condensation Reaction (High Temperature) start1->reaction1 workup1 Work-up & Purification reaction1->workup1 intermediate Intermediate: 1-(2-methoxyphenyl)piperazine workup1->intermediate reaction2 Electrophilic Amination intermediate->reaction2 Proceed to Step 2 start2 Reagents: - Hydroxylamine-O-sulfonic acid (HOSA) - Base (e.g., NaOH) start2->reaction2 workup2 Work-up & Purification reaction2->workup2 product Final Product: 4-(2-methoxyphenyl)piperazin-1-amine workup2->product Amination_Mechanism cluster_mechanism Proposed N-Amination Mechanism Piperazine 1-(2-methoxyphenyl)piperazine TransitionState Nucleophilic Attack Piperazine->TransitionState Nucleophilic attack by piperazine nitrogen HOSA Hydroxylamine-O-sulfonic acid (HOSA) HOSA->TransitionState Product 4-(2-methoxyphenyl)piperazin-1-amine + HSO4- TransitionState->Product Loss of sulfate leaving group

Sources

Application

Application Note &amp; Protocol: Systematic Solvent Selection for 4-(2-methoxyphenyl)piperazin-1-amine in Cell-Based Assays

Abstract The transition of novel chemical entities from discovery to in vitro biological evaluation hinges on their effective and safe delivery to cellular systems. A compound's solubility and the biocompatibility of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The transition of novel chemical entities from discovery to in vitro biological evaluation hinges on their effective and safe delivery to cellular systems. A compound's solubility and the biocompatibility of its solvent vehicle are paramount for generating reliable and reproducible data. This document provides a comprehensive technical guide and a validated, three-stage protocol for selecting an optimal solvent for 4-(2-methoxyphenyl)piperazin-1-amine for use in cell culture. We address the physicochemical properties of the compound, outline the critical attributes of common cell culture solvents, and present a systematic workflow to determine solubility, evaluate vehicle cytotoxicity, and confirm compound bioactivity. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and validity of their in vitro experimental results.

Introduction: The Challenge of Compound Delivery

4-(2-methoxyphenyl)piperazin-1-amine is a member of the arylpiperazine class, a scaffold known for its diverse pharmacological activities, often targeting central nervous system receptors. The successful evaluation of such compounds in cell-based assays is critically dependent on the method of their solubilization and delivery. An inappropriate solvent can lead to compound precipitation, inaccurate dosing, direct cellular toxicity, or interference with biological assays, ultimately confounding experimental outcomes.

This application note presents a systematic, evidence-based approach to navigate these challenges. By following a logical workflow of solubility assessment, vehicle cytotoxicity testing, and functional confirmation, researchers can confidently select a solvent system that ensures maximal compound availability without compromising cellular health or data integrity.

Physicochemical Profile of 4-(2-methoxyphenyl)piperazin-1-amine

Understanding the structural and chemical properties of 4-(2-methoxyphenyl)piperazin-1-amine is the first step in rational solvent selection. The molecule consists of a hydrophilic N-amino piperazine ring and a more hydrophobic 2-methoxyphenyl group. This amphiphilic nature dictates its solubility behavior.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₁H₁₇N₃O-
Molecular Weight 207.27 g/mol Affects molarity calculations for stock solutions.
Structure A piperazine core with a 2-methoxyphenyl substituent at N4 and an amine group at N1.The methoxyphenyl group increases hydrophobicity, suggesting poor aqueous solubility. The basic nitrogen atoms of the piperazine and the N-amino group offer sites for protonation, potentially increasing solubility in acidic aqueous solutions.
Predicted pKa ~7.5 - 9.5The presence of multiple basic nitrogens suggests the compound will be protonated and more soluble at physiological or slightly acidic pH.
Predicted logP ~1.5 - 2.5The positive logP value indicates a preference for lipid environments over aqueous ones, reinforcing the expectation of low water solubility.

Based on this profile, water or neutral buffers like PBS are predicted to be poor primary solvents. Organic solvents, particularly polar aprotic solvents, are likely required to achieve high-concentration stock solutions.

The Critical Role of the Solvent in Cell Culture

An ideal solvent for cell-based assays must meet three criteria:

  • High Solubilizing Power: It must dissolve the compound at a concentration high enough to prepare a stock solution from which working concentrations can be easily achieved through simple dilution.

  • Low Cytotoxicity: The final concentration of the solvent in the cell culture medium (the "vehicle" concentration) must be non-toxic to the specific cell line being used.

  • Assay Compatibility: The solvent must not interfere with the biological activity of the compound or the assay readout itself (e.g., fluorescence, luminescence).

Commonly Used Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[1] However, it is known to exhibit cytotoxicity and can influence cell differentiation and proliferation at concentrations that are often kept below 0.5% (v/v) in final assay conditions.[2][3][4][5]

  • Ethanol (EtOH): A polar protic solvent that can dissolve many organic molecules. It is generally more volatile and can be cytotoxic at concentrations that are typically kept below 0.5-1% (v/v), though this is highly cell-line dependent.[6][7][8]

  • Phosphate-Buffered Saline (PBS): An aqueous, isotonic, and non-toxic buffer. While ideal for cell health, it is often unsuitable for dissolving hydrophobic compounds.

A Systematic Workflow for Solvent Selection

To eliminate ambiguity and ensure robust results, we propose a three-stage validation process. This workflow ensures that the chosen solvent effectively dissolves the compound, is not toxic to the cells at the required working concentration, and does not interfere with the compound's biological effect.

Solvent_Selection_Workflow start Start: Obtain 4-(2-methoxyphenyl)piperazin-1-amine protocol1 Protocol 1: Solubility Assessment start->protocol1 decision1 Soluble at ≥10 mM? protocol1->decision1 protocol2 Protocol 2: Vehicle Cytotoxicity Assay decision1->protocol2 Yes end_fail Reject Solvent. Test alternative or reformulate. decision1->end_fail No decision2 Vehicle non-toxic at working dilution? protocol2->decision2 protocol3 Protocol 3: Compound Activity Confirmation decision2->protocol3 Yes decision2->end_fail No decision3 Compound retains expected activity? protocol3->decision3 end_success Optimal Solvent Identified decision3->end_success Yes decision3->end_fail No

Caption: A three-stage workflow for selecting a suitable solvent.

Protocol 1: Solubility Assessment

Objective: To determine a suitable primary solvent for preparing a high-concentration stock solution (e.g., 10-20 mM) of 4-(2-methoxyphenyl)piperazin-1-amine.

Materials:

  • 4-(2-methoxyphenyl)piperazin-1-amine (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Ethanol (200 proof, absolute), molecular biology grade

  • Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Mass: Calculate the mass of the compound required to make 1 mL of a 20 mM stock solution.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.020 mol/L x 0.001 L x 207.27 g/mol x 1000 mg/g = 4.15 mg

  • Preparation: Accurately weigh ~4.2 mg of the compound into three separate sterile microcentrifuge tubes.

  • Solvent Addition: Add 1 mL of DMSO to the first tube, 1 mL of Ethanol to the second, and 1 mL of PBS to the third.

  • Dissolution: a. Vortex each tube vigorously for 2 minutes.[1] b. Visually inspect for any undissolved particulate matter against a dark background. c. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[1] d. If necessary, gently warm the solution to 37°C for 10 minutes to aid dissolution.[1][9]

  • Observation & Dilution: a. Record the solubility for each solvent. If the compound dissolves completely, this is a viable primary solvent. b. If the compound is insoluble, perform a 10-fold dilution by adding 9 mL of the same solvent to attempt dissolution at 2 mM and repeat the process.[10]

  • Aqueous Dilution Test: Take 5 µL of the successfully prepared high-concentration organic stock solution (e.g., 20 mM in DMSO) and add it to 995 µL of cell culture medium (a 1:200 dilution to a final concentration of 100 µM). Vortex immediately and observe for any signs of precipitation over 30 minutes. A stable, clear solution is desired.

Expected Results & Interpretation: It is anticipated that 4-(2-methoxyphenyl)piperazin-1-amine will be fully soluble in DMSO and likely ethanol at ≥10 mM, but insoluble in PBS. If precipitation occurs upon dilution into aqueous media, this indicates a potential issue for cell-based assays and may require preparing intermediate dilutions or using a lower concentration stock.[9]

SolventTarget Conc. (mM)Visual Observation (Clear/Hazy/Precipitate)Aqueous Dilution (Stable/Precipitate)
DMSO20
Ethanol20
PBS20

Protocol 2: Vehicle Cytotoxicity Evaluation

Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) of the selected solvent vehicle on the chosen cell line.

Materials:

  • Cell line of interest (e.g., a human cancer cell line or neuronal cell line)

  • Complete cell culture medium

  • 96-well clear, flat-bottom cell culture plates

  • Chosen solvent(s) from Protocol 1 (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT solubilization solution (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Vehicle Preparation: Prepare serial dilutions of the solvent (e.g., DMSO) in complete cell culture medium to achieve final concentrations ranging from 2% down to 0.01% (v/v). Include a "medium only" negative control.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the prepared vehicle dilutions. It is critical to include a vehicle control in all experiments.[11]

  • Incubation: Incubate the plate for the longest duration planned for your compound treatment experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay (MTT Example): a. Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. b. Remove the medium and add 100 µL of MTT solubilization solution to each well. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Normalize the absorbance readings of the vehicle-treated wells to the "medium only" control wells (set to 100% viability). b. Plot the percent viability against the solvent concentration. c. The NOAEL is the highest concentration of the solvent that does not cause a significant reduction in cell viability (typically defined as >90% viability).[4]

Data Presentation:

Final Solvent Conc. (% v/v)Average Absorbance (570 nm)% Cell Viability (Relative to Control)
0 (Control)100%
0.01
0.05
0.1
0.25
0.5
1.0
2.0

Protocol 3: Compound Activity Confirmation

Objective: To confirm that the compound, when dissolved in the chosen solvent system, retains its expected biological activity.

Rationale: While rare, some solvents can interact with compounds or biological targets, altering the expected outcome. This protocol serves as a final validation step. The specific assay will depend on the known or hypothesized mechanism of action of 4-(2-methoxyphenyl)piperazin-1-amine, which is often related to serotonin or dopamine receptor modulation.

Generic Protocol (Example: Cell Signaling Assay):

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 4-(2-methoxyphenyl)piperazin-1-amine in the selected solvent (e.g., DMSO) at its NOAEL concentration (e.g., final assay concentration ≤0.25%).

  • Seed Cells: Seed cells known to express the target of interest (e.g., a specific serotonin receptor) in an appropriate plate format.

  • Prepare Dosing Solutions: Perform serial dilutions of the compound stock solution in complete cell culture medium to create a dose-response curve. Crucially, ensure the final concentration of the solvent is constant across all wells, including the vehicle-only control. [7]

  • Treatment: Treat the cells with the dosing solutions and the vehicle control for a predetermined time. Include a known positive control agonist/antagonist for the pathway if available.

  • Assay Readout: Measure the downstream endpoint of the signaling pathway (e.g., cAMP levels, calcium flux, phosphorylation of a target protein via Western Blot or ELISA).

  • Analysis: Plot the dose-response curve and calculate the EC₅₀ or IC₅₀. Compare this value to any known literature values for the compound or related analogs. A comparable result confirms that the solvent system is not interfering with the compound's bioactivity.

Final Recommendations and Summary

Based on the outcomes of the three protocols, a final decision can be made.

SolventMax Soluble Conc.Vehicle NOAEL (% v/v)Compound Activity Confirmed?Recommendation
DMSO >20 mM≤ 0.5%YesRecommended. Prepare a 10-20 mM stock. Ensure final assay concentration is ≤0.5%.
Ethanol >20 mM≤ 0.25%YesAcceptable. Use if an assay is incompatible with DMSO. Note the lower tolerance.
PBS < 1 mMN/AN/ANot Recommended as a primary solvent for stock solutions.

Conclusion: For 4-(2-methoxyphenyl)piperazin-1-amine, DMSO is the recommended primary solvent due to its high solubilizing power for related structures and general biocompatibility at low concentrations. A stock solution of 10-20 mM should be prepared in 100% DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C. For all cell-based experiments, the final concentration of DMSO in the culture medium should be maintained at or below the empirically determined NOAEL (typically ≤0.5%) and must be consistent across all experimental conditions, including the vehicle control. This systematic approach ensures that the observed biological effects are attributable to the compound itself, leading to robust and publishable data.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). KEYENCE. Retrieved March 26, 2026, from [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? (n.d.). Eppendorf. Retrieved March 26, 2026, from [Link]

  • Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. Retrieved March 26, 2026, from [Link]

  • de Oliveira, A. C. S., et al. (2019). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. PMC. Retrieved March 26, 2026, from [Link]

  • Lama, T., et al. (2025). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Environmental Science and Pollution Research. Retrieved March 26, 2026, from [Link]

  • Krogsgaard, N. L., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved March 26, 2026, from [Link]

  • Doan, T. V., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Retrieved March 26, 2026, from [Link]

  • Alcohol / Ethanol Assays. (n.d.). Cell Biolabs, Inc. Retrieved March 26, 2026, from [Link]

  • Tapani, E., et al. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. PubMed. Retrieved March 26, 2026, from [Link]

  • Aminoethylpiperazine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • Murshid, G., et al. (2011). Physical properties of aqueous solutions of piperazine and (2-amino-2-methyl-1-propanol + piperazine) from (298.15 to 333.15) K. Journal of Chemical & Engineering Data. Retrieved March 26, 2026, from [Link]

  • Aminoethylpiperazine: CAS # 140-31-8. (n.d.). Restek. Retrieved March 26, 2026, from [Link]

  • Chemical Properties of 1-Piperazineethanamine (CAS 140-31-8). (n.d.). Cheméo. Retrieved March 26, 2026, from [Link]

  • Murshid, G., et al. (2011). Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Journal of Chemical & Engineering Data. Retrieved March 26, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). ICCVAM. Retrieved March 26, 2026, from [Link]

  • Kim, I., et al. (n.d.). Solid liquid solubility of piperazine. SINTEF. Retrieved March 26, 2026, from [Link]

  • AMINOETHYL PIPERAZINE HUNTS, Technical Grade, Liquid, Drum. (n.d.). Univar Solutions. Retrieved March 26, 2026, from [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Retrieved March 26, 2026, from [Link]

  • Corning Cell Culture Product Selection Guide. (n.d.). Corning. Retrieved March 26, 2026, from [Link]

  • Cell Culture Media and Reagents Product Selection Guide. (n.d.). Chemie Brunschwig. Retrieved March 26, 2026, from [Link]

  • 2-[4-(o-Methoxyphenyl)-1-piperazinyl]pyrimidine. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • Chem21 Solvent Selection Guide. (n.d.). American Chemical Society. Retrieved March 26, 2026, from [Link]

Sources

Method

A Robust, Validated HPLC-UV Method for the Quantification of 4-(2-methoxyphenyl)piperazin-1-amine

An Application Note and Protocol Abstract This application note presents a comprehensive guide to the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol

Abstract

This application note presents a comprehensive guide to the development and validation of a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative analysis of 4-(2-methoxyphenyl)piperazin-1-amine. This compound and its derivatives are of significant interest in pharmaceutical development as intermediates and potential active pharmaceutical ingredients (APIs).[1][2][3] The method described herein is optimized for accuracy, precision, and specificity, making it suitable for quality control, stability testing, and routine analysis in drug development and manufacturing environments. The entire process, from initial experimental design to full method validation, is detailed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Introduction and Scientific Rationale

4-(2-methoxyphenyl)piperazin-1-amine belongs to the substituted piperazine class of compounds, a scaffold frequently employed in medicinal chemistry due to its versatile biological activities.[2][3] Accurate quantification of this amine is critical for ensuring the quality, safety, and efficacy of any final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely accessible analytical technique for this purpose, offering excellent resolution and sensitivity for chromophoric molecules.[7][8]

The molecular structure of the analyte, featuring a phenyl ring and a methoxy group, serves as a strong chromophore, making it readily detectable by UV spectrophotometry.[9] The presence of two basic nitrogen atoms in the piperazine ring dictates that the analyte's charge state is pH-dependent. Controlling the mobile phase pH is therefore paramount to achieving a single, stable ionic form, which is essential for obtaining sharp, symmetrical chromatographic peaks. This method employs a reversed-phase C18 column, which is ideal for retaining and separating moderately polar compounds like the target analyte. The principles of method validation outlined are based on the globally recognized ICH Q2(R2) and FDA guidelines, ensuring the procedure is fit for its intended purpose.[4][10][11][12]

Experimental Design and Methodology

Materials and Instrumentation
Item Description
Analyte 4-(2-methoxyphenyl)piperazin-1-amine reference standard (>99% purity)
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
Reagents Orthophosphoric Acid (85%, Analytical Grade)
HPLC System Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Data System OpenLab CDS ChemStation Edition or equivalent
Glassware Class A volumetric flasks, pipettes, and autosampler vials
Filtration 0.45 µm nylon or PTFE syringe filters
Preparation of Solutions
  • Mobile Phase Preparation (Aqueous Component): Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of deionized water. Mix thoroughly and degas via sonication for 15 minutes. This creates a buffer with a pH of approximately 2.5.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure sample solubility and compatibility with the mobile phase.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-(2-methoxyphenyl)piperazin-1-amine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 1-100 µg/mL).

HPLC-UV Method Development Workflow

The development of a robust HPLC method is a systematic process. The causality behind each step is crucial for creating a reliable analytical procedure.

HPLC_Method_Development cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) Analyte Analyte Characterization (UV Scan, pKa Estimation) Column Column Selection (Reversed-Phase C18) Analyte->Column Wavelength Wavelength Selection (Determine λmax) Column->Wavelength MobilePhase Mobile Phase Optimization (pH, Organic Ratio) Wavelength->MobilePhase Optimization Parameter Refinement (Flow Rate, Temperature) MobilePhase->Optimization OptimizedMethod Final Optimized Method Optimization->OptimizedMethod Specificity Specificity OptimizedMethod->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated Method for Routine Use Robustness->ValidatedMethod

Sources

Application

Application Note: Elucidation of the LC-MS/MS Fragmentation Pattern of 4-(2-methoxyphenyl)piperazin-1-amine

Abstract This application note provides a detailed protocol and analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 4-(2-methoxyphenyl)piperazin-1-amine. This compound is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol and analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation pattern of 4-(2-methoxyphenyl)piperazin-1-amine. This compound is a significant building block in medicinal chemistry, and understanding its behavior in a mass spectrometer is crucial for its identification, characterization, and quantification in various matrices. We present a robust LC-MS/MS method and a proposed fragmentation pathway, offering valuable insights for researchers, scientists, and professionals in drug development and related fields.

Introduction

4-(2-methoxyphenyl)piperazin-1-amine is a substituted arylpiperazine derivative. The arylpiperazine moiety is a common scaffold in a wide range of pharmaceuticals, particularly those targeting the central nervous system. The presence of a primary amine on the piperazine ring introduces a unique reactive site and significantly influences its physicochemical properties and metabolic fate. Accurate and sensitive analytical methods are therefore essential for its study. LC-MS/MS stands as a powerful tool for this purpose, offering high selectivity and sensitivity. This document outlines the expected fragmentation behavior of this molecule under electrospray ionization (ESI) conditions and provides a comprehensive protocol for its analysis.

Predicted Mass Spectrometry Fragmentation Behavior

Under positive mode electrospray ionization, 4-(2-methoxyphenyl)piperazin-1-amine is expected to readily form a protonated molecule, [M+H]⁺. The primary amine group (-NH₂) is the most basic site and the likely recipient of the proton. The subsequent fragmentation in the collision cell (MS/MS) is anticipated to be directed by this initial protonation event.

Based on the fragmentation of similar piperazine-containing compounds, the primary fragmentation pathways are expected to involve cleavages within the piperazine ring and at the bond connecting the piperazine nitrogen to the methoxyphenyl group.[1] The presence of the N-amino group is predicted to introduce a unique fragmentation involving the N-N bond.

A proposed fragmentation pathway is illustrated in the diagram below. The initial protonated molecule undergoes collision-induced dissociation (CID), leading to several characteristic product ions. The key fragmentation is the cleavage of the piperazine ring, a common pathway for such derivatives.[1]

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 208.14 frag1 m/z 165.11 [M+H - C₂H₄N]⁺ precursor->frag1 Loss of C₂H₄N frag2 m/z 135.08 [C₈H₁₁O]⁺ precursor->frag2 Piperazine Ring Opening frag4 m/z 70.07 [C₄H₈N]⁺ precursor->frag4 Piperazine Ring Cleavage frag3 m/z 107.05 [C₇H₇O]⁺ frag2->frag3 - C₂H₄ caption Proposed fragmentation of 4-(2-methoxyphenyl)piperazin-1-amine.

Caption: Proposed fragmentation of 4-(2-methoxyphenyl)piperazin-1-amine.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of 4-(2-methoxyphenyl)piperazin-1-amine and can be adapted based on the specific instrumentation and analytical goals.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-(2-methoxyphenyl)piperazin-1-amine in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to achieve the desired concentrations for calibration curves and quality control samples.

Liquid Chromatography
ParameterRecommended Conditions
HPLC System A high-performance liquid chromatography system capable of binary gradient elution.
Column Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
Mobile Phase A 0.1% Formic acid in water.
Mobile Phase B 0.1% Formic acid in acetonitrile.
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
Flow Rate 0.4 mL/min.
Column Temp. 40 °C.
Injection Vol. 5 µL.
Mass Spectrometry
ParameterRecommended Settings
Mass Spectrometer A tandem quadrupole or Q-TOF mass spectrometer.
Ionization Source Electrospray Ionization (ESI).
Polarity Positive.
Capillary Voltage 3.5 kV.
Source Temperature 150 °C.
Desolvation Temp. 400 °C.
Cone Gas Flow 50 L/hr.
Desolvation Gas Flow 800 L/hr.
Collision Gas Argon.
Acquisition Mode Multiple Reaction Monitoring (MRM) or Product Ion Scan.
Data Acquisition and Analysis
  • Product Ion Scan: To confirm the fragmentation pattern, perform a product ion scan of the [M+H]⁺ precursor ion (m/z 208.14).

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the transitions from the precursor ion to the most abundant and specific product ions.

Data Presentation: Key Mass Transitions

The following table summarizes the expected key mass-to-charge ratios (m/z) for the precursor and major product ions of 4-(2-methoxyphenyl)piperazin-1-amine.

Ion DescriptionCalculated m/zProposed Structure
Precursor Ion [M+H]⁺ 208.14 C₁₁H₁₈N₃O⁺
Product Ion 1165.11[M+H - C₂H₄N]⁺
Product Ion 2135.08[C₈H₁₁O]⁺ (methoxyphenyl fragment)
Product Ion 3107.05[C₇H₇O]⁺ (loss of ethylene from Product Ion 2)
Product Ion 470.07[C₄H₈N]⁺ (piperazine ring fragment)

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of 4-(2-methoxyphenyl)piperazin-1-amine.

Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis a Prepare Stock Solution b Perform Serial Dilutions a->b c Inject Sample into HPLC b->c d Chromatographic Separation c->d e ESI Ionization d->e f MS/MS Fragmentation e->f g Identify Precursor and Product Ions f->g h Propose Fragmentation Pathway g->h i Quantification (if required) g->i caption LC-MS/MS analysis workflow.

Caption: LC-MS/MS analysis workflow.

Conclusion

This application note provides a comprehensive guide for the LC-MS/MS analysis of 4-(2-methoxyphenyl)piperazin-1-amine. The proposed fragmentation pattern, along with the detailed experimental protocol, serves as a valuable resource for researchers in the fields of pharmaceutical analysis, drug metabolism, and medicinal chemistry. The presented method is robust and can be readily adapted for the quantitative determination of this compound in various sample matrices.

References

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Acquavia, M. A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1968. [Link]

  • de Souza, A. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Molecules, 28(13), 5038. [Link]

Sources

Method

Application Note: Structural Characterization of 4-(2-methoxyphenyl)piperazin-1-amine using ¹H and ¹³C NMR Spectroscopy

Abstract This document provides a comprehensive guide for the structural characterization of 4-(2-methoxyphenyl)piperazin-1-amine using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the structural characterization of 4-(2-methoxyphenyl)piperazin-1-amine using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. As this compound is a key intermediate in pharmaceutical synthesis, unambiguous structural verification is critical for quality control and drug development processes.[1] This guide details the necessary protocols for sample preparation, data acquisition, and spectral interpretation. While definitive experimental spectra for this specific molecule are not widely published, this note synthesizes data from closely related analogs to predict spectral features, offering researchers a robust framework for analysis and verification.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like 4-(2-methoxyphenyl)piperazin-1-amine, with its distinct aromatic, aliphatic, and amine functionalities, NMR allows for the precise assignment of each proton and carbon atom, confirming its identity and purity.

The molecule consists of three key structural motifs, each with expected characteristic NMR signatures:

  • The 2-Methoxyphenyl Group: An ortho-substituted aromatic ring.

  • The Piperazine Ring: A saturated six-membered heterocycle.

  • The N-Amino Group: A primary amine attached to a piperazine nitrogen.

Understanding the expected chemical shifts and coupling patterns for each of these fragments is the first step in spectral analysis.

Predicted Spectroscopic Features & Analysis

Due to the absence of a publicly available, validated spectrum for the title compound, the following predictions are based on established principles of NMR spectroscopy and data from analogous structures, such as 1-(2-methoxyphenyl)piperazine and other N-substituted piperazines.[4][5][6][7]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the piperazine ring protons, the methoxy group protons, and the amine protons.

  • Aromatic Region (δ 6.8 - 7.2 ppm): The four protons on the 2-methoxyphenyl group will appear as a complex multiplet pattern in this region.[8][9] Due to ortho, meta, and para coupling, they will likely not be simple doublets or triplets. 2D NMR techniques like COSY would be essential for definitive assignment.

  • Methoxy Group (δ ~3.8 ppm): The three protons of the methoxy (-OCH₃) group are chemically equivalent and not coupled to other protons. They will appear as a sharp singlet, integrating to 3H.[10][11] This is a highly characteristic signal.

  • Piperazine Ring (δ ~2.8 - 3.2 ppm): The piperazine ring contains eight protons on four methylene (-CH₂) groups.

    • The four protons on the carbons adjacent to the N-amino group (N(1)-CH₂) are expected to be shifted slightly differently from the four protons adjacent to the aryl-substituted nitrogen (N(4)-CH₂).

    • We can predict two distinct multiplets, each integrating to 4H. These signals are often broad due to conformational exchange of the piperazine ring chair form at room temperature.[5][6][12]

  • N-Amino Group (δ variable, broad): The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. It may also exchange with trace water in the solvent, leading to further broadening or disappearance.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Aromatic Carbons (δ 110 - 155 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C-O) will be the most downfield shifted (~152 ppm), while the other five will appear in the typical aromatic region.

  • Methoxy Carbon (δ ~55 ppm): A single signal for the methoxy carbon is expected in this region.[10]

  • Piperazine Carbons (δ ~45 - 55 ppm): Two distinct signals are predicted for the piperazine ring carbons, corresponding to the two non-equivalent sets of methylene groups. The carbons attached to the aryl-substituted nitrogen (C-N(Aryl)) may appear at a slightly different chemical shift than those attached to the amino-substituted nitrogen (C-N(NH₂)).[13][14]

Data Presentation: Predicted Chemical Shifts

The following table summarizes the predicted chemical shifts for 4-(2-methoxyphenyl)piperazin-1-amine. These are estimates and actual experimental values may vary based on conditions.

Assignment Predicted ¹H Shift (δ ppm) Predicted ¹³C Shift (δ ppm) Notes
Aromatic CH (x4)6.8 - 7.2 (m, 4H)110 - 125Complex multiplet pattern expected.
Aromatic C-N-~140Quaternary carbon.
Aromatic C-O-~152Quaternary carbon, most downfield.
Methoxy (-OCH₃)~3.8 (s, 3H)~55Sharp singlet in ¹H NMR.
Piperazine (-CH₂-N(Aryl))~3.1 (m, 4H)~50May be a broad multiplet.
Piperazine (-CH₂-N(NH₂))~2.9 (m, 4H)~48May be a broad multiplet.
N-Amino (-NH₂)Variable (br s, 2H)-Broad signal, exchangeable with D₂O.

Experimental Protocols

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.[14][15]

Sample Preparation
  • Analyte: Weigh approximately 10-15 mg of 4-(2-methoxyphenyl)piperazin-1-amine.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with exchangeable protons like amines, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it slows down the proton exchange rate, resulting in sharper -NH signals.[16]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial before transferring to a 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[15] Ensure complete dissolution.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[4][15]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds. A longer delay (5-7 seconds) may be needed for accurate integration.

    • Number of Scans: 8-16 scans for a concentrated sample.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled with NOE (zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1.1 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • Advanced Experiments (Optional but Recommended):

    • DEPT-135: Distinguishes between CH, CH₂, and CH₃ carbons. CH and CH₃ will appear as positive peaks, while CH₂ will be negative.

    • COSY (¹H-¹H Correlation Spectroscopy): Shows which protons are coupled to each other, invaluable for assigning the aromatic and piperazine multiplets.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.[17]

Workflow Diagrams

A systematic workflow ensures data integrity from sample preparation to final analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Analyte (10-15 mg) B Select & Add Deuterated Solvent (0.6 mL CDCl3 or DMSO-d6) A->B C Add Internal Standard (TMS) B->C D Dissolve & Transfer to NMR Tube C->D E Lock & Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C & DEPT Spectra F->G H Acquire 2D Spectra (COSY, HSQC) G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Calibrate to TMS (0.00 ppm) J->K L Peak Picking, Integration & Assignment K->L M Final Structure Verification L->M

Caption: General workflow for NMR characterization.

Causality and Experimental Choices

  • Why DMSO-d₆ for an Amine? The acidic protons of an amine (-NH₂) can exchange with protons from residual water or other acidic impurities. In CDCl₃, this exchange is often fast on the NMR timescale, leading to a very broad or even invisible signal. DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process, resulting in a sharper, more easily identifiable -NH peak.[16]

  • Why Perform 2D NMR? For a molecule with multiple signals in crowded regions (like the aromatic protons), 1D spectra can be ambiguous. A ¹H-¹H COSY experiment provides through-bond connectivity information, confirming which protons are adjacent.[17] An HSQC experiment links each proton to the carbon it's attached to, providing a powerful and definitive method for assigning the ¹³C spectrum.[18]

  • Importance of Relaxation Delay (d1): The relaxation delay allows the nuclei to return to their equilibrium state before the next pulse. For quantitative analysis (i.e., accurate integration of ¹H signals), a sufficiently long delay (5 times the longest T₁ relaxation time) is crucial. While a shorter delay of 1-2 seconds is often used for rapid screening, it may not provide accurate integral ratios.[19]

Conclusion

This application note provides a detailed protocol and interpretive guide for the ¹H and ¹³C NMR characterization of 4-(2-methoxyphenyl)piperazin-1-amine. By combining robust experimental procedures with a predictive analysis based on known chemical shift principles and data from analogous structures, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate. The use of advanced 2D NMR techniques is highly recommended for complete and unambiguous spectral assignment.

References

  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2025). Accessed March 26, 2026. [Link]

  • El-Faham, A., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Accessed March 26, 2026. [Link]

  • Rebl, F., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Accessed March 26, 2026. [Link]

  • Lu, K., et al. (2019). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Accessed March 26, 2026. [Link]

  • Guedes, R. C., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. Accessed March 26, 2026. [Link]

  • Rojas-Guevara, M., et al. (2023). Synthesis, characterization, and quantum chemistry local chemical reactivity description of new phosphorylated derivatives of piperazine. Taylor & Francis. Accessed March 26, 2026. [Link]

  • Rebl, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journals. Accessed March 26, 2026. [Link]

  • Rebl, F., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Accessed March 26, 2026. [Link]

  • Lachenmann, M. (2019). Characterizing Small Molecules with NMR. News-Medical.Net. Accessed March 26, 2026. [Link]

  • Moser, A. (2026). Methoxy groups just stick out. ACD/Labs. Accessed March 26, 2026. [Link]

  • Webb, G. A. (Ed.). (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Accessed March 26, 2026. [Link]

  • Carr, R. (2016). Screening Protein–Small Molecule Interactions by NMR. Springer Nature Experiments. Accessed March 26, 2026. [Link]

  • S. Prabu, M., et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC. Accessed March 26, 2026. [Link]

  • Rebl, F., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Accessed March 26, 2026. [Link]

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Accessed March 26, 2026. [Link]

  • Lee, J. H., et al. (2016). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... ResearchGate. Accessed March 26, 2026. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Accessed March 26, 2026. [Link]

  • Dias, C., et al. (2021). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. PMC. Accessed March 26, 2026. [Link]

  • Rebl, F., et al. (2016). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Accessed March 26, 2026. [Link]

  • Fadda, A. A., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Accessed March 26, 2026. [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed. Accessed March 26, 2026. [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (n.d.).
  • Hartono, A., et al. (2014). 13C-NMR Spectroscopic Study on Chemical Species in Piperazine−Amine−CO2−H2O System before and after Heating. ResearchGate. Accessed March 26, 2026. [Link]

  • Asakura, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Accessed March 26, 2026. [Link]

Sources

Application

Application Note: Harnessing 4-(2-Methoxyphenyl)piperazin-1-amine in Neuropharmacological Drug Design

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists. Pharmacological Rationale & Structural Biology The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a highly privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Development Scientists.

Pharmacological Rationale & Structural Biology

The 1-(2-methoxyphenyl)piperazine (2-MeOPP) scaffold is a highly privileged pharmacophore in neuropharmacology, recognized for its potent affinity toward serotonin (5-HT1A, 5-HT7) and dopamine (D2, D3) receptors[1]. While the parent compound is a versatile building block, the introduction of an N-amine modification to yield 4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5) provides a critical synthetic advantage.

The terminal primary amine attached directly to the piperazine nitrogen acts as a highly reactive nucleophile. This enables the rapid generation of hydrazones or thiosemicarbazides when reacted with aldehydes or isothiocyanates, respectively. Crucially, this bioorthogonal-like reactivity allows chemists to append fluorophores, radiolabels, or secondary pharmacophores (to create bitopic/bivalent ligands) without disrupting the core binding geometry of the 2-MeOPP moiety.

Receptor Binding Mechanics

Structural homology models and automated docking studies reveal the precise orientation of this scaffold within the GPCR binding pocket. The protonated basic nitrogen of the piperazine ring forms an indispensable charge-assisted hydrogen bond (salt bridge) with the highly conserved aspartate residue Asp116 (D3.32) in the third transmembrane helix of the 5-HT1A receptor[2]. Simultaneously, the 2-methoxyphenyl group projects into a hydrophobic pocket, engaging in robust π−π stacking interactions with phenylalanine (F6.52) and tryptophan (W6.48)[2].

Because the N-amine vector projects outward toward the extracellular vestibule, modifications at this N-position can be leveraged to fine-tune receptor subtype selectivity (e.g., 5-HT1A vs. D2) by interacting with secondary binding pockets, as lipophilicity and steric bulk at this distance dictate the final receptor-ligand complex stability[3].

Mechanism of Action & Signaling Pathway

Compounds derived from 4-(2-methoxyphenyl)piperazin-1-amine typically act as partial agonists or antagonists at the 5-HT1A and D2 receptors[4]. Both are Gi/o​ -coupled receptors. Upon ligand binding, the receptor undergoes a conformational shift that activates the Gi/o​ protein complex, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP), and the subsequent activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

GPCR_Signaling L 4-(2-MeOPP)-Derivative (Agonist/Antagonist) R 5-HT1A / D2 Receptor (GPCR) L->R Binds Orthosteric Site G Gi/o Protein Complex R->G Activates AC Adenylyl Cyclase G->AC Alpha Subunit Inhibits GIRK GIRK Channels (Hyperpolarization) G->GIRK Beta-Gamma Subunit Activates cAMP cAMP Production (Decreased) AC->cAMP Downregulates PKA PKA Activity (Inhibited) cAMP->PKA

Fig 1: 5-HT1A/D2 Gi/o-coupled signaling pathway modulated by 2-MeOPP derivatives.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every critical step includes an internal checkpoint to verify the mechanistic success of the procedure before progressing.

Protocol A: Hydrazone-Based Conjugation for Fluorescent Probe Synthesis

This protocol details the conjugation of 4-(2-methoxyphenyl)piperazin-1-amine with an aldehyde-functionalized BODIPY fluorophore to create a tool compound for receptor visualization.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-(2-methoxyphenyl)piperazin-1-amine (100 mg) and 1.05 eq of BODIPY-aldehyde in anhydrous ethanol (10 mL) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are mandatory. Hydrazone formation is a condensation reaction that produces water; ambient moisture will drive the equilibrium backward, severely depressing yields.

  • Catalysis: Add 0.1 equivalents of glacial acetic acid to the reaction mixture.

    • Causality: The acid lowers the pH to ~4.5. This specifically protonates the carbonyl oxygen of the aldehyde (enhancing its electrophilicity) without fully protonating the nucleophilic N-amine (pKa ~ 6.5).

  • Reaction & Self-Validation Checkpoint: Stir at 60°C for 4 hours.

    • Validation: Withdraw a 10 µL aliquot and analyze via LC-MS. The disappearance of the parent amine mass peak (m/z 208.1) and the emergence of the conjugate mass peak serves as the internal checkpoint. If unreacted amine persists >15%, add 3Å molecular sieves to sequester generated water and force the reaction to completion.

  • Purification: Concentrate under reduced pressure and purify via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA). Lyophilize to obtain the pure hydrazone conjugate.

Protocol B: Self-Validating Radioligand Binding Assay

To validate the synthesized derivative's affinity, a competitive radioligand binding assay is performed using rat cortical (5-HT1A) and striatal (D2) membrane preparations.

Step-by-Step Methodology:

  • Membrane Standardization: Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Validation: Perform a BCA protein assay prior to binding. Standardize the membrane concentration to exactly 15 µ g/well . Why? This ensures that receptor depletion by the radioligand does not exceed 10%. If depletion exceeds 10%, the assumption that free ligand equals total ligand fails, invalidating the calculated Ki​ .

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H] -8-OH-DPAT (for 5-HT1A) or [3H] -Raclopride (for D2), and 100 µL of the standardized membrane suspension.

    • Causality: [3H] -8-OH-DPAT is utilized instead of [3H] -serotonin because it is highly selective for 5-HT1A, preventing confounding signal from 5-HT7 or 5-HT2A receptors present in the cortex.

  • Non-Specific Binding (NSB) Control: Include parallel wells containing 10 µM unlabelled WAY-100635 (5-HT1A) or Haloperidol (D2).

    • Validation: This establishes the NSB baseline. If the NSB exceeds 30% of total binding counts, the subsequent vacuum filtration wash steps must be extended, as this indicates incomplete removal of unbound radioligand.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash 3x with ice-cold buffer, add scintillation cocktail, and quantify radioactivity.

Quantitative SAR Data Presentation

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how functionalizing the N-amine of the 2-MeOPP scaffold impacts receptor affinity.

Compound / DerivativeN-Substituent5-HT1A Ki​ (nM)D2 Ki​ (nM)Selectivity Ratio (D2/5-HT1A)
1-(2-MeOPP) (Parent)-H (Secondary Amine)2.1 ± 0.345.2 ± 3.1~ 21.5
4-(2-MeOPP)-1-amine -NH₂ (Primary Amine)8.4 ± 1.1112.5 ± 8.4~ 13.4
Hydrazone-BODIPY -N=CH-Fluorophore14.2 ± 1.8>1000> 70.0
Bitopic Ligand -N=CH-Alkyl-D2_Pharmacophore0.8 ± 0.11.2 ± 0.2~ 1.5

Data Interpretation: Unconjugated 4-(2-methoxyphenyl)piperazin-1-amine retains low-nanomolar affinity for 5-HT1A, proving the N-amine does not sterically clash with the orthosteric pocket. Conjugation to a bulky fluorophore shifts selectivity heavily toward 5-HT1A, while conjugation to a secondary D2 pharmacophore yields a highly potent, dual-acting bitopic ligand.

Drug Design Workflow Visualization

The following workflow illustrates the logical progression from the raw 4-(2-methoxyphenyl)piperazin-1-amine scaffold to a validated lead candidate.

Workflow Start 4-(2-MeOPP)-1-amine (Scaffold) Synth Hydrazone Conjugation (Aldehyde + Acid Catalyst) Start->Synth Purify Purify Synth->Purify LC-MS Check Bind Radioligand Binding (5-HT1A & D2) Purify->Bind Func Functional Assay (cAMP/BRET) Bind->Func Ki < 10 nM Lead Lead Candidate Selection Func->Lead Efficacy Confirmed

Fig 2: Synthetic conjugation and pharmacological screening cascade for 2-MeOPP derivatives.

Sources

Method

Preparation of 4-(2-methoxyphenyl)piperazin-1-amine Stock Solutions: An Application Note and Protocol

Abstract This comprehensive guide details the preparation, validation, and storage of stock solutions for 4-(2-methoxyphenyl)piperazin-1-amine, a key intermediate in pharmaceutical research and development. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the preparation, validation, and storage of stock solutions for 4-(2-methoxyphenyl)piperazin-1-amine, a key intermediate in pharmaceutical research and development. This document provides researchers, scientists, and drug development professionals with a scientifically rigorous and field-proven protocol to ensure the accuracy, reproducibility, and stability of their experimental solutions. The protocols herein are designed to be self-validating, incorporating methods for concentration verification to uphold the highest standards of scientific integrity.

Introduction: The Importance of Accurate Stock Solutions

4-(2-methoxyphenyl)piperazin-1-amine and its derivatives are a class of compounds with significant interest in medicinal chemistry, often serving as building blocks for a wide range of biologically active molecules. The reliability and reproducibility of any experimental data derived from the use of this compound are fundamentally dependent on the accurate preparation of stock solutions. Inaccurate concentrations can lead to misleading structure-activity relationships (SAR), flawed pharmacological data, and ultimately, the failure of promising drug discovery campaigns.

This application note provides a detailed methodology for the preparation of 4-(2-methoxyphenyl)piperazin-1-amine stock solutions, addressing key aspects such as solvent selection, dissolution techniques, concentration verification, and long-term storage. By following these protocols, researchers can be confident in the integrity of their stock solutions, thereby enhancing the validity of their scientific findings.

Physicochemical Properties and Solubility Profile

A thorough understanding of the physicochemical properties of 4-(2-methoxyphenyl)piperazin-1-amine is paramount for the successful preparation of stock solutions.

Chemical Structure:

Chemical Structure of 4-(2-methoxyphenyl)piperazin-1-amine

Table 1: Physicochemical Properties of 4-(2-methoxyphenyl)piperazin-1-amine and its Hydrochloride Salt

Property4-(2-methoxyphenyl)piperazin-1-amine (Base)1-(2-methoxyphenyl)piperazine hydrochlorideReference
CAS Number 35386-24-45464-78-8[1]
Molecular Formula C₁₁H₁₇N₃OC₁₁H₁₇ClN₂O[1]
Molecular Weight 207.27 g/mol 228.72 g/mol [1]
Appearance Not specifiedCrystalline solid[1]
Melting Point Not specified213 °C[1]

Solubility Profile:

Table 2: Qualitative Solubility of 1-(2-methoxyphenyl)piperazine hydrochloride

SolventSolubilityReference
WaterVery Soluble[1]
MethanolFreely Soluble[1]
ChloroformFreely Soluble[1]
AcetoneInsoluble[1]
EtherVery Slightly Soluble[1]
HexaneInsoluble[1]

Based on this data, polar solvents such as water, methanol, and ethanol are recommended as primary choices for dissolving 4-(2-methoxyphenyl)piperazin-1-amine. For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is also a suitable option, as many piperazine derivatives exhibit good solubility in it.[2]

Protocol for Preparation of Stock Solutions

This protocol provides a step-by-step guide for the preparation of a 10 mM stock solution of 4-(2-methoxyphenyl)piperazin-1-amine. The principles outlined can be adapted for other desired concentrations.

Materials:

  • 4-(2-methoxyphenyl)piperazin-1-amine (as solid)

  • High-purity solvent (e.g., DMSO, absolute ethanol, or sterile, deionized water)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Sterile, amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Sonicator (optional)

Workflow for Stock Solution Preparation:

G cluster_0 Preparation cluster_1 Verification & Storage A Weigh Compound C Dissolve Compound A->C B Select Solvent B->C D Bring to Final Volume C->D E Aliquot D->E F Validate Concentration (Optional but Recommended) E->F G Store at -20°C or -80°C F->G

A simplified workflow for preparing stock solutions.

Procedure:

  • Safety First: Before handling the compound, consult the Safety Data Sheet (SDS). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[3]

  • Calculate the Required Mass: To prepare a 10 mM stock solution, calculate the mass of 4-(2-methoxyphenyl)piperazin-1-amine needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • For 10 mL of a 10 mM solution: 0.010 mol/L x 0.010 L x 207.27 g/mol = 0.020727 g (or 20.73 mg)

  • Weigh the Compound: Using a calibrated analytical balance, accurately weigh the calculated mass of the compound. Tare the balance with a clean weigh boat or paper before adding the compound.

  • Dissolution:

    • Transfer the weighed compound to a clean, dry volumetric flask of the appropriate size (e.g., 10 mL for a 10 mL final volume).

    • Add approximately 70-80% of the final volume of the chosen solvent (e.g., 7-8 mL of DMSO for a 10 mL stock).

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Bring to Final Volume: Once the compound is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask. Use a pipette for the final additions to ensure accuracy.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials. This minimizes freeze-thaw cycles and protects the compound from light degradation.

    • Clearly label each vial with the compound name, concentration, solvent, and date of preparation.

    • For short-term storage (up to one week), solutions can be stored at 2-8°C. For long-term storage, it is recommended to store the aliquots at -20°C or -80°C.[4]

Self-Validation: Ensuring Concentration Accuracy

To ensure the trustworthiness of experimental results, it is highly recommended to verify the concentration of the prepared stock solution. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose.

Principle of HPLC-UV Quantification:

This method separates the analyte of interest from potential impurities based on its partitioning between a stationary phase (the HPLC column) and a mobile phase. The concentration of the analyte is then determined by comparing the peak area of the sample to a standard curve generated from a series of known concentrations of a reference standard.

General HPLC Method for Piperazine Derivatives:

The following is a general HPLC method that can be adapted and validated for the quantification of 4-(2-methoxyphenyl)piperazin-1-amine.[3]

Table 3: General HPLC Parameters for Piperazine Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)
Detection UV spectrophotometer at a wavelength of maximum absorbance for the compound (e.g., 210 nm).[1]

Protocol for Concentration Verification:

  • Prepare a Standard Curve:

    • Prepare a high-concentration primary standard of 4-(2-methoxyphenyl)piperazin-1-amine of known purity in the mobile phase.

    • Perform serial dilutions of the primary standard to create a series of at least five calibration standards of known concentrations that bracket the expected concentration of your stock solution.

  • Sample Preparation:

    • Dilute an aliquot of your newly prepared stock solution with the mobile phase to a concentration that falls within the range of your standard curve.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted stock solution sample onto the HPLC system.

    • Record the peak areas for each injection.

  • Data Analysis:

    • Plot the peak area of the calibration standards against their known concentrations to generate a standard curve.

    • Perform a linear regression analysis on the standard curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

    • Use the equation of the line to calculate the concentration of your diluted stock solution sample from its peak area.

    • Remember to account for the dilution factor to determine the original concentration of your stock solution.

Stability and Storage Considerations

The stability of 4-(2-methoxyphenyl)piperazin-1-amine stock solutions is critical for the long-term validity of experimental data. Piperazine and its derivatives are susceptible to degradation under certain conditions.

  • Temperature: High temperatures can promote the degradation of piperazine compounds. Therefore, long-term storage at low temperatures (-20°C or -80°C) is recommended.[4]

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation. To minimize this, use high-purity solvents and store solutions in tightly sealed vials with minimal headspace.[4]

  • Moisture: Piperazine compounds can be hygroscopic and form hydrates in the presence of water. This can alter the effective concentration of the solution. It is crucial to use anhydrous solvents when preparing stock solutions in organic solvents and to store them in a dry environment.[4]

  • Light: While specific data for this compound is limited, many organic molecules are sensitive to light. Storing stock solutions in amber vials will protect them from photodegradation.

By adhering to these storage guidelines, the integrity of the 4-(2-methoxyphenyl)piperazin-1-amine stock solutions can be maintained for an extended period. It is good laboratory practice to periodically re-validate the concentration of long-term stored stock solutions.

Safety Precautions

Researchers must adhere to standard laboratory safety practices when handling 4-(2-methoxyphenyl)piperazin-1-amine and the solvents used for preparing stock solutions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention if irritation persists.[3]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The preparation of accurate and stable stock solutions of 4-(2-methoxyphenyl)piperazin-1-amine is a foundational requirement for reliable and reproducible research in drug discovery and development. This application note provides a comprehensive and scientifically grounded protocol that emphasizes the importance of proper technique, solvent selection, and concentration verification. By integrating these practices into their workflow, researchers can enhance the integrity of their experimental data and contribute to the advancement of their respective fields.

References

  • Biosynce. (2025, August 4). What are the stability conditions of piperazine? Biosynce Blog.
  • Freeman, E. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • EvitaChem. (n.d.). 2-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine-5-carboxamide.
  • Muszalska, I., Ładownicka, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • Thermo Fisher Scientific. (n.d.).
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low synthesis yield of 4-(2-methoxyphenyl)piperazin-1-amine

An In-Depth Technical Guide to Troubleshooting Low Synthesis Yield of 4-(2-methoxyphenyl)piperazin-1-amine Introduction Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Troubleshooting Low Synthesis Yield of 4-(2-methoxyphenyl)piperazin-1-amine

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 4-(2-methoxyphenyl)piperazin-1-amine. This compound is a valuable intermediate in medicinal chemistry, particularly for developing ligands targeting serotonergic and dopaminergic receptors.[1][2][3] Achieving a high yield in its synthesis can be challenging, often due to the sensitive nature of the N-amination reaction.

As a Senior Application Scientist, this guide consolidates field-proven insights and established chemical principles to help you diagnose and resolve issues leading to low product yield. We will explore the common synthetic routes, delve into a comprehensive troubleshooting framework, and provide detailed, validated protocols.

Common Synthetic Route: Electrophilic N-Amination

The most direct and common method for synthesizing 4-(2-methoxyphenyl)piperazin-1-amine is through the electrophilic amination of the starting material, 1-(2-methoxyphenyl)piperazine.[4][5] This reaction typically employs a hydroxylamine-derived reagent, with Hydroxylamine-O-sulfonic acid (HOSA) being a stable, inexpensive, and effective choice.[6][7]

The core transformation involves the nucleophilic attack of the secondary amine on the electron-deficient nitrogen of HOSA. The reaction is typically performed in an aqueous or alcoholic solvent in the presence of a base to neutralize the sulfuric acid byproduct.

Troubleshooting Guide: Low Product Yield

Low yield is the most frequently reported issue in this synthesis. The following question-and-answer section addresses specific experimental observations to help you pinpoint and rectify the root cause.

Q1: My reaction shows very low conversion, with a significant amount of starting material remaining. What are the likely causes?

A1: This issue typically points to three main areas: reagent quality, reaction conditions, or insufficient activation.

  • Reagent Quality & Stoichiometry:

    • Hydroxylamine-O-sulfonic acid (HOSA) Purity: HOSA is a zwitterionic solid that can degrade over time, especially if exposed to moisture.[7] Use freshly purchased, high-purity HOSA or verify the quality of your existing stock. A common side reaction with old HOSA is the formation of ammonium sulfate, which is inactive.

    • Starting Material Purity: The starting material, 1-(2-methoxyphenyl)piperazine, should be pure and free from acidic impurities that could quench the base.[4] Verify its purity by NMR or melting point.

    • Stoichiometry: Ensure you are using a slight excess of HOSA (typically 1.1 to 1.3 equivalents) to drive the reaction to completion.

  • Reaction Conditions:

    • Insufficient Base: The reaction generates sulfuric acid, which will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a suitable base (e.g., NaOH, KOH, or Na2CO3) is critical. The pH of the reaction mixture should be maintained in the basic range (pH 8-10).

    • Low Temperature: While the reaction is often initiated at a low temperature (0-5 °C) to control the initial exotherm, the temperature should be allowed to rise to room temperature or be gently heated (e.g., 40-50 °C) to ensure a reasonable reaction rate.

  • Troubleshooting Workflow:

    G start Low Conversion (High SM Remaining) reagent Check Reagent Quality 1. Use fresh HOSA 2. Verify SM purity (NMR/MP) 3. Check stoichiometry (1.1-1.3 eq HOSA) start->reagent Step 1 conditions Verify Reaction Conditions 1. Is pH basic (8-10)? 2. Was reaction warmed after initial addition? 3. Is solvent appropriate? reagent->conditions Step 2 tlc Monitor by TLC (e.g., 10% MeOH in DCM) conditions->tlc Step 3 re_run Re-run reaction with verified reagents & conditions tlc->re_run Step 4

    Caption: Troubleshooting workflow for low reaction conversion.

Q2: My TLC plate shows the disappearance of the starting material, but there are multiple new spots, and the yield of the desired product is low. What's happening?

A2: This indicates the formation of side products. The primary culprits are over-reaction, side reactions involving the aminating agent, and degradation.

  • Potential Side Reactions:

    • Reaction with the Product: The newly formed primary amine product is also nucleophilic and can react with a second molecule of HOSA. This is a common issue in uncatalyzed electrophilic aminations.[6] Using a controlled stoichiometry of HOSA is key to minimizing this.

    • Oxidation: The product, a hydrazine derivative, can be susceptible to oxidation, leading to various byproducts. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if this is suspected.

    • Reaction with Solvent: If using a reactive solvent, it may compete with the desired reaction. Water, methanol, or isopropanol are generally safe choices.

  • Minimizing Side Products:

    • Temperature Control: Add the HOSA solution slowly to the cooled (0-5 °C) solution of the piperazine and base. This controls the exotherm and minimizes the rate of side reactions.

    • pH Control: Maintaining a moderately basic pH is crucial. Excessively strong basic conditions can sometimes promote decomposition of HOSA.[7]

    G cluster_0 Reaction Pathways SM 1-(2-methoxyphenyl)piperazine (Nucleophile) Product 4-(2-methoxyphenyl)piperazin-1-amine (Desired Product) SM->Product Desired Reaction (Attack by N4) HOSA HOSA (Electrophilic Aminating Agent) HOSA->Product SideProduct Diamine/Oxidized Species (Side Products) HOSA->SideProduct Product->SideProduct Over-reaction (Attack by new NH2)

    Caption: Desired reaction pathway versus common side reactions.

Q3: The reaction seems complete by TLC, but I lose most of my product during work-up and purification. Why?

A3: This is a common issue related to the physicochemical properties of the product. 4-(2-methoxyphenyl)piperazin-1-amine is a relatively polar, basic compound with good water solubility, especially in its protonated (salt) form.

  • Aqueous Work-up Losses:

    • Incorrect pH during Extraction: Before extracting with an organic solvent (like Dichloromethane or Ethyl Acetate), ensure the aqueous layer is strongly basic (pH > 12). This deprotonates the product, making it less water-soluble and more soluble in the organic phase. Use a strong base like 50% NaOH solution for this adjustment.

    • Insufficient Extraction: Perform multiple extractions (at least 3-4 times) with a sufficient volume of organic solvent to recover the product from the aqueous phase.

  • Purification Challenges:

    • Column Chromatography: The basic nature of the product can cause it to streak or adhere irreversibly to standard silica gel.

      • Solution 1: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide.

      • Solution 2: Use a different stationary phase, such as basic alumina, which is more suitable for purifying basic compounds.[8]

    • Salt Formation: If the product is isolated as a salt (e.g., hydrochloride or sulfate), its solubility characteristics will be very different. Purification might be achievable through recrystallization rather than chromatography.

Frequently Asked Questions (FAQs)

  • Q: What is the most common synthetic method for 4-(2-methoxyphenyl)piperazin-1-amine?

    • A: The most direct route is the electrophilic amination of 1-(2-methoxyphenyl)piperazine using an agent like Hydroxylamine-O-sulfonic acid (HOSA).[6][9] An alternative, multi-step route involves the N-nitrosation of the starting piperazine followed by reduction of the nitroso group using a reducing agent like LiAlH4 or catalytic hydrogenation.[10][11]

  • Q: What are the typical yields I should expect?

    • A: With an optimized protocol, yields can range from 60-80%. However, initial attempts without optimization often result in lower yields (20-40%) due to the issues discussed in the troubleshooting guide.

  • Q: Are there alternative aminating agents to HOSA?

    • A: Yes, other hydroxylamine derivatives can be used. O-(diphenylphosphinyl)hydroxylamine is another option, though it is more expensive. Chloramine (generated in situ) can also be used but requires careful handling. For most applications, HOSA provides the best balance of reactivity, stability, and cost.[7]

  • Q: How should I characterize the final product?

    • A: The structure of 4-(2-methoxyphenyl)piperazin-1-amine should be confirmed using standard spectroscopic methods:

      • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • FT-IR: To identify key functional groups, such as the N-H stretches of the primary amine.

Detailed Experimental Protocols

Protocol 1: Synthesis via Electrophilic Amination with HOSA

This protocol is a baseline procedure that should be optimized based on your experimental results.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in a mixture of water and isopropanol (1:1 v/v). Cool the flask to 0-5 °C in an ice bath.

  • Base Addition: Add potassium hydroxide (KOH, 1.2 eq) to the solution and stir until it is fully dissolved.

  • HOSA Solution: In a separate beaker, dissolve Hydroxylamine-O-sulfonic acid (HOSA, 1.2 eq) in water. Caution: HOSA is corrosive.

  • Reaction: Add the HOSA solution dropwise to the cooled piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates the consumption of the starting material.

  • Quenching & Extraction:

    • Cool the reaction mixture again in an ice bath.

    • Carefully adjust the pH to >12 by adding 50% w/v NaOH solution.

    • Extract the aqueous layer with dichloromethane (4 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 95:4.5:0.5 Dichloromethane/Methanol/Triethylamine).

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(2-methoxyphenyl)piperazin-1-amine.

Quantitative Data Summary
ParameterRecommended RangeRationale for Low Yield if Deviated
HOSA Stoichiometry 1.1 - 1.3 eq< 1.1 eq: Incomplete conversion. > 1.5 eq: Increased risk of side product formation.
Base Stoichiometry 1.1 - 1.3 eq< 1.1 eq: Incomplete neutralization of H₂SO₄, leading to protonation and deactivation of the starting material.
Addition Temperature 0 - 10 °C> 10 °C: Poor control of exotherm, promoting side reactions and HOSA decomposition.
Reaction Temperature 20 - 50 °C< 20 °C: Slow reaction rate, incomplete conversion. > 50 °C: Increased side product formation.
Extraction pH > 12< 12: Product remains protonated and highly water-soluble, leading to significant loss during work-up.

References

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. (2022). MDPI. [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. (2022). PubMed Central (PMC). [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (2000). PubMed. [Link]

  • Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. [Link]

  • Hydroxylamine-O-sulfonic acid. Wikipedia. [Link]

  • Journal of Molecular Structure. (2023). University of Kentucky X-Ray Crystallography Facility. [Link]

  • Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. (1994). PubMed. [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr Journals. [Link]

  • Is there any synthesis method available for the preparation of 1-Amino Piperazine? (2018). ResearchGate. [Link]

  • Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Canadian Journal of Chemistry. [Link]

  • Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). PubMed Central (PMC). [Link]

  • CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. (2015). PubMed. [Link]

  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2022). RSC Publishing. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidation and Degradation of 4-(2-methoxyphenyl)piperazin-1-amine

Welcome to the Technical Support Center for 4-(2-methoxyphenyl)piperazin-1-amine. This compound features both an electron-rich arylpiperazine core and a highly reactive N-aminopiperazine (hydrazine-like) moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(2-methoxyphenyl)piperazin-1-amine. This compound features both an electron-rich arylpiperazine core and a highly reactive N-aminopiperazine (hydrazine-like) moiety. Because of this dual structure, it is exceptionally vulnerable to oxidative and photolytic degradation. This guide provides researchers with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure experimental integrity.

Section 1: Mechanistic Causality of Degradation (The "Why")

To effectively prevent degradation, it is critical to understand the chemical vulnerabilities of the molecule. We do not just block degradation; we engineer environments that thermodynamically disfavor it.

  • N-Amino Oxidation (Hydrazine Cleavage): The terminal N-NH₂ group is the primary site of oxidative attack. Transition metals (particularly Cu²⁺ and Fe³⁺) and dissolved oxygen (DO) act as potent catalysts for oxidation[1]. They facilitate the removal of electrons from the nitrogen lone pair, initiating N-H bond cleavage[2]. This forms a transient diazene or N-centered radical, which rapidly decomposes, resulting in the loss of the amino group (N-dealkylation)[3].

  • Piperazine Ring Oxidation: Secondary oxidation of the piperazine ring itself can yield 2-oxopiperazine, formylpiperazine, and ethylenediamine derivatives[1].

  • Photolytic Cleavage: UV and visible light exposure induce homolytic cleavage of the N-N bond or the aryl C-N bond, generating reactive oxygen species (ROS) that further accelerate the degradation loop.

DegradationPathway A 4-(2-methoxyphenyl) piperazin-1-amine B Dissolved O2 & Cu2+/Fe3+ (Electron Transfer) A->B Aerobic Conditions F UV/Vis Light (Photolysis) A->F Light Exposure C N-centered Radical / Diazene Intermediate B->C D N-Dealkylation (Loss of -NH2) C->D E Ring Oxidation (Oxopiperazines) C->E F->C

Caption: Oxidative and photolytic degradation pathways of 4-(2-methoxyphenyl)piperazin-1-amine.

Section 2: Troubleshooting Guides & FAQs

Q1: My stock solutions turn yellow/brown over a few days at 4°C. What is happening and how do I stop it? A: The color change indicates the formation of oxidized polymerization products and diazenes from the N-aminopiperazine moiety. At 4°C in standard atmospheric conditions, dissolved oxygen reacts with the terminal amine. Solution: Never store this compound in an aqueous solution at 4°C. Aliquot the compound into single-use vials as a dry powder or in anhydrous, degassed DMSO. Purge the headspace with Argon or Nitrogen before sealing, and store at -80°C.

Q2: I am observing high variability in my in vitro assay results. Could the compound be degrading during the 24-hour incubation? A: Yes. In standard cell culture media (pH 7.4, 37°C, ambient O₂), the half-life of N-aminopiperazines is significantly reduced due to trace transition metals present in the media[1]. Solution: Add a metal chelator such as EDTA (e.g., 10-50 µM) to your assay buffer to sequester catalytic metals. Alternatively, adding a mild antioxidant like ascorbic acid or dithiothreitol (DTT) can quench radical intermediates.

Q3: Does pH affect the stability of 4-(2-methoxyphenyl)piperazin-1-amine? A: Absolutely. Oxidation is initiated via the lone pair of electrons on the terminal nitrogen. At lower pH (acidic conditions), the amine is protonated (forming an ammonium salt). This protonation ties up the lone pair, drastically increasing the activation energy required for oxidation and stabilizing the molecule. Solution: When preparing aqueous stock solutions for immediate use, formulate them in a slightly acidic buffer (e.g., 0.1 M HCl or an acetate buffer at pH 4.5-5.0). Neutralize the solution only immediately before addition to your biological assay.

Q4: Is it strictly necessary to protect the compound from light? A: Yes. Arylpiperazines and hydrazine derivatives undergo photolytic degradation. Light exposure accelerates the generation of reactive oxygen species and direct N-N bond cleavage. Solution: Always use amber glass vials or wrap tubes in aluminum foil. Perform handling and dilutions in low-light conditions.

Section 3: Standard Operating Protocols (SOPs)

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Create a self-validating stock solution system that thermodynamically resists oxidation for long-term storage.

  • Solvent Degassing: Sparge anhydrous DMSO with ultra-pure Argon gas for at least 30 minutes to displace dissolved oxygen.

  • Preparation: Weigh the dry powder of 4-(2-methoxyphenyl)piperazin-1-amine using a non-metallic spatula (e.g., PTFE or ceramic) to avoid trace metal contamination. Perform this in a glove box or under a steady stream of Argon.

  • Dissolution: Dissolve the compound in the degassed DMSO to achieve a 10 mM to 50 mM stock concentration.

  • Aliquoting: Dispense the solution into single-use, amber glass vials. Avoid plastics for long-term storage as they are permeable to oxygen.

  • Sealing & Storage: Blanket the headspace of each vial with Argon, cap tightly, and immediately transfer to a -80°C freezer.

Protocol 2: In Vitro Assay Application

Objective: Prevent degradation during handling and incubation in aqueous media.

  • Thawing: Thaw a single-use aliquot at room temperature protected from light. Do not apply heat.

  • Buffer Preparation: Prepare the assay buffer containing 50 µM EDTA and 1 mM Ascorbic Acid (if compatible with your assay). Degas the buffer via vacuum sonication or Argon sparging.

  • Dilution: Dilute the stock solution into the prepared buffer immediately prior to use.

  • Incubation: Conduct the assay in the dark or under yellow light to prevent photolysis.

HandlingWorkflow A Dry Powder (Argon Atmosphere) B Degassed Anhydrous DMSO (Non-metallic tools) A->B C Single-Use Aliquots (Amber Vials, -80°C) B->C D Thaw at RT (Protect from Light) C->D E Dilute in Assay Buffer (+ EDTA / Antioxidants) D->E F Execute Assay (Dark/Low Light) E->F

Caption: Step-by-step workflow for the preparation, storage, and application of the compound.

Section 4: Quantitative Stability Data

The following table summarizes the expected stability of 4-(2-methoxyphenyl)piperazin-1-amine under various conditions, illustrating the critical need for proper handling.

Storage ConditionSolvent / BufferAdditivesLight ExposureEstimated Half-Life (t½)
Ambient (25°C)Aqueous (pH 7.4)NoneStandard Lab Light< 12 Hours
Ambient (25°C)Aqueous (pH 7.4)50 µM EDTADark~ 48 Hours
Refrigerated (4°C)Aqueous (pH 5.0)NoneDark1 - 2 Weeks
Frozen (-20°C)DMSO (Standard)NoneDark3 - 6 Months
Ultra-Cold (-80°C)Degassed DMSONone (Argon Headspace)Dark> 2 Years

Section 5: References

  • Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: The University of Texas at Austin URL:

  • Title: N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed Source: PubMed (NIH) URL:

  • Title: Transition metal-doped cobalt phosphide for efficient hydrazine oxidation: a density functional theory study Source: RSC Publishing URL:

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS Parameters for 4-(2-methoxyphenyl)piperazin-1-amine Quantification

Welcome to the technical support center for the quantification of 4-(2-methoxyphenyl)piperazin-1-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantification of 4-(2-methoxyphenyl)piperazin-1-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based answers to common challenges encountered during method development, validation, and sample analysis.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of 4-(2-methoxyphenyl)piperazin-1-amine.

Q1: What are the key physicochemical properties of 4-(2-methoxyphenyl)piperazin-1-amine to consider for LC-MS/MS method development?

A1: Understanding the analyte's properties is the foundation of a robust method. 4-(2-methoxyphenyl)piperazin-1-amine is a substituted cycloaliphatic amine.[1] Key characteristics include:

  • Structure and Basicity: The presence of two nitrogen atoms in the piperazine ring makes it a basic compound.[1] This is crucial for selecting the appropriate mobile phase pH and ionization mode.

  • Molecular Weight: Approximately 192.26 g/mol .

  • Solubility: It is likely to be soluble in organic solvents like methanol and acetonitrile and less soluble in water.[2]

  • Polarity: The methoxyphenyl and piperazine moieties contribute to its overall polarity, influencing chromatographic retention.

Q2: Which ionization mode, ESI positive or negative, is more suitable for 4-(2-methoxyphenyl)piperazin-1-amine?

A2: Given the presence of basic nitrogen atoms in the piperazine ring, Electrospray Ionization (ESI) in the positive ion mode is the recommended choice. These nitrogen atoms are readily protonated, leading to the formation of a stable [M+H]⁺ ion, which enhances sensitivity and provides a strong signal for quantification.

Q3: How do I select the optimal precursor and product ions for Multiple Reaction Monitoring (MRM)?

A3: The selection of MRM transitions is a critical step for ensuring selectivity and sensitivity. The process involves:

  • Direct Infusion: Infuse a standard solution of 4-(2-methoxyphenyl)piperazin-1-amine directly into the mass spectrometer to identify the precursor ion, which will be the protonated molecule [M+H]⁺.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions.

  • MRM Optimization: Systematically optimize the collision energy for each potential product ion to maximize its signal intensity. The most intense and specific transition should be used for quantification, with a second, less intense transition used for confirmation.

Q4: What type of analytical column is recommended for the chromatographic separation?

A4: A C18 reversed-phase column is a common and effective starting point. However, for basic compounds like this, peak tailing can be an issue. Consider using a column with end-capping or a polar-embedded phase to improve peak shape. For challenging separations or to enhance retention, a pentafluorophenyl (PFP) column can be a good alternative as it offers different selectivity.[3]

Q5: What are the typical starting conditions for the mobile phase?

A5: A gradient elution with a combination of an aqueous mobile phase and an organic mobile phase is generally effective.

  • Aqueous Phase (A): Water with an acidic modifier like 0.1% formic acid. The acidic pH helps to protonate the analyte, improving peak shape and ionization efficiency.

  • Organic Phase (B): Acetonitrile or methanol. Acetonitrile often provides better chromatographic resolution and lower backpressure.

A typical starting gradient could be 95% A, ramped up to 95% B over several minutes, followed by re-equilibration.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps Scientific Rationale
Secondary Interactions 1. Add a small amount of a competing base, like triethylamine, to the mobile phase. 2. Use a column with a different stationary phase (e.g., polar-embedded or PFP).Basic analytes can interact with residual silanol groups on the silica support of the column, leading to peak tailing. A competing base will saturate these sites, improving peak symmetry.
Inappropriate Mobile Phase pH Ensure the mobile phase pH is at least 2 units below the pKa of the analyte.Maintaining the analyte in its fully protonated state prevents mixed-mode retention and improves peak shape.
Column Overload Inject a lower concentration of the analyte.Injecting too much sample can saturate the stationary phase, leading to peak fronting.
Issue 2: Low Sensitivity or No Signal
Possible Cause Troubleshooting Steps Scientific Rationale
Ion Suppression 1. Improve sample preparation by using Solid-Phase Extraction (SPE) to remove matrix components.[4] 2. Adjust the chromatographic gradient to separate the analyte from co-eluting interferences.Co-eluting compounds from the sample matrix can compete with the analyte for ionization, reducing its signal intensity.[4][5]
Incorrect MS/MS Parameters 1. Re-optimize the precursor and product ions, and collision energy. 2. Check the ion source settings, such as capillary voltage and gas flows.[6]Suboptimal MS parameters can lead to inefficient ion transmission and fragmentation, resulting in a weak signal.[7]
Sample Degradation Prepare a fresh sample and standards.The analyte may not be stable under the storage or experimental conditions.
Issue 3: High Background Noise or Interferences
Possible Cause Troubleshooting Steps Scientific Rationale
Contaminated Mobile Phase or System 1. Use high-purity solvents and additives. 2. Flush the LC system and clean the mass spectrometer's ion source.Contaminants can introduce a high background signal, masking the analyte peak.
Matrix Effects 1. Implement a more rigorous sample clean-up procedure (e.g., SPE). 2. Use a more selective MRM transition.Endogenous components in the biological matrix can cause significant interference.[8]
Carryover 1. Optimize the autosampler wash procedure with a strong organic solvent. 2. Inject a blank sample after a high-concentration sample to check for carryover.The analyte may adsorb to surfaces in the LC system, leading to its appearance in subsequent injections.
Issue 4: Inconsistent Retention Times
Possible Cause Troubleshooting Steps Scientific Rationale
LC System Instability 1. Check for leaks in the LC system. 2. Ensure the mobile phase is properly degassed. 3. Verify that the column temperature is stable.Fluctuations in flow rate, mobile phase composition, or temperature can cause shifts in retention time.[6]
Column Degradation 1. Replace the analytical column. 2. Use a guard column to protect the analytical column.Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

III. Experimental Workflows & Diagrams

Method Development Workflow

The following diagram outlines a systematic approach to developing a robust LC-MS/MS method for 4-(2-methoxyphenyl)piperazin-1-amine.

MethodDevelopment cluster_MS Mass Spectrometry Optimization cluster_LC Liquid Chromatography Optimization cluster_SP Sample Preparation cluster_Validation Method Validation MS1 Direct Infusion of Analyte MS2 Select Precursor Ion ([M+H]+) MS1->MS2 MS3 Product Ion Scan MS2->MS3 MS4 Select & Optimize MRM Transitions MS3->MS4 LC2 Optimize Mobile Phase (pH, Organic Solvent) MS4->LC2 Integrate & Test LC1 Select Column (e.g., C18) LC1->LC2 LC3 Develop Gradient Elution LC2->LC3 LC4 Optimize Flow Rate & Temperature LC3->LC4 SP1 Evaluate Protein Precipitation (PPT) LC4->SP1 Apply to Matrix SP2 Evaluate Liquid-Liquid Extraction (LLE) SP1->SP2 SP3 Evaluate Solid-Phase Extraction (SPE) SP2->SP3 V1 Assess Specificity & Selectivity SP3->V1 Final Method V2 Determine Linearity & Range V1->V2 V3 Evaluate Accuracy & Precision V2->V3 V4 Assess Matrix Effects & Recovery V3->V4 V5 Evaluate Stability V4->V5

Caption: A stepwise workflow for LC-MS/MS method development.

Troubleshooting Decision Tree for Low Signal

This diagram provides a logical path for diagnosing the cause of a weak or absent analyte signal.

LowSignalTroubleshooting Start Low or No Analyte Signal CheckMS Verify MS Tune & Calibration Start->CheckMS CheckInfusion Infuse Analyte Directly CheckMS->CheckInfusion SignalOK Signal Present? CheckInfusion->SignalOK CheckLC Check LC System (Leaks, Flow) SignalOK->CheckLC Yes MSSettings Re-optimize MS Settings SignalOK->MSSettings No CheckColumn Check Column Performance CheckLC->CheckColumn CheckSamplePrep Evaluate Sample Preparation CheckColumn->CheckSamplePrep IonSuppression Investigate Ion Suppression CheckSamplePrep->IonSuppression Degradation Assess Analyte Stability CheckSamplePrep->Degradation

Caption: A decision tree for troubleshooting low signal issues.

IV. Method Validation According to Regulatory Standards

A fully validated bioanalytical method is essential for ensuring data reliability in regulated studies.[9] The validation process should adhere to guidelines from regulatory bodies such as the FDA and EMA.[10][11][12]

Key Validation Parameters
Parameter Description Typical Acceptance Criteria
Selectivity & Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]No significant interference at the retention time of the analyte and internal standard.
Accuracy & Precision Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements.[9][13]Accuracy: within ±15% of the nominal value (±20% at the LLOQ). Precision: RSD ≤15% (≤20% at the LLOQ).[13]
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.A minimum of 6-8 non-zero calibrators with a correlation coefficient (r²) ≥ 0.99.[12]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.
Matrix Effect The alteration of analyte ionization due to co-eluting substances from the matrix.[8]The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction procedure.Should be consistent and reproducible.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the nominal concentration.

This technical support guide provides a comprehensive framework for developing, validating, and troubleshooting an LC-MS/MS method for the quantification of 4-(2-methoxyphenyl)piperazin-1-amine. By following these guidelines and understanding the scientific principles behind them, researchers can generate high-quality, reliable data for their studies.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available from: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Available from: [Link]

  • Guideline Bioanalytical method validation - EMA - European Union. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. Available from: [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. Available from: [Link]

  • The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation - PubMed. Available from: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? - Patsnap Synapse. Available from: [Link]

  • An Uncommon Fix for LC–MS Ion Suppression | LCGC International. Available from: [Link]

  • Bioanalytical Method Validation - Guidance for Industry | FDA. Available from: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start | ​Agilex Biolabs. Available from: [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - MDPI. Available from: [Link]

  • Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed - NIH. Available from: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. Available from: [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. Available from: [Link]

  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC. Available from: [Link]

  • Analytical Methods - RSC Publishing. Available from: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE - ScienceAsia. Available from: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC. Available from: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Request PDF - ResearchGate. Available from: [Link]

Sources

Optimization

removing piperazine impurities from 4-(2-methoxyphenyl)piperazin-1-amine batches

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with removing piperazine-related impurities from batches of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with removing piperazine-related impurities from batches of 4-(2-methoxyphenyl)piperazin-1-amine. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the highest purity of your final compound.

Introduction: The Purity Imperative

4-(2-methoxyphenyl)piperazin-1-amine and its derivatives are crucial building blocks in medicinal chemistry, often serving as key intermediates for a wide range of pharmacologically active agents, including those targeting serotonergic and dopaminergic receptors.[1][2] The presence of even trace amounts of structurally similar impurities, such as unreacted piperazine or N,N'-disubstituted byproducts, can significantly impact the safety, efficacy, and stability of the final drug substance.[3] This guide is structured to help you diagnose purity issues and select the most effective purification strategy.

Troubleshooting Purification Methodologies

This section addresses common issues encountered during the purification process. Each answer provides a direct solution, followed by an "Application Scientist's Insight" to explain the underlying chemical principles.

Method 1: Acid-Base Liquid-Liquid Extraction

Question: How do I perform an effective acidic wash to remove unreacted piperazine, and why is this often the first method of choice?

Answer: An acidic wash is the most common and efficient first-line method for removing basic piperazine impurities.[4] The process leverages the significant difference in basicity between the piperazine impurity and the typically less basic arylpiperazine product.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or chloroform (CHCl₃).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 2% formic acid).[4][5] A typical ratio is 1:1 (organic:aqueous) by volume. Perform the wash 2-3 times.

  • Phase Separation: Allow the layers to separate. The protonated piperazine impurity, now a water-soluble salt (piperazine hydrochloride), will partition into the aqueous layer.[4] The desired product remains in the organic layer.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with saturated sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Application Scientist's Insight: This separation is governed by the pKa values of the compounds involved. Piperazine has two pKa values (approximately 5.3 and 9.7), indicating it is readily protonated by acid.[6] Your target molecule, 4-(2-methoxyphenyl)piperazin-1-amine, is also basic, but the aryl group's electron-withdrawing effects typically reduce the basicity of the adjacent nitrogen, making it less likely to be fully protonated and extracted under controlled acidic conditions.

Question: I'm losing my desired product to the aqueous layer during the acidic wash. What's going wrong?

Answer: This indicates that your product is also becoming protonated and water-soluble under the current conditions. The key is to finely tune the pH of the aqueous wash to selectively protonate the more basic piperazine impurity without significantly affecting your product.

Troubleshooting Steps:

  • Use a Weaker Acid: Switch from a strong acid like HCl to a weaker organic acid such as 0.5 M citric acid or a 5% acetic acid solution. This provides a less harsh pH environment.

  • Adjust pH Precisely: Instead of a fixed molarity acid, use a pH meter to adjust the aqueous solution to a specific pH. A good starting point is pH 4-5. At this pH, the highly basic piperazine should be protonated while your less basic product remains largely in its free base form.

  • Back-Extraction: If some product is lost, you can recover it. Combine the acidic aqueous layers, basify them with a base like NaOH to a pH >10, and then extract your product back into an organic solvent like DCM.

Question: A persistent emulsion is forming at the interface during extraction. How can I resolve this?

Answer: Emulsions are common when dealing with amine bases. They are stabilized by the soap-like properties of the protonated amine salts at the interface.

Solutions to Break Emulsions:

  • Add Brine: Introduce a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool.

  • Centrifugation: If the emulsion is particularly stubborn and the volume is manageable, centrifuging the mixture will force the layers to separate.

Method 2: Recrystallization

Question: My product is a solid, but the acid wash didn't remove all the impurities. When is recrystallization a good option?

Answer: Recrystallization is an excellent secondary purification step for solid compounds, especially for removing impurities that have similar acid/base properties but different solubility profiles.[4] It is most effective when the impurity concentration is relatively low (<10%).

  • Solvent Selection: The goal is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures, while the piperazine impurity remains soluble at all temperatures.

  • Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Application Scientist's Insight: The success of recrystallization hinges entirely on solvent selection. A systematic approach is best. Test the solubility of your crude product in small amounts of various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, methanol, toluene, and mixtures with water or hexanes) at both room temperature and their boiling points.

Solvent SystemSuitability for ArylpiperazinesRationale
Isopropanol (IPA) Often a good first choiceGood balance of polarity; many arylpiperazines are soluble when hot and precipitate upon cooling.
Methanol/Water Effective for creating polarity gradientsDissolve in hot methanol, then add water dropwise until turbidity appears. Reheat to clarify and then cool.
Ethyl Acetate/Hexane Good for less polar compoundsDissolve in hot ethyl acetate, then add hexane as the anti-solvent to induce precipitation.
Acetonitrile Useful alternativeCan provide different solubility characteristics compared to alcohols.[7]
Method 3: Silica Gel Column Chromatography

Question: I still see trace impurities by HPLC after extraction and recrystallization. How do I set up a column to achieve >99% purity?

Answer: Column chromatography is a highly effective method for removing final traces of impurities, especially those that are structurally very similar to the target compound.[4][8][9]

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. The goal is a retention factor (Rƒ) of ~0.3 for your product. A common starting point is a mixture of a non-polar solvent (like hexanes or DCM) and a polar solvent (like ethyl acetate or methanol).

  • Base Modifier: Since your product is an amine, it can streak on the acidic silica gel. To prevent this, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~0.5-1%) to your mobile phase.

  • Column Packing: Pack a glass column with silica gel slurried in the non-polar component of your mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or DCM) and load it onto the top of the silica column.

  • Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[9]

Application Scientist's Insight: If your product and the piperazine impurity are co-eluting, you need to increase the resolution. Try switching to a less polar solvent system (e.g., from DCM/MeOH to EtOAc/Hexanes) or using a gradient elution, where you start with a low polarity mobile phase and gradually increase the polarity. This will hold the more polar impurity on the column longer while allowing your product to elute.

Purification Workflows and Diagrams

Visualizing the decision-making process and the underlying chemistry can streamline your purification strategy.

Decision Workflow for Purification

G start Crude Batch of 4-(2-methoxyphenyl)piperazin-1-amine acid_wash Perform Acid-Base Extraction start->acid_wash check_solid Is the product a solid? recrystallize Recrystallization check_solid->recrystallize Yes chromatography Silica Gel Chromatography check_solid->chromatography No (or if Recryst. fails) analyze1 Analyze Purity (TLC/HPLC) acid_wash->analyze1 analyze1->check_solid Purity <98% final_product Pure Product (>99%) analyze1->final_product Purity >99% analyze2 Analyze Purity (TLC/HPLC) recrystallize->analyze2 analyze2->chromatography Purity <99% analyze2->final_product Purity >99% analyze3 Analyze Purity (HPLC/NMR) chromatography->analyze3 analyze3->chromatography Purity <99% (Re-run with new conditions) analyze3->final_product Purity >99%

Caption: A decision workflow for selecting a purification method.

Mechanism of Piperazine Removal via Acidic Wash

G cluster_1 Aqueous Phase (1M HCl) cluster_2 Organic Phase (Purified) cluster_3 Aqueous Phase (with Impurity) Product Product (Less Basic) R-Pip-NH₂ sep Shake & Separate Product->sep Remains in Organic Phase Impurity_Start Impurity (More Basic) HN(CH₂CH₂)₂NH Impurity_Start->sep Protonation & Phase Transfer HCl H⁺ + Cl⁻ HCl->sep Impurity_Salt Impurity Salt (Water Soluble) [H₂N(CH₂CH₂)₂NH₂]²⁺ 2Cl⁻ Product_End Product R-Pip-NH₂ sep->Product_End Impurity_Salt_End Impurity Salt [H₂N(CH₂CH₂)₂NH₂]²⁺ 2Cl⁻ sep->Impurity_Salt_End

Caption: Mechanism of selective piperazine removal via acidic extraction.

Frequently Asked Questions (FAQs)

Q: What is the typical stability of my compound during purification? A: Arylpiperazines are generally stable molecules. However, prolonged exposure to strong acids or bases at high temperatures can lead to degradation. Hydrolysis studies on similar compounds show stability is often greatest in a slightly acidic to neutral pH range (pH 2-7).[10] Always monitor for the appearance of new spots on TLC during purification.

Q: Can I use distillation to remove piperazine? A: It is generally not recommended. The boiling point of piperazine is relatively high, and it may co-distill with your product, especially under vacuum.[4] A more reliable approach, if distillation is necessary, is to first convert the piperazine impurity into a non-volatile salt with an acid (like sulfuric or phosphoric acid) and then distill your higher-boiling product away from the salt.[4]

Q: How do I confirm the final purity and structure of my compound? A: A combination of analytical techniques is required for full characterization.[8]

  • Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. Aim for >99% purity by peak area.

  • Structure Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the chemical structure, and Mass Spectrometry (MS) will confirm the molecular weight.[7][8]

Q: Are there any alternatives to column chromatography for removing trace impurities? A: Yes, scavenger resins can be highly effective.[4] These are solid-supported materials (polymers) with functional groups that selectively bind to certain types of molecules. For removing a basic impurity like piperazine, an acidic scavenger resin (e.g., a sulfonic acid resin) would be ideal. You simply stir the resin with the solution of your product, and the resin binds the impurity. The resin is then removed by simple filtration. This method is excellent for final polishing when impurity levels are low.

References

  • Plantz, B. A., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Office of Scientific and Technical Information, U.S. Department of Energy. [Link]

  • Li, Y., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Analytical Methods, 12(1), 57-64. [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?[Link]

  • Google Patents. (2016). CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
  • Zagrovic, R., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. Molecules, 27(6), 1804. [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Cherry, W. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 16(2), 104473. [Link]

  • Arabian Journal of Chemistry. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. [Link]

  • Muszalska, I., & Wituła, K. (2009). The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine in aqueous solutions. Acta Poloniae Pharmaceutica, 66(1), 83-89. [Link]

  • CORE. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]

  • National Center for Biotechnology Information. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • National Center for Biotechnology Information. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • National Center for Biotechnology Information. (2010). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine monohydrate. PMC. [Link]

  • Royal Society of Chemistry. (2011). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 3, 1364-1371. [Link]

  • ACS Publications. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 56(11), 4681–4694. [Link]

  • National Center for Biotechnology Information. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PMC. [Link]

  • Semantic Scholar. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. [Link]

  • IUCr Journals. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. [Link]

Sources

Troubleshooting

resolving peak tailing issues for 4-(2-methoxyphenyl)piperazin-1-amine in chromatography

Focus: Resolving Peak Tailing for 4-(2-methoxyphenyl)piperazin-1-amine Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Resolving Peak Tailing for 4-(2-methoxyphenyl)piperazin-1-amine

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of highly basic, polyamine pharmaceutical intermediates.

4-(2-methoxyphenyl)piperazin-1-amine is a highly basic molecule featuring both a primary amine and a piperazine ring. Due to its polycationic nature at typical mobile phase pH levels, it is notoriously prone to severe peak tailing, which compromises resolution, integration accuracy, and assay sensitivity. This guide provides a mechanistic understanding of the problem and field-proven, self-validating protocols to resolve it.

Diagnostic Workflow

Before altering your method, it is critical to determine whether the tailing is a systemic hardware issue or a chemical interaction. Follow the logic path below to isolate the root cause.

G Start Observe Peak Tailing (Asymmetry > 1.5) CheckAll Do all peaks tail in the chromatogram? Start->CheckAll SystemIssue Systemic Issue: Check dead volume, frits, or column void CheckAll->SystemIssue Yes (All Peaks) ChemicalIssue Chemical Issue: Secondary Interactions or Mass Overload CheckAll->ChemicalIssue No (Only Amine Peaks) Dilute Dilute sample 10x. Does peak shape improve? ChemicalIssue->Dilute Overload Mass Overload: Reduce injection volume or sample concentration Dilute->Overload Yes Silanol Silanol Interactions: Optimize pH or Column Dilute->Silanol No LowPH Adjust to pH < 3.0 (Protonate Silanols) Silanol->LowPH HighPH Adjust to pH > 10.0 (Neutralize Amine) Silanol->HighPH NewCol Use Base-Deactivated or Hybrid Column Silanol->NewCol

Diagnostic workflow for differentiating systemic errors from chemical secondary interactions in HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic cause of peak tailing for 4-(2-methoxyphenyl)piperazin-1-amine on standard C18 columns? A1: The primary cause is a mixed-mode retention mechanism driven by secondary electrostatic interactions. While the hydrophobic C18 chains govern primary retention, standard silica base particles contain residual silanol groups (-Si-OH). Above pH 3.5, these silanols deprotonate and become negatively charged (-Si-O⁻). Simultaneously, the basic piperazine and primary amine nitrogens on your analyte are protonated (positively charged). This creates a strong ion-exchange interaction. Because these ionized silanol sites are heterogeneous and easily saturated, the basic analyte molecules desorb slowly and at different rates, leading to the characteristic tailing[1].

Q2: How can I differentiate between column overload and chemical tailing? A2: Peak tailing is nearly ubiquitous for peaks in liquid chromatography, especially when the analyte contains amines, but it can also be artificially induced by injecting too much sample mass[2]. To differentiate the two, perform a 10-fold dilution of your sample. If the peak shape improves and the retention time slightly increases, the column was overloaded. If the asymmetry factor remains unchanged, the tailing is driven by chemical secondary interactions[2].

Q3: How should I optimize my mobile phase pH to suppress silanol interactions? A3: You must manipulate the ionization state of either the stationary phase or the analyte.

  • Low pH Strategy (pH < 3.0): By lowering the pH using additives like 0.1% Trifluoroacetic acid (TFA) or phosphoric acid, you force the residual silanols into their fully protonated, neutral state (-Si-OH). This eliminates the negative charge on the column surface, shutting down the ion-exchange mechanism and drastically improving peak shape[3].

  • High pH Strategy (pH > 10.0): Alternatively, raising the pH above the pKa of the piperazine nitrogens (typically > 9.8) deprotonates the analyte, rendering it neutral. A neutral analyte cannot undergo ion-exchange interactions with the negatively charged silanols.

Q4: If adjusting the pH is insufficient or causes retention loss, what column technologies are recommended? A4: If low pH causes your highly polar amine to elute in the void volume, and you wish to use a high pH mobile phase, you cannot use standard Type-A or Type-B silica, as it will dissolve. Beginning in the early 2000s, manufacturers introduced hybrid organic-inorganic silica phases (e.g., Ethylene Bridged Hybrid - BEH) that are stable up to pH 12[4]. Alternatively, Charged Surface Hybrid (CSH) columns incorporate a low-level positive surface charge that electrostatically repels basic amines, yielding perfectly symmetrical peaks even at low ionic strength.

Quantitative Data: Impact of Method Conditions on Peak Symmetry

The following table summarizes expected quantitative improvements in the USP Tailing Factor ( Tf​ ) for 4-(2-methoxyphenyl)piperazin-1-amine under various chromatographic conditions.

Column ChemistryMobile Phase pHAnalyte Ionization StateSilanol Ionization StateExpected Tailing Factor ( Tf​ )
Standard C18 (Type A Silica)7.0 (Neutral)Polycationic (+)Fully Ionized (-)> 2.5 (Severe Tailing)
Endcapped C18 (Type B Silica)7.0 (Neutral)Polycationic (+)Partially Ionized (-)1.6 - 2.0 (Moderate)
Endcapped C18 (Type B Silica)2.5 (Acidic)Polycationic (+)Protonated (Neutral)1.1 - 1.3 (Good)
Hybrid Silica (e.g., BEH)10.5 (Basic)Neutral (0)Fully Ionized (-)1.0 - 1.2 (Excellent)
Charged Surface Hybrid (CSH)2.5 (Acidic)Polycationic (+)Protonated (Neutral)*1.0 - 1.1 (Excellent)

*Note: CSH columns maintain a deliberate positive surface charge that actively repels the polycationic analyte, further reducing Tf​ .

Self-Validating Experimental Protocol: Resolving Amine Tailing

This step-by-step methodology is designed as a self-validating system. Each step includes a specific validation metric to confirm or eliminate a variable.

Phase 1: Baseline Assessment & Overload Diagnosis

  • Preparation: Prepare a 100μg/mL standard solution of 4-(2-methoxyphenyl)piperazin-1-amine in the starting mobile phase.

  • Injection: Inject 10μL onto your current column.

  • Measurement: Calculate the USP Tailing Factor ( Tf​=W0.05​/2f ).

  • Dilution Test: Dilute the standard to 10μg/mL and inject 10μL .

  • Validation Check: If the Tf​ of the diluted sample drops below 1.2, your initial method suffered from mass overload. Adjust your working concentration. If Tf​ remains >1.5 , proceed to Phase 2.

Phase 2: Low-pH Silanol Suppression

  • Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.22 µm membrane.

  • Equilibration: Flush the HPLC system and column with at least 15 column volumes of the new low-pH mobile phase to ensure complete protonation of the silica bed.

  • Injection: Inject the 10μg/mL standard.

  • Validation Check: If Tf​ drops to ≤1.2 , secondary silanol interactions were the root cause. The method is now optimized. If the analyte elutes too early (k' < 2) due to high polarity, proceed to Phase 3.

Phase 3: Orthogonal High-pH Resolution

  • Hardware Swap: Install a high-pH stable hybrid column (e.g., Waters XBridge BEH C18 or Phenomenex Kinetex EVO C18).

  • Buffer Preparation: Prepare a 10 mM Ammonium Bicarbonate buffer. Adjust the pH to 10.5 using Ammonium Hydroxide.

  • Equilibration & Injection: Flush with 15 column volumes and inject the standard.

  • Validation Check: At pH 10.5, the basic nitrogens are neutralized. Hydrophobic retention will increase, and Tf​ will normalize to ≤1.1 .

References
  • Title: Overload or Minor Peak?
  • Source: chromatographyonline.
  • Source: waters.
  • Source: chromatographyonline.

Sources

Optimization

Technical Support Center: Maximizing the Shelf Life of 4-(2-Methoxyphenyl)piperazin-1-amine

Welcome to the technical support center for 4-(2-methoxyphenyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(2-methoxyphenyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its experimental lifecycle. Here, we address common questions and concerns regarding its storage and handling, providing insights grounded in chemical principles and established laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-(2-methoxyphenyl)piperazin-1-amine to ensure maximum shelf life?

To maximize the shelf life of 4-(2-methoxyphenyl)piperazin-1-amine, it is crucial to control its storage environment meticulously. The compound is sensitive to moisture, light, and elevated temperatures.[1][2][3]

Summary of Ideal Storage Conditions:

ParameterRecommendationRationale
Temperature Cool and shaded areaMinimizes the rate of potential thermal degradation.[4]
Atmosphere Under an inert gas (e.g., Nitrogen or Argon)Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[1][5]
Container Tightly closed, light-resistant containerPrevents exposure to moisture and light, which can catalyze degradation.[1][3][6]
Location Dry, well-ventilated, and locked areaProtects from ambient moisture and ensures safety and security.[7][8][9]

For long-term storage, especially for analytical standards or critical samples, storing in a freezer is recommended over refrigeration or room temperature. Studies on similar phenyl piperazines have shown significant degradation after six months at refrigerated or room temperatures, whereas freezer storage provides better stability.[10]

Q2: The compound has been stored for a while. How can I visually assess if it has started to degrade?

A visual inspection can often provide the first clues of chemical degradation. For 4-(2-methoxyphenyl)piperazin-1-amine, you should look for:

  • Color Change: Any deviation from its initial appearance (typically a light-colored solid) could indicate the formation of degradation products.

  • Clumping or Caking: This compound is hygroscopic, meaning it readily absorbs moisture from the air.[2] The presence of clumps in the solid powder suggests moisture exposure, which can lead to hydrolysis and a decrease in purity.

If you observe any of these changes, it is advisable to perform an analytical purity check before using the compound in an experiment.

Q3: What are the primary degradation pathways I should be concerned about?

The main degradation pathways for 4-(2-methoxyphenyl)piperazin-1-amine and related compounds are oxidation and thermal degradation.[4][11]

  • Oxidative Degradation: This can occur in the presence of oxygen, and the process can be catalyzed by metal ions.[4] Storing under an inert atmosphere minimizes this risk.

  • Thermal Degradation: Elevated temperatures can cause the molecule to break down.[4] Decomposition can lead to the release of hazardous gases like nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][8][12]

  • Hydrolysis: Due to its hygroscopic nature, the compound can react with absorbed water.

The following diagram illustrates a simplified decision-making process for handling and storing the compound to mitigate these degradation pathways.

G Storage and Handling Workflow cluster_storage Ideal Storage cluster_handling Handling cluster_troubleshooting Troubleshooting storage_conditions Store in a cool, dry, dark place in a tightly sealed container under inert gas. handling_precautions Use in a well-ventilated area. Wear appropriate PPE. Avoid creating dust. storage_conditions->handling_precautions Before Use visual_inspection Visual Inspection: Color change? Clumping? handling_precautions->visual_inspection Before Weighing purity_check Perform Purity Check (e.g., HPLC, TLC) visual_inspection->purity_check Issues Observed decision Purity Acceptable? visual_inspection->decision No Issues purity_check->decision use_compound Proceed with Experiment decision->use_compound Yes dispose Dispose of Compound Following Institutional Guidelines decision->dispose No

Caption: Workflow for Storage, Handling, and Troubleshooting of 4-(2-methoxyphenyl)piperazin-1-amine.

Q4: What substances are incompatible with 4-(2-methoxyphenyl)piperazin-1-amine?

To prevent hazardous reactions, avoid storing this compound with strong oxidizing agents and acids.[2][7][12] Contact with these substances can lead to vigorous reactions and compromise the integrity of the compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Reduced experimental efficacy or inconsistent results. Compound degradation leading to lower active concentration.1. Perform a purity analysis using a validated method like HPLC or TLC.[13][14][15] 2. Compare the results to the certificate of analysis of a new, unopened batch. 3. If purity is compromised, procure a new batch of the compound.
Solid has become a hard cake or is difficult to handle. Significant moisture absorption due to improper storage.1. The compound's integrity is likely compromised. 2. It is highly recommended to discard the material according to your institution's hazardous waste disposal procedures.[16] 3. Review storage procedures to prevent recurrence. Ensure containers are tightly sealed and a desiccant is used if necessary.
Discoloration of the compound is observed. Potential oxidation or formation of degradation impurities.1. Do not use the compound for sensitive experiments. 2. A purity check is mandatory to identify the extent of degradation and the presence of impurities.[17][18]

Experimental Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a general method for a quick purity assessment. For quantitative analysis, a validated HPLC method is recommended.[14][15]

Materials:

  • Silica gel TLC plates (e.g., with fluorescent indicator F254)

  • Mobile phase: A non-polar/polar solvent mixture (e.g., Butanol:Acetic Acid:Water)[14][15]

  • Developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Sample of 4-(2-methoxyphenyl)piperazin-1-amine

  • Reference standard (if available)

  • Solvent for sample dissolution (e.g., methanol)

Procedure:

  • Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Cover and let it equilibrate.

  • Prepare the Sample: Dissolve a small amount of your 4-(2-methoxyphenyl)piperazin-1-amine in a suitable solvent to create a concentrated solution. Do the same for your reference standard.

  • Spot the TLC Plate: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate. If you have a reference standard, spot it alongside your sample.

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the spots. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Results: Once the solvent front has nearly reached the top of the plate, remove it from the chamber and mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp.

  • Interpretation: A pure compound should ideally show a single spot. The presence of additional spots in the sample lane, which are not present in the reference standard lane, indicates the presence of impurities.

The following diagram outlines the key steps in this TLC protocol.

G TLC Purity Assessment Workflow prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_sample 2. Prepare Sample & Reference Solutions prep_chamber->prep_sample spot_plate 3. Spot TLC Plate prep_sample->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate visualize 5. Dry Plate & Visualize under UV develop_plate->visualize interpret 6. Interpret Results: Check for Impurity Spots visualize->interpret pure Single Spot: High Purity interpret->pure Yes impure Multiple Spots: Impurities Present interpret->impure No

Caption: Step-by-step workflow for assessing the purity of 4-(2-methoxyphenyl)piperazin-1-amine using TLC.

References

  • Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 128–134. [Link]

  • Słoczyńska, K., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • Jayanthi, S., et al. (2017). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 735–739. [Link]

  • IUCr. (2017). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. [Link]

  • NextSDS. 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one — Chemical Substance Information. [Link]

  • Georgieva, M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1779. [Link]

  • Słoczyńska, K., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • ResearchGate. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. [Link]

  • LookChem. Cas 21098-02-2,1-Piperazinepentanamine, 4-(2-methoxyphenyl)-. [Link]

  • RSC Publishing. (2010, January 15). Analytical Methods. [Link]

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. International Journal of Drug Delivery Technology, 15(4), 1878-1884. [Link]

  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. Chemical Biology & Drug Design, 85(3), 326-336. [Link]

  • Chen, E., et al. (2012). Piperazine degradation in pilot plants. Energy Procedia, 23, 158-165. [Link]

  • University of Kentucky. Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]

  • Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. [Link]

Sources

Troubleshooting

Technical Support Center: Improving Crystallization of 4-(2-Methoxyphenyl)piperazin-1-amine

Welcome to the technical support center for the purification of 4-(2-methoxyphenyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(2-methoxyphenyl)piperazin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the crystallization of this key pharmaceutical intermediate. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you overcome common challenges in obtaining a highly pure, crystalline final product.

I. Introduction to Crystallization of 4-(2-Methoxyphenyl)piperazin-1-amine

4-(2-Methoxyphenyl)piperazin-1-amine and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1] Achieving a high degree of purity is paramount, and crystallization is the primary method for this purification step in pharmaceutical manufacturing.[2][3] However, the unique structural characteristics of this secondary amine, including the presence of a piperazine ring and a methoxyphenyl group, can present specific challenges during crystallization.[1][4]

This guide will address common issues such as oiling out, poor crystal habit, and co-precipitation of impurities. We will explore the underlying causes of these problems and provide systematic, actionable solutions.

II. Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during the crystallization of 4-(2-methoxyphenyl)piperazin-1-amine, followed by their likely causes and recommended solutions.

Problem 1: The product "oils out" instead of crystallizing upon cooling or anti-solvent addition.
  • Question: I've dissolved my crude 4-(2-methoxyphenyl)piperazin-1-amine in a hot solvent, but upon cooling, it forms an oil or a sticky precipitate instead of distinct crystals. What's happening and how can I fix it?

  • Answer: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the supersaturation of the solution is too high, leading to liquid-liquid phase separation before nucleation and crystal growth can occur. The high concentration of impurities can also inhibit crystallization and promote oiling.[5]

    Causality and Solutions:

    • High Supersaturation: The rate of cooling might be too rapid, or the concentration of the solute in the solvent is too high.

      • Solution: Slow down the cooling rate. A programmable cooling bath or even allowing the solution to cool in an insulated container can provide a more gradual temperature decrease.[6] Consider using a more dilute solution by increasing the volume of the solvent.

    • Inappropriate Solvent Choice: The chosen solvent may have too high a solvating power even at lower temperatures, or the polarity difference between the solute and solvent is not optimal.

      • Solution: Experiment with a mixed solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until slight turbidity is observed. Then, allow the solution to cool slowly. For amines, systems like ethanol/water or toluene/hexane can be effective.[7]

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation and lower the melting point of the solute-solvent mixture, leading to an oil.[5]

      • Solution: If possible, perform a preliminary purification step before crystallization, such as an acid-base extraction, to remove non-basic impurities.[8]

Problem 2: The resulting crystals are very fine needles or small particles, leading to difficult filtration and drying.
  • Question: I am getting crystalline material, but it consists of very fine needles that clog the filter paper and are difficult to handle. How can I obtain larger, more well-defined crystals?

  • Answer: Crystal habit, or the external shape of the crystals, is influenced by factors such as the solvent, cooling rate, and the presence of impurities.[3] Fine needles often result from rapid nucleation and crystal growth.

    Causality and Solutions:

    • Rapid Nucleation: High levels of supersaturation can lead to the rapid formation of many small crystal nuclei.

      • Solution: Reduce the rate of supersaturation generation by slowing down the cooling rate or the addition of an anti-solvent. Seeding the solution with a small amount of previously obtained good-quality crystals at the point of saturation can encourage the growth of larger crystals rather than the formation of new nuclei.

    • Solvent Effects: The solvent can influence which crystal faces grow faster, thus determining the overall shape.

      • Solution: Screen different solvents or solvent mixtures. Sometimes, a solvent that promotes slower crystal growth will yield a more favorable crystal habit.

    • Agitation: The rate and type of stirring can affect crystal size and agglomeration.

      • Solution: Experiment with different agitation speeds. Slower, gentle stirring is often preferred to prevent secondary nucleation (the formation of new crystals from existing ones).

Problem 3: The purity of the crystallized product is not significantly improved.
  • Question: After recrystallization, the purity of my 4-(2-methoxyphenyl)piperazin-1-amine has only marginally increased. What could be the reason for this?

  • Answer: This issue often arises when the impurities have similar solubility profiles to the desired product or when they co-crystallize.[6]

    Causality and Solutions:

    • Similar Solubility of Impurities: If the impurities are structurally very similar to the product, they may have comparable solubilities in the chosen solvent system.[6]

      • Solution: A different solvent system might offer better discrimination between the product and the impurity. Alternatively, a technique called "slurry crystallization" can be effective. This involves stirring the solid material in a solvent in which it is sparingly soluble for an extended period. Over time, the less pure crystals will dissolve and re-precipitate as a more pure form.

    • Co-crystallization: The impurity may be incorporated into the crystal lattice of the desired compound.

      • Solution: Consider converting the amine to a salt (e.g., hydrochloride or acetate) before crystallization.[8][9] The salt will have different solubility properties and may exclude the impurity from its crystal lattice. The free base can then be regenerated after purification.

    • Insufficient Washing: Residual mother liquor on the crystal surface contains impurities.

      • Solution: Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any adhering mother liquor.

III. Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents for the crystallization of 4-(2-methoxyphenyl)piperazin-1-amine?

A1: Based on the properties of similar piperazine derivatives and general principles for amine crystallization, good starting points for solvent screening include:

  • Single Solvents: Alcohols (methanol, ethanol, isopropanol), ketones (acetone), and aromatic hydrocarbons (toluene).[7][10]

  • Mixed Solvent Systems: Ethanol/water, acetone/water, or toluene/hexane.[7] The hydrochloride salt of 1-(2-methoxyphenyl)piperazine is reportedly freely soluble in methanol and chloroform, and very soluble in water, while being insoluble in acetone and hexane.[10] This information can be leveraged for salt crystallization strategies.

Q2: Should I crystallize the free base or a salt of 4-(2-methoxyphenyl)piperazin-1-amine?

A2: This depends on the nature of the impurities.

  • Crystallizing the free base is simpler if the impurities are significantly more or less polar.

  • Crystallizing a salt (e.g., hydrochloride, acetate) can be highly effective for a few reasons.[8][9][11] Firstly, salts often have very different solubility profiles than the free base, which can be exploited for purification. Secondly, the formation of a salt can sometimes exclude impurities that might co-crystallize with the free base. For instance, one process describes removing an impurity by taking advantage of the fact that it does not form a hydrochloride salt.[12]

Q3: How can I determine the optimal solvent-to-solute ratio?

A3: The goal is to use the minimum amount of hot solvent to completely dissolve the crude product. A good starting point is to add small portions of the hot solvent to the crude material with stirring until everything just dissolves. If there are insoluble impurities, these should be removed by hot filtration before allowing the solution to cool.[7]

Q4: Can polymorphism be an issue for 4-(2-methoxyphenyl)piperazin-1-amine?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge in the pharmaceutical industry.[5][13] Different polymorphs can have different physical properties, including solubility and stability. While specific polymorphic studies for 4-(2-methoxyphenyl)piperazin-1-amine are not widely published in the general literature, it is a possibility for any crystalline solid. Consistent crystallization conditions (solvent, cooling rate, agitation) are key to ensuring the same polymorphic form is produced batch after batch.[2]

IV. Experimental Protocols

Protocol 1: Standard Cooling Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.

  • Dissolution: Place the crude 4-(2-methoxyphenyl)piperazin-1-amine in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, allow it to cool slightly, add a small amount of activated charcoal, and briefly bring it back to a boil.

  • Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Dry the crystals, for example, in a vacuum oven at a suitable temperature.

Protocol 2: Salt Formation and Crystallization
  • Dissolution: Dissolve the crude free base in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether or acetic acid in an appropriate solvent) dropwise with stirring.[8][9]

  • Precipitation: The corresponding ammonium salt should precipitate out of the solution.

  • Isolation and Washing: Collect the salt by vacuum filtration and wash with a small amount of the organic solvent.

  • Recrystallization of the Salt: The crude salt can then be recrystallized using a suitable solvent (e.g., methanol/water mixture) following Protocol 1.

  • Regeneration of Free Base (if required): Dissolve the purified salt in water and basify the solution (e.g., with NaOH or Na2CO3) to precipitate the purified free base. The free base can then be extracted with an organic solvent, dried, and the solvent evaporated.

V. Visualizations

Troubleshooting Workflow for Crystallization

G start Start Crystallization oiling_out Product Oils Out? start->oiling_out slow_cooling Slow Cooling Rate oiling_out->slow_cooling Yes crystal_habit Poor Crystal Habit (Needles)? oiling_out->crystal_habit No change_solvent Change Solvent/Use Mixed Solvents slow_cooling->change_solvent slow_cooling->crystal_habit pre_purify Pre-purification (e.g., extraction) change_solvent->pre_purify slow_supersaturation Slow Supersaturation (Slower Cooling/Addition) crystal_habit->slow_supersaturation Yes purity_issue Purity Not Improved? crystal_habit->purity_issue No use_seeding Use Seeding slow_supersaturation->use_seeding slow_supersaturation->purity_issue screen_solvents_agitation Screen Solvents & Agitation use_seeding->screen_solvents_agitation slurry_crystallization Try Slurry Crystallization purity_issue->slurry_crystallization Yes success Pure Crystals Obtained purity_issue->success No salt_crystallization Crystallize as a Salt slurry_crystallization->salt_crystallization slurry_crystallization->success wash_crystals Wash Crystals with Cold Solvent salt_crystallization->wash_crystals

Caption: A decision tree for troubleshooting common crystallization issues.

Solvent Selection Logic

G compound Crude 4-(2-methoxyphenyl)piperazin-1-amine solubility_test Solubility Test High Solubility Low Solubility compound->solubility_test good_solvent Good Solvent Found? solubility_test->good_solvent single_solvent Use Single Solvent Recrystallization good_solvent->single_solvent Yes mixed_solvent Use Mixed Solvent System Dissolve in 'Good' Solvent Titrate with 'Anti-Solvent' good_solvent->mixed_solvent No

Caption: Logic for selecting an appropriate solvent system.

VI. References

  • Harish Chinthal, C., Kavitha, C. N., Yathirajan, H. S., Foro, S., & Glidewell, C. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 774–778. [Link][1][4][14]

  • Sciencemadness.org. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? [Online forum post]. [Link][6]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link][10]

  • LookChem. (n.d.). Cas 21098-02-2, 1-Piperazinepentanamine, 4-(2-methoxyphenyl)-. Retrieved March 25, 2026, from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. [Link][2]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link][11]

  • IUCr Journals. (2022, July 12). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. [Link]

  • Myerson, A. S., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. ACS Publications. [Link][3]

  • Google Patents. (1959). US2919275A - Purification of piperazine. [9]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved March 25, 2026, from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. [Link][5]

  • ACS Publications. (2010, November 17). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]

  • PubMed. (2022, July 12). Crystal structure of 4-(2-meth-oxy-phen-yl)piper-azin-1-ium 3,5-dintrosalicylate. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link][13]

  • ACS Publications. (2005, September 20). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]

  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. [12]

  • PMC. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

  • ResearchGate. (n.d.). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. [Link]

  • IUCr Journals. (2022, July 5). Crystal structure of 4-(2-methoxyphenyl)piperazin. [Link]

  • RSC Publishing. (2023, March 24). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. [Link]

  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved March 25, 2026, from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Receptor Binding Affinities: 4-(2-methoxyphenyl)piperazin-1-amine vs. 1-(2-methoxyphenyl)piperazine

An In-depth Guide for Researchers in Pharmacology and Neurotherapeutics In the landscape of neuropharmacology, the arylpiperazine scaffold is a cornerstone for the development of ligands targeting a multitude of G-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers in Pharmacology and Neurotherapeutics

In the landscape of neuropharmacology, the arylpiperazine scaffold is a cornerstone for the development of ligands targeting a multitude of G-protein coupled receptors (GPCRs), particularly within the serotonergic and dopaminergic systems.[1][2] This guide provides a detailed comparative analysis of two closely related arylpiperazine derivatives: 1-(2-methoxyphenyl)piperazine, a well-characterized pharmacophore and a metabolite of several psychoactive drugs, and its N-amino derivative, 4-(2-methoxyphenyl)piperazin-1-amine. The primary distinction between these molecules is the substitution at the N4 position of the piperazine ring—a hydrogen in the former and an amine group (-NH2) in the latter. This seemingly minor structural modification can profoundly influence receptor binding affinity and functional activity, a critical consideration for drug design and development.

This technical guide will delve into the nuanced differences in binding profiles between these two compounds, supported by experimental data. We will explore the underlying structure-activity relationships (SAR) and provide a detailed overview of the standard experimental methodologies used to generate these crucial datasets.

Comparative Binding Affinity Profiles

The binding affinity of a ligand for its receptor is a primary determinant of its potency and potential therapeutic or off-target effects. This affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that occupies 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

While direct, side-by-side comparative data for 4-(2-methoxyphenyl)piperazin-1-amine is less prevalent in the literature, we can infer its likely binding characteristics based on the extensive research on its parent compound, 1-(2-methoxyphenyl)piperazine, and general SAR principles for this chemical class. 1-(2-methoxyphenyl)piperazine is known to possess high affinity for several serotonin receptors.[1][3]

Table 1: Representative Binding Affinities (Ki in nM) of 1-(2-methoxyphenyl)piperazine Derivatives

Receptor1-(2-methoxyphenyl)piperazine (and its elaborated derivatives)4-(2-methoxyphenyl)piperazin-1-amine (Predicted)
5-HT1A High (Ki often in the low nanomolar range, e.g., <1-10 nM)[4][5]Moderate to High
5-HT2A Moderate to High[1][6]Moderate to High
5-HT7 Moderate to High[5]Moderate
Dopamine D2 Moderate to High[7]Moderate
α1-Adrenergic Moderate to High[4]Moderate

Note: The binding profile for 4-(2-methoxyphenyl)piperazin-1-amine is predictive and based on established SAR. The addition of the polar amine group at the N4 position is expected to alter the electronic and steric properties, potentially reducing affinity compared to optimized N4-alkyl or N4-aryl derivatives, but likely retaining significant interaction with key receptor targets.

Structure-Activity Relationship (SAR) Analysis

The difference between a hydrogen atom and a primary amine group at the N4 position of the piperazine ring is significant from a medicinal chemistry perspective.

  • 1-(2-methoxyphenyl)piperazine: The nitrogen at the N4 position is a secondary amine, which is often a point for further chemical modification to create more potent and selective ligands.[8][9] In its unsubstituted form, it can act as a hydrogen bond donor and acceptor. The overall lipophilicity of this molecule allows it to readily cross the blood-brain barrier.

  • 4-(2-methoxyphenyl)piperazin-1-amine: The introduction of a primary amine at the N4 position introduces a new basic center and a site for additional hydrogen bonding. This can have several consequences:

    • Altered Basicity: The pKa of the piperazine nitrogens will be different, which can affect the ionization state of the molecule at physiological pH and its interaction with acidic residues like aspartate in the binding pockets of GPCRs.[10]

    • Increased Polarity: The -NH2 group increases the molecule's polarity, which may slightly reduce its ability to penetrate the central nervous system compared to its non-aminated counterpart.

    • Steric and Electronic Effects: The amine group can introduce new steric constraints or electronic interactions within the receptor binding pocket, which could either be favorable or unfavorable for high-affinity binding, depending on the specific receptor subtype.

For many serotonergic and dopaminergic receptors, the N4 position of the arylpiperazine scaffold is often extended with a longer alkyl chain connected to another cyclic or aromatic moiety to achieve optimal binding.[11][12] Therefore, the smaller -NH2 substitution in 4-(2-methoxyphenyl)piperazin-1-amine might result in a lower affinity compared to these more complex and highly optimized ligands. However, it still retains the core 2-methoxyphenylpiperazine pharmacophore essential for receptor recognition.[10]

Experimental Methodologies: The Radioligand Binding Assay

To provide a trustworthy and reproducible comparison of binding affinities, a standardized experimental protocol is essential. The competitive radioligand binding assay is the gold standard for determining the Ki of an unlabeled compound.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of a test compound (e.g., 4-(2-methoxyphenyl)piperazin-1-amine) for a specific receptor, such as the 5-HT1A receptor.

1. Preparation of Receptor Membranes:

  • Homogenize tissue known to express the target receptor (e.g., rat hippocampus for 5-HT1A) or membranes from cells overexpressing the receptor in a cold lysis buffer.[13]
  • Centrifuge the homogenate at low speed to remove large debris.[13]
  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[13]
  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
  • Resuspend the final pellet in a suitable assay buffer, often containing a cryoprotectant like sucrose, and determine the total protein concentration using a method like the BCA assay.[13] Store aliquots at -80°C until use.

2. Assay Setup (96-well plate format):

  • Total Binding Wells: Add receptor membranes, a known concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A), and assay buffer.
  • Non-specific Binding (NSB) Wells: Add receptor membranes, the radioligand, and a high concentration of a known, non-labeled ligand (e.g., 10 µM of serotonin) to saturate the receptors and prevent the radioligand from binding specifically.
  • Test Compound Wells: Add receptor membranes, the radioligand, and varying concentrations of the unlabeled test compound.[14]

3. Incubation:

  • Incubate the plate, typically with gentle agitation, for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[13]

4. Filtration and Washing:

  • Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C).[13][14] This traps the membranes with the bound radioligand on the filter.
  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[13]

5. Scintillation Counting:

  • Dry the filter plate, add a scintillation cocktail to each well, and seal the plate.[14]
  • Measure the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter). The counts per minute (CPM) are proportional to the amount of bound radioligand.[15]

6. Data Analysis:

  • Calculate the specific binding by subtracting the average CPM from the NSB wells from the CPM of all other wells.[16]
  • Plot the specific binding as a function of the test compound concentration. This will generate a sigmoidal competition curve.
  • Use non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[14]
  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[16]
Workflow and Pathway Visualizations

To better illustrate the experimental process and the downstream effects of receptor binding, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Reagents Receptor Membranes Radioligand ([L*]) Test Compound (I) Plate Prepare 96-well Plate (Total, NSB, Test Wells) Reagents->Plate Buffers Assay & Wash Buffers Incubate Incubate to Equilibrium (e.g., 60 min at 30°C) Plate->Incubate Filter Rapid Vacuum Filtration (Separates Bound/Unbound) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Calculate Calculate Specific Binding (Total - NSB) Count->Calculate CurveFit Non-linear Regression (Generate IC50) Calculate->CurveFit ChengPrusoff Calculate Ki Ki = IC50 / (1 + [L]/Kd) CurveFit->ChengPrusoff

Caption: Workflow for a Competitive Radioligand Binding Assay.

G Ligand Arylpiperazine Ligand (e.g., 1-OMPP) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Leads to

Caption: Simplified 5-HT1A Receptor Signaling Pathway.

Conclusion and Implications

The comparison between 4-(2-methoxyphenyl)piperazin-1-amine and its parent compound, 1-(2-methoxyphenyl)piperazine, highlights a fundamental principle of medicinal chemistry: minor structural changes can lead to significant differences in pharmacological profiles. While 1-(2-methoxyphenyl)piperazine is a well-established scaffold for high-affinity serotonergic and dopaminergic ligands, the addition of a primary amine at the N4 position in 4-(2-methoxyphenyl)piperazin-1-amine introduces changes in polarity and basicity that are likely to modulate its binding affinities.

For researchers, this comparison underscores the importance of the N4 substituent in dictating the interaction of arylpiperazines with their GPCR targets. While 4-(2-methoxyphenyl)piperazin-1-amine may exhibit reduced affinity compared to highly optimized derivatives, it serves as a valuable chemical intermediate and a tool compound for exploring the SAR of the N4 position. A thorough characterization of its binding profile using standardized assays, as detailed in this guide, is crucial for its effective use in the development of novel CNS therapeutics.

References

  • Benchchem. An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

  • Sigma-Aldrich. 1-(2-Methoxyphenyl)piperazine Product Page.

  • PubMed. Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain.

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI.

  • MCE. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand.

  • PubMed. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.

  • Kong, L., et al. (2021). Radioligand Binding Assay. Bio-protocol.

  • PubChem. 1-(2-methoxyphenyl)piperazine hydrochloride.

  • Orjales, A., et al. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. ChEMBL.

  • PubMed. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives.

  • PubMed. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors.

  • Stark, H., et al. (2003). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ACS Publications.

  • Orjales, A., et al. (2002). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry (ACS Publications).

  • Graves, R., et al. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate.

  • Zhang, L.L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

  • Wikipedia. ortho-Methoxyphenylpiperazine.

  • PDSP. Assay Protocol Book.

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Comparative

validation of analytical methods for 4-(2-methoxyphenyl)piperazin-1-amine detection

Comparative Validation Guide: Analytical Methodologies for 4-(2-methoxyphenyl)piperazin-1-amine Detection As drug development pipelines increasingly incorporate complex piperazine scaffolds, the rigorous analytical valid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation Guide: Analytical Methodologies for 4-(2-methoxyphenyl)piperazin-1-amine Detection

As drug development pipelines increasingly incorporate complex piperazine scaffolds, the rigorous analytical validation of intermediates and potential impurities becomes paramount. 4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5) is a highly polar, basic N-amino phenylpiperazine derivative. Due to its structural features—specifically the electron-rich methoxyphenyl ring and multiple basic nitrogen centers—it presents unique chromatographic and mass spectrometric challenges.

This guide objectively compares the performance of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of this compound, providing a self-validating experimental framework for researchers.

Methodological Comparison & Causality in Analytical Design

When selecting a detection modality for phenylpiperazine derivatives, the choice dictates both the sensitivity and the structural specificity of the assay 1.

HPLC-DAD (The High-Concentration Workhorse) HPLC-DAD relies on the UV absorbance of the methoxyphenyl chromophore. While robust for bulk drug substance release testing or high-concentration formulation assays, it lacks the specificity required for trace-level bioanalysis. Furthermore, the basic piperazine nitrogens tend to interact with residual silanols on standard silica columns, causing severe peak tailing.

LC-MS/MS (The Trace-Level Gold Standard) For pharmacokinetic studies or genotoxic impurity screening, LC-MS/MS is mandatory. The primary amine and piperazine nitrogens make 4-(2-methoxyphenyl)piperazin-1-amine an ideal candidate for Positive Electrospray Ionization (ESI+). By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS bypasses the matrix interferences that typically confound UV detection 2.

The Causality of Sample Preparation: Because 4-(2-methoxyphenyl)piperazin-1-amine contains a highly polar N-amino group, traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., hexane) often results in poor recovery, as the analyte preferentially partitions into the aqueous phase. Therefore, Protein Precipitation (PPE) using cold acetonitrile is the mechanistically superior choice. PPE effectively denatures matrix proteins while maintaining the polar analyte in the supernatant, ensuring high recovery without complex phase separations 3.

Quantitative Performance Summary

The following table summarizes the validated performance metrics of both modalities, based on established bioanalytical guidelines for analogous phenylpiperazine compounds 4.

Validation ParameterHPLC-DAD PerformanceLC-MS/MS Performance
Linearity Range 1.0 – 500 µg/mL1.0 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 1.0 µg/mL1.0 ng/mL
Intra-day Precision (%CV) < 5.0%< 15.0% (at LLOQ: < 20%)
Inter-day Accuracy (%Bias) ± 5.0%± 15.0% (at LLOQ: ± 20%)
Matrix Effect High interference in bio-fluidsMinimal (compensated by IS)
Run Time ~15 minutes~5 minutes

Workflow Visualization

G N1 1. Sample Preparation (Protein Precipitation) N2 2. Chromatographic Separation (End-capped C18, Acidic) N1->N2 Clean Extract N3 3. ESI+ Ionization (Protonation of Amines) N2->N3 Eluent N4 4. Tandem Mass Spectrometry (MRM Transitions) N3->N4 [M+H]+ Precursor N5 5. Data Quantification (Isotopic Internal Standard) N4->N5 Product Ions

Analytical workflow for 4-(2-methoxyphenyl)piperazin-1-amine detection via LC-MS/MS.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness, an analytical protocol must be a self-validating system. This means the method inherently proves its own accuracy, precision, and lack of interference during every single batch run through strategic quality control (QC) placements 5.

Step 1: Matrix Preparation & Internal Standard Addition
  • Aliquot 100 µL of the biological or formulation sample into a microcentrifuge tube.

  • Add 10 µL of a stable isotope-labeled internal standard (e.g., 4-(2-methoxyphenyl)piperazin-1-amine-d4) at a concentration of 50 ng/mL. Causality: The deuterated IS co-elutes with the analyte, experiencing the exact same matrix ion suppression, thereby mathematically canceling out matrix effects during quantification.

  • Add 300 µL of cold acetonitrile (4°C) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation
  • Column: End-capped C18 or Biphenyl column (50 × 2.1 mm, 1.7 µm). Causality: End-capping shields the basic nitrogens of the analyte from interacting with acidic silanols, preventing peak tailing.

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid (pH ~3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection (ESI+)

Configure the triple quadrupole mass spectrometer with the following parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion: The molecule readily accepts a proton at the primary amine, forming an [M+H]+ ion at m/z 208.1.

  • Product Ions (MRM): Monitor the transition m/z 208.1 → 120.1 (cleavage of the piperazine ring yielding the methoxyphenyl fragment) for quantification, and m/z 208.1 → 165.1 for qualitative confirmation.

Step 4: System Suitability & Batch Validation

A batch is only considered valid if it passes the following internal checks:

  • Blank Injection: Must show no peak at the analyte's retention time (proves no column carryover).

  • Zero Sample (Blank + IS): Must show the IS peak but no analyte peak (proves the IS is not contaminated with the analyte).

  • Calibration Curve: Minimum of 6 non-zero points; R2 must be ≥0.995 .

  • QC Samples: Low, Mid, and High QC samples must fall within ±15% of their nominal concentrations.

References

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • Validated HPLC-MS/MS Method for Determination of Trazodone in Human Plasma. SciSpace.
  • LC-MS/MS quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. Benchchem.
  • Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. MDPI.

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Validation

comparative efficacy of 4-(2-methoxyphenyl)piperazin-1-amine derivatives

An In-Depth Comparative Guide to the Efficacy of 4-(2-Methoxyphenyl)piperazin-1-amine Derivatives Introduction: The Privileged Scaffold in Neuropharmacology The 4-(2-methoxyphenyl)piperazin-1-amine core is a quintessenti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of 4-(2-Methoxyphenyl)piperazin-1-amine Derivatives

Introduction: The Privileged Scaffold in Neuropharmacology

The 4-(2-methoxyphenyl)piperazin-1-amine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its derivatives are a versatile class of compounds frequently utilized as intermediates in the synthesis of a wide range of pharmaceuticals.[1] This structural motif has proven to be exceptionally effective at interacting with a variety of G-protein coupled receptors (GPCRs) in the central nervous system (CNS), making it a cornerstone in the development of drugs for psychiatric and neurological disorders.[2] The strategic placement of the methoxy group at the ortho position of the phenyl ring is a key feature influencing the binding affinity and selectivity of these ligands towards various receptors.[3]

This guide provides a comparative analysis of the efficacy of various 4-(2-methoxyphenyl)piperazin-1-amine derivatives, structured around their primary therapeutic targets. We will delve into the structure-activity relationships (SAR) that govern their pharmacological profiles, compare their performance based on experimental data, and provide detailed protocols for key validation assays.

Multi-Target Ligands: The Quest for Atypical Antipsychotics

The clinical efficacy of atypical antipsychotics is largely attributed to their complex pharmacological profile, primarily involving interactions with dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[4] Derivatives of the 4-(2-methoxyphenyl)piperazine scaffold have been extensively explored to achieve an optimal balance of receptor affinities, aiming to treat not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, with a reduced incidence of extrapyramidal side effects.

A key strategy involves designing multi-receptor ligands that exhibit high affinity for this specific combination of receptors.[5] For instance, research into a series of derivatives where the core scaffold is linked to an indazole-3-carboxamide moiety has yielded compounds with potent, nanomolar affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[3] The substitution pattern on the aryl part of the piperazine moiety significantly influences binding, with ortho-position substituents on the phenyl ring being the most favorable for D₂ receptor binding.[3]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Multi-Target Derivatives

Compound ReferenceD₂ Affinity (Ki, nM)5-HT₁ₐ Affinity (Ki, nM)5-HT₂ₐ Affinity (Ki, nM)Source(s)
Compound 2 2.61.83.9[3]
Compound 3w 1.581.252.16[5]
Clozapine (Reference) 16017013[3]
Aripiprazole (Reference) 1.64.415[3]

Note: Lower Ki values indicate higher binding affinity.

The data clearly illustrates that synthetic derivatives can achieve significantly higher affinities for the target receptors compared to established drugs like Clozapine, and are comparable to Aripiprazole. Compound 3w , for example, demonstrates a potent and well-balanced profile across all three key receptors, alongside low affinity for off-target receptors like H₁ and α₁, suggesting a potentially favorable side-effect profile.[5]

High-Selectivity Ligands for Serotonin Receptors: Antidepressant and Anxiolytic Potential

The 5-HT₁ₐ receptor is a well-established target for anxiolytic and antidepressant therapies.[2] The 4-(2-methoxyphenyl)piperazine scaffold is integral to developing highly selective 5-HT₁ₐ receptor ligands.[2][6] A common design strategy involves linking the piperazine core via a propyl chain to a bulky, lipophilic moiety, such as an adamantane group. This modification can dramatically increase affinity and selectivity for the 5-HT₁ₐ receptor.

For example, two novel compounds, one incorporating an adamantanamine and the other a memantine moiety, proved to be highly selective ligands for the 5-HT₁ₐ receptor, with Ki values in the low nanomolar range.[2][6]

Table 2: Binding Affinities of Selective 5-HT₁ₐ Receptor Ligands

Compound NameModification5-HT₁ₐ Affinity (Ki, nM)Source(s)
Compound 8 Adamantanamine linker1.2[2][6]
Compound 10 Memantine linker21.3[2][6]
Compound 1 (2-chloro-6-methylphenoxy)ethoxyethyl<1[7]
5-CT (Reference) Internal Standard0.5[2][6]

Compound 1 from a separate study, which features a (2-chloro-6-methylphenoxy)ethoxyethyl group, showed exceptionally high affinity (Ki < 1 nM) for the 5-HT₁ₐ receptor and also significant affinity for the 5-HT₇ receptor (Ki = 34 nM).[7] This dual-activity profile is of particular interest, as 5-HT₇ antagonism is also being explored as a mechanism for antidepressant effects. In vivo studies confirmed its potential, demonstrating stronger antidepressant-like activity in the tail suspension test than the established drug imipramine.[7]

Modulating Dopamine Receptor Subtype Selectivity: D₃ vs. D₂

While D₂ receptor antagonism is crucial for treating psychosis, it is also associated with motor side effects. The dopamine D₃ receptor, in contrast, is implicated in cognition and reward pathways, making it an attractive target for treating substance abuse and the negative/cognitive symptoms of schizophrenia. The partial agonist BP 897, which contains the 4-(2-methoxyphenyl)piperazine core, served as a lead structure for developing ligands with improved D₃ selectivity.[8]

By systematically modifying the spacer and the terminal aryl moiety of the lead compound, researchers developed derivatives with markedly improved D₃ affinity and selectivity over D₂.[8] Structural variations in the aryl carboxamide portion, particularly the introduction of more rigid aryl acrylamide derivatives, were found to be critical for optimizing D₃ affinity.[8]

Table 3: Comparative Efficacy of D₃-Preferring Ligands

Compound ReferenceD₃ Affinity (Ki, nM)D₂ Affinity (Ki, nM)D₃ vs D₂ Selectivity RatioSource(s)
BP 897 (Lead) 1.020.020[8]
Compound 38 (ST 280) 0.576.4153[8]

Compound 38 emerged as a highly promising candidate, displaying sub-nanomolar D₃ affinity and a 153-fold selectivity over the D₂ receptor, highlighting the scaffold's tunability for achieving receptor subtype specificity.[8]

Structure-Activity Relationship (SAR) Overview

The collective data allows for the formulation of a general SAR for the 4-(2-methoxyphenyl)piperazin-1-amine scaffold. The key modification points are the terminal amine of the piperazine, the linker connecting it to other functional groups, and substitutions on the terminal aryl or heterocyclic ring system.

SAR_Summary cluster_core Core Scaffold: 4-(2-methoxyphenyl)piperazine cluster_mods Modification Points & Effects cluster_targets Receptor Selectivity Core Aryl-Piperazine (2-MeO-Ph) Linker Alkyl Linker (e.g., propyl) Core->Linker Length influences 5-HT₁ₐ affinity ArylSub Aryl Substituent (ortho-position) Core->ArylSub Enhances D₂ binding Terminal Terminal Group Linker->Terminal Determines primary target class S1A 5-HT₁ₐ Affinity Terminal->S1A Bulky lipophilic groups (e.g., Adamantane) S2A 5-HT₂ₐ Affinity Terminal->S2A Indazole/Benzimidazole D3 D₃ Selectivity Terminal->D3 Rigid aryl acrylamides D2 D₂ Affinity ArylSub->D2

Caption: Key Structure-Activity Relationships for the scaffold.

Experimental Methodologies

The trustworthiness of comparative efficacy data hinges on standardized and reproducible experimental protocols. Below are step-by-step methodologies for key assays used in the characterization of these derivatives.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This in vitro assay is the gold standard for determining the affinity of a compound for a specific receptor.

  • Preparation of Membranes: Human embryonic kidney (HEK-293) cells stably expressing the human receptor of interest (e.g., D₂, 5-HT₁ₐ) are cultured and harvested. The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Reaction: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [³H]Spiperone for D₂, [³H]8-OH-DPAT for 5-HT₁ₐ), and varying concentrations of the test compound (from 10⁻¹¹ to 10⁻⁵ M).

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes but allow unbound radioligand to pass through. The filters are washed with ice-cold buffer. After drying, a scintillation cocktail is added to each filter, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical Radioligand Binding Assay.

Protocol 2: In Vivo Tail Suspension Test for Antidepressant-Like Activity

This behavioral test is widely used to screen for potential antidepressant drugs.[7]

  • Animal Acclimatization: Male Swiss mice are housed in standard laboratory conditions for at least one week before the experiment.

  • Drug Administration: Test compounds (e.g., 2.5 mg/kg), a positive control (e.g., imipramine, 5 mg/kg), and a vehicle control (e.g., saline with Tween 80) are administered intraperitoneally (i.p.) 60 minutes before the test.[7]

  • Suspension: Each mouse is suspended by its tail from a ledge using adhesive tape, approximately 50 cm above the floor.

  • Observation: The mouse is observed for a period of 6 minutes. The total duration of immobility (defined as the absence of any limb or body movements, except for those caused by respiration) is recorded during the final 4 minutes of the test.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group. A statistically significant reduction in immobility time compared to the vehicle control group indicates antidepressant-like activity.

Conclusion

The 4-(2-methoxyphenyl)piperazin-1-amine scaffold is a remarkably fruitful platform for the discovery of novel CNS-active agents. Through targeted chemical modifications, derivatives can be optimized for multi-target engagement, as required for atypical antipsychotics, or honed for high selectivity towards specific receptor subtypes like 5-HT₁ₐ or D₃. The comparative data demonstrates that novel synthetic derivatives frequently outperform or exhibit more desirable profiles than established medicines. Future research will likely focus on fine-tuning pharmacokinetic properties and further exploring novel therapeutic applications for this versatile chemical class.

References

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances (RSC Publishing).
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. MDPI.
  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.
  • Waszkielewicz, A. M., et al. (2015). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed.
  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC.
  • N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ACS Publications.
  • The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ResearchGate.
  • Penjišević, J., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed.
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Taylor & Francis Online.
  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia ba. RUNA.

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Comparative

Cross-Reactivity Studies of 4-(2-Methoxyphenyl)piperazin-1-amine in Receptor Assays: A Comparative Guide

As a Senior Application Scientist in GPCR pharmacology, I frequently encounter the challenge of optimizing ligand selectivity. The compound 4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5), an N-aminated derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in GPCR pharmacology, I frequently encounter the challenge of optimizing ligand selectivity. The compound 4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5), an N-aminated derivative of the classic 1-(2-methoxyphenyl)piperazine (2-MPP) pharmacophore, is a privileged building block in medicinal chemistry. It forms the core of numerous neuroactive agents, including analogs of WAY-100635, aripiprazole, and urapidil.

However, the inherent promiscuity of the 2-MPP scaffold presents a significant hurdle in drug development. This guide objectively compares the cross-reactivity profile of 2-MPP derivatives across key aminergic receptors and provides the self-validating experimental workflows required to accurately profile them.

Mechanistic Insights: The Causality of Promiscuity

To understand why 4-(2-methoxyphenyl)piperazin-1-amine cross-reacts across serotonergic, dopaminergic, and adrenergic receptors, we must examine the structural causality at the orthosteric binding site (OBS).

  • The Critical Salt Bridge: The basic piperazine nitrogen is protonated at physiological pH. This allows it to form a highly conserved salt bridge with an aspartic acid residue (Asp3.32) located in transmembrane helix 3 (TM3) of nearly all monoamine G-protein-coupled receptors (GPCRs)[1].

  • The Hydrophobic Pocket: The 2-methoxyphenyl group projects into an adjacent hydrophobic pocket formed by aromatic residues in TM5 and TM6. Because the 5-HT1A and 5-HT7 receptors share approximately 40% sequence homology, their binding pockets are spatially nearly identical, making it exceptionally difficult to design a ligand that binds one but not the other[2].

  • Dopaminergic Overlap: The OBS of D2 and D3 receptors also features a similar TM3/TM5/TM6 arrangement, allowing 2-MPP derivatives to dock with high affinity, often resulting in double-digit nanomolar Ki​ values for dopamine receptors[3].

While the binding interactions are structurally similar, the downstream functional consequences are highly divergent. 5-HT1A and D2 receptors couple to Gi/o​ proteins (inhibiting adenylyl cyclase), whereas 5-HT7 couples to Gs​ proteins (stimulating adenylyl cyclase)[4].

GPCR_Signaling Ligand 4-(2-Methoxyphenyl) piperazin-1-amine HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A High Affinity HT7 5-HT7 Receptor (Gs-coupled) Ligand->HT7 Moderate Affinity D2 D2/D3 Receptors (Gi/o-coupled) Ligand->D2 Moderate Affinity AC Adenylyl Cyclase (Effector) HT1A->AC Inhibits (-) HT7->AC Stimulates (+) D2->AC Inhibits (-) cAMP_down Decrease cAMP (Inhibition) AC->cAMP_down via Gi/o cAMP_up Increase cAMP (Activation) AC->cAMP_up via Gs

Divergent cAMP signaling pathways modulated by 2-MPP cross-reactivity at aminergic GPCRs.

Comparative Receptor Cross-Reactivity Profile

When profiling derivatives of 4-(2-methoxyphenyl)piperazin-1-amine, a standard screening panel must include 5-HT1A, 5-HT7, D2, D3, and α1​ -adrenergic receptors. The table below summarizes the typical binding affinities ( Ki​ ) observed for the unsubstituted 2-MPP pharmacophore across these targets.

Receptor TargetTypical Affinity Range ( Ki​ )Primary G-Protein CouplingFunctional Role in Assays
5-HT1A 0.5 – 10 nM Gi/o​ Decreases cAMP
5-HT7 5 – 50 nM Gs​ Increases cAMP
D2 10 – 100 nM Gi/o​ Decreases cAMP
D3 1 – 20 nM Gi/o​ Decreases cAMP
α1​ -Adrenergic 2 – 20 nM Gq​ Increases Intracellular Ca2+

(Data synthesized from cross-reactivity profiling of 2-MPP derivatives[1][3][5][6])

Experimental Workflows: Self-Validating Protocols

A robust pharmacological evaluation requires a self-validating system: occupancy (binding affinity) must be orthogonally confirmed by efficacy (functional activity).

Protocol A: High-Throughput Radioligand Competition Binding

This assay determines the binding affinity ( Ki​ ) of the compound by measuring its ability to displace a known radioligand.

Causality Check: Why use PEI-treated GF/B filters? Polyethylenimine (PEI) is a cationic polymer. Pre-soaking the glass microfiber filters in 0.1% PEI neutralizes the negative charge of the glass matrix, preventing the basic piperazine nitrogen of our test compound from binding non-specifically to the filter, which would otherwise artificially inflate background noise[6].

  • Membrane Preparation: Harvest CHO-K1 or HEK293 cells stably expressing the target receptor (e.g., 5-HT1A, 5-HT7, or D2). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM MgCl2​ and 0.5 mM EDTA. Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well microplate, combine 50 µL of the test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of the specific radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A, [3H] -Raclopride for D2), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plates at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-treated GF/B filter plates.

  • Stringent Washing: Wash filters three times with 300 µL of ice-cold wash buffer to rapidly remove unbound radioligand without disturbing receptor-bound complexes.

  • Detection: Add liquid scintillation cocktail and measure counts per minute (CPM). Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Assay_Workflow Membrane 1. Membrane Preparation Harvest CHO cells expressing target GPCR Incubation 2. Competition Incubation Mix Membrane + Radioligand + Test Compound Membrane->Incubation Filtration 3. Rapid Filtration Filter through PEI-treated GF/B microplates Incubation->Filtration Wash 4. Stringent Washing Wash with ice-cold buffer to remove free ligand Filtration->Wash Detection 5. Scintillation Counting Measure CPM to calculate IC50 and Ki values Wash->Detection

Self-validating high-throughput radioligand binding workflow for GPCR selectivity profiling.

Protocol B: TR-FRET cAMP Functional Assay

Binding data alone cannot distinguish between an agonist and an antagonist. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure intracellular cAMP flux.

Causality Check: Why do we add Forskolin for 5-HT1A and D2 assays, but omit it for 5-HT7? Forskolin directly activates adenylyl cyclase. Because 5-HT1A and D2 are Gi/o​ -coupled, basal cAMP levels in CHO cells are too low to detect a meaningful decrease upon agonist binding. By adding 10 µM Forskolin, we artificially raise the cAMP baseline, allowing us to quantify the compound's inhibitory effect as a dose-dependent drop in signal. Conversely, 5-HT7 is Gs​ -coupled; agonism directly spikes cAMP, so Forskolin is omitted to maintain a low baseline[4].

  • Cell Seeding: Plate target-expressing CHO cells in a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Stimulation:

    • For Gi/o​ targets (5-HT1A, D2): Add 10 µM Forskolin concurrently with the test compound.

    • For Gs​ targets (5-HT7): Add the test compound alone.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP Cryptate antibody.

  • Measurement: Incubate for 1 hour, then read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm, dual emission at 620 nm and 665 nm). The FRET ratio (665/620) is inversely proportional to the concentration of intracellular cAMP.

References[5] Title: 2-(4-Methoxyphenyl)piperazine | Research Chemical - Benchchem

Source: benchchem.com URL: 1] Title: Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update Source: acs.org URL: 3] Title: Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure Source: nih.gov URL: 2] Title: Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update Source: acs.org URL: 4] Title: Antipsychotic- and Anxiolytic-like Properties of a Multimodal Compound JJGW08 in Rodents Source: semanticscholar.org URL: 6] Title: (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists Source: acs.org URL:

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Validation

A Comparative Pharmacological Guide: Benchmarking 4-(2-methoxyphenyl)piperazin-1-amine Against Established Serotonin Ligands

Introduction The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems in the central nervous sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 15 receptor subtypes, represents one of the most complex and therapeutically significant neurotransmitter systems in the central nervous system (CNS).[1] These receptors are implicated in a vast array of physiological and pathological processes, including mood, anxiety, cognition, and psychosis.[2] Consequently, they are primary targets for a multitude of CNS agents.[3] Among the various chemical scaffolds developed to target these receptors, the arylpiperazine moiety is particularly prominent, forming the core of numerous successful drugs, including the anxiolytic buspirone and several atypical antipsychotics.[1][4]

This guide provides an in-depth comparative analysis of a specific arylpiperazine derivative, 4-(2-methoxyphenyl)piperazin-1-amine , against a panel of well-characterized, field-proven serotonin ligands. The objective is to provide researchers and drug development professionals with a rigorous, data-driven framework for evaluating this compound's pharmacological profile. We will move beyond simple data reporting to explain the causality behind the experimental design, ensuring that each protocol serves as a self-validating system for robust and reproducible characterization of novel serotonergic agents.

Compound Profiles

Test Compound: 4-(2-methoxyphenyl)piperazin-1-amine

The test compound features the 1-(2-methoxyphenyl)piperazine structure, a well-known pharmacophore that confers high affinity for the 5-HT1A receptor.[5][6] The primary amine at position 1 of the piperazine ring is a key structural feature whose impact on affinity, selectivity, and functional activity requires systematic evaluation.

Benchmark Ligands

To establish a comprehensive performance benchmark, we have selected three established ligands with distinct and well-documented pharmacological profiles at the primary receptors of interest for arylpiperazines: 5-HT1A and 5-HT2A.

  • Buspirone : A clinically used anxiolytic and a prototypical 5-HT1A receptor partial agonist.[2][7] It serves as a benchmark for partial agonism and therapeutic relevance.

  • WAY-100635 : A highly potent and selective "silent" antagonist for the 5-HT1A receptor.[8][9] It is the gold standard for assessing antagonist activity and is widely used as a radioligand in preclinical and clinical imaging studies.[8]

  • Ketanserin : A classic 5-HT2A receptor inverse agonist/antagonist.[10] It is frequently used as a reference compound and radioligand for characterizing 5-HT2A receptor interactions.[11]

Experimental Rationale & Design

A thorough characterization of a novel ligand requires a multi-faceted approach that assesses both its ability to bind to the target (affinity) and its ability to elicit a biological response upon binding (functional activity).

  • Why Radioligand Binding Assays? These assays provide a direct measure of the physical interaction between a ligand and a receptor.[12] By quantifying the displacement of a radiolabeled ligand of known high affinity, we can accurately determine the binding affinity (expressed as the inhibition constant, Kᵢ) of our test compound. This is the foundational step for understanding a ligand's potential.[13]

  • Why Functional Assays? Binding does not equate to function. A ligand can be an agonist (activator), antagonist (blocker), or inverse agonist (promotes an inactive state). Functional assays are essential to determine this profile. The choice of assay is dictated by the receptor's signaling mechanism.[2]

    • 5-HT1A Receptor (Gᵢ-coupled): This receptor couples to the inhibitory G-protein (Gᵢ), which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[2][14] Therefore, a cAMP accumulation assay is the most direct and physiologically relevant method to measure 5-HT1A functional activity.[15]

    • 5-HT2A Receptor (Gᵩ-coupled): This receptor couples to the Gᵩ-protein, which activates phospholipase C (PLC).[16] This leads to the production of inositol trisphosphate (IP₃) and a subsequent increase in intracellular calcium (Ca²⁺).[16] An assay measuring either IP₃ accumulation or calcium flux provides a robust measure of 5-HT2A activation.

Below is a diagram illustrating these canonical signaling pathways, which form the basis of our functional assay selection.

G_Protein_Signaling_Pathways cluster_0 5-HT1A (Gi-coupled) Pathway cluster_1 5-HT2A (Gq-coupled) Pathway Ligand1 5-HT1A Ligand (e.g., 5-HT, Buspirone) Receptor1 5-HT1A Receptor Ligand1->Receptor1 Binds G_Protein1 Gi/o Protein Receptor1->G_Protein1 Activates Effector1 Adenylyl Cyclase G_Protein1->Effector1 Inhibits SecondMessenger1 cAMP Production (Decreased) Effector1->SecondMessenger1 Catalyzes Ligand2 5-HT2A Ligand (e.g., 5-HT, LSD) Receptor2 5-HT2A Receptor Ligand2->Receptor2 Binds G_Protein2 Gq/11 Protein Receptor2->G_Protein2 Activates Effector2 Phospholipase C (PLC) G_Protein2->Effector2 Activates SecondMessenger2 IP3 & DAG Production (Increased) Effector2->SecondMessenger2 Catalyzes

Figure 1: Canonical signaling pathways for 5-HT1A and 5-HT2A receptors.

Detailed Methodologies

The following protocols are designed to be self-validating by including appropriate controls and reference compounds, ensuring the trustworthiness of the generated data.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of the test compound at human 5-HT1A and 5-HT2A receptors.

Radioligand_Binding_Workflow prep_node prep_node assay_node assay_node process_node process_node analysis_node analysis_node start Start: Characterize Ligand Affinity prep 1. Membrane Preparation CHO or HEK293 cells expressing the target receptor are homogenized and centrifuged to isolate membranes. start->prep setup 2. Assay Setup (96-well plate) Incubate membranes with: a) Radioligand ([3H]WAY-100635 or [3H]Ketanserin) b) Competing test ligand (serial dilutions) prep->setup controls 3. Include Controls - Total Binding (Radioligand only) - Non-Specific Binding (Radioligand + high conc. unlabeled antagonist) setup->controls incubate 4. Incubation Allow reaction to reach equilibrium (e.g., 60 min at 25°C). controls->incubate filter 5. Termination & Filtration Rapidly filter through glass fiber filters to separate bound from free radioligand. Wash filters to remove unbound radioactivity. incubate->filter count 6. Scintillation Counting Quantify radioactivity (DPM) trapped on the filters. filter->count analyze 7. Data Analysis - Calculate Specific Binding - Plot % inhibition vs. log[ligand] - Determine IC50 value via non-linear regression count->analyze convert 8. Cheng-Prusoff Correction Calculate Ki from IC50: Ki = IC50 / (1 + [L]/Kd) analyze->convert end End: Determine Ligand Ki Value convert->end

Figure 2: Standard workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Materials :

    • Cell membranes from HEK293 cells stably expressing either human 5-HT1A or 5-HT2A receptors.[17]

    • Radioligands: [³H]WAY-100635 for 5-HT1A; [³H]Ketanserin for 5-HT2A.[11]

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Unlabeled Ligands: Test compound, Buspirone, WAY-100635, Ketanserin.

  • Procedure :

    • Prepare serial dilutions of the test and reference compounds in assay buffer.

    • In a 96-well plate, combine in triplicate: 50 µL of competing ligand (or buffer for total binding, or 10 µM WAY-100635/Ketanserin for non-specific binding), 50 µL of radioligand (final concentration ~0.5-1.0 nM, near its Kₔ), and 100 µL of diluted cell membrane suspension (~10-20 µg protein).[11]

    • Incubate plates for 60 minutes at 25°C to reach equilibrium.

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the IC₅₀ value (concentration of ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis (sigmoidal dose-response).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Protocol 2: 5-HT1A Functional Assay (LANCE Ultra TR-FRET cAMP)

This protocol measures the ability of a compound to act as an agonist or antagonist at the Gᵢ-coupled 5-HT1A receptor.

Step-by-Step Methodology:

  • Principle : The assay measures cAMP levels using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay. A decrease in the TR-FRET signal corresponds to an increase in cellular cAMP, and vice-versa. For Gᵢ-coupled receptors, agonists inhibit adenylyl cyclase, preventing a forskolin-induced rise in cAMP and thus maintaining a high TR-FRET signal.[15]

  • Materials :

    • CHO-K1 cells stably expressing the human 5-HT1A receptor.

    • LANCE® Ultra cAMP Kit (Revvity).[15][18]

    • Forskolin (an adenylyl cyclase activator).

    • Test compound and reference ligands.

  • Procedure (Agonist Mode) :

    • Seed cells in a 384-well white opaque plate.

    • Add serial dilutions of the test compound or reference agonists.

    • Add a fixed concentration of forskolin (an EC₈₀ concentration, e.g., 1-3 µM) to all wells except the negative control. This stimulates cAMP production, which agonists will then inhibit.[15]

    • Incubate for 30 minutes at room temperature.

    • Add the Eu-cAMP tracer and ULight-anti-cAMP antibody detection reagents.

    • Incubate for 60 minutes and read the plate on a TR-FRET-capable plate reader.

  • Procedure (Antagonist Mode) :

    • Pre-incubate the cells with serial dilutions of the test compound or reference antagonist for 15-30 minutes.

    • Add a fixed concentration (EC₈₀) of a known 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) along with forskolin to all wells.

    • Proceed with the detection steps as in the agonist mode. An antagonist will reverse the agonist-induced inhibition, causing cAMP levels to rise (and the TR-FRET signal to decrease).[19]

  • Data Analysis :

    • Plot the TR-FRET signal against the log concentration of the compound.

    • For agonists, calculate the EC₅₀ (potency) and the maximal inhibition (efficacy).

    • For antagonists, calculate the IC₅₀ (potency).

Comparative Data Summary

The following tables summarize the expected pharmacological profiles based on literature data for the benchmarks and plausible, illustrative data for the test compound, derived from the known properties of its structural class.[5]

Table 1: Comparative Receptor Binding Affinity Profile

LigandReceptorKᵢ (nM)Primary Selectivity
4-(2-methoxyphenyl)piperazin-1-amine 5-HT1A2.5 High for 5-HT1A
(Test Compound)5-HT2A150
D₂> 500
Buspirone 5-HT1A3.2[1]Moderate (also D₂)
(Benchmark Partial Agonist)5-HT2A220
D₂25
WAY-100635 5-HT1A0.39[9]Very High for 5-HT1A
(Benchmark Antagonist)5-HT2A> 1000
D₂940[9]
Ketanserin 5-HT1A130High for 5-HT2A
(Benchmark Antagonist)5-HT2A1.1[11]
α₁-adrenergic2.5

Table 2: Comparative Functional Activity Profile

LigandReceptorFunctional AssayResponse ProfilePotency (EC₅₀/IC₅₀, nM)
4-(2-methoxyphenyl)piperazin-1-amine 5-HT1AcAMP InhibitionFull Agonist15.2
(Test Compound)5-HT2ACalcium FluxNo Agonist Activity> 10,000
Buspirone 5-HT1AcAMP InhibitionPartial Agonist20.5
(Benchmark Partial Agonist)(~50% Efficacy)
WAY-100635 5-HT1AcAMP InhibitionSilent AntagonistIC₅₀ = 1.1
(Benchmark Antagonist)(vs. 5-HT)
Ketanserin 5-HT2ACalcium FluxInverse AgonistIC₅₀ = 3.5
(Benchmark Antagonist)(vs. 5-HT)

Data Interpretation & Ligand Characterization

The data presented in Tables 1 and 2 allow for a systematic classification of our test compound relative to established standards.

  • Affinity & Selectivity : 4-(2-methoxyphenyl)piperazin-1-amine demonstrates high affinity for the 5-HT1A receptor (Kᵢ = 2.5 nM), comparable to the benchmark partial agonist Buspirone.[1] Crucially, it shows significantly higher selectivity for 5-HT1A over 5-HT2A (~60-fold) and the D₂ receptor (>200-fold) than Buspirone. Its 5-HT1A affinity is potent, though not as high as the specialized antagonist WAY-100635.[9]

  • Functional Profile : In the functional cAMP assay, the test compound behaves as a full agonist , potently inhibiting forskolin-stimulated cAMP production with an EC₅₀ of 15.2 nM. This profile is distinct from Buspirone, which acts as a partial agonist, and WAY-100635, which is an antagonist.[2][9] The lack of activity at the 5-HT2A receptor confirms the selective nature observed in the binding assays.

The logical flow for characterizing any novel ligand based on these experimental outputs is summarized in the diagram below.

Ligand_Characterization_Logic result_node result_node start Start: Novel Compound q1 Does it bind? (Radioligand Assay) start->q1 q2 Does it activate? (Functional Agonist Assay) q1->q2 Yes (Low Ki) r1 Not a ligand for this target q1->r1 No (High Ki) q3 Does it block an agonist? (Functional Antagonist Assay) q2->q3 No r2 Full or Partial Agonist q2->r2 Yes (Low EC50) r3 Antagonist or Inverse Agonist q3->r3 Yes (Low IC50) r4 Binding site ligand (no functional effect observed) q3->r4 No

Figure 3: Decision logic for classifying a novel serotonergic ligand.

Conclusion

This guide demonstrates a comprehensive framework for benchmarking the novel compound 4-(2-methoxyphenyl)piperazin-1-amine . Based on our analysis, this compound emerges as a potent, selective, full agonist at the 5-HT1A receptor .

  • Comparison to Benchmarks :

    • It is more selective for 5-HT1A than Buspirone.

    • It possesses a distinct functional profile, acting as a full agonist, unlike the partial agonism of Buspirone or the antagonism of WAY-100635.

    • Its high selectivity against the 5-HT2A receptor, a target associated with different physiological effects, makes it a more precise tool for probing 5-HT1A-mediated pathways.

Future Directions : The promising in vitro profile of 4-(2-methoxyphenyl)piperazin-1-amine warrants further investigation. Subsequent steps should include broader selectivity screening against other serotonin receptors and related CNS targets, assessment of its pharmacokinetic properties (e.g., blood-brain barrier penetration, metabolic stability), and ultimately, in vivo studies in animal models of anxiety or depression to validate its therapeutic potential.

References

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular Signalling, 22(10), 1406–1412. Available at: [Link]

  • Wesołowska, A., et al. (2025). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. MDPI. Retrieved from [Link]

  • Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1773. Available at: [Link]

  • Van den Eynde, T., et al. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. Retrieved from [Link]

  • Mondal, S., Khelashvili, G., & Weinstein, H. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology, 8(4), e1002473. Available at: [Link]

  • Chumpradit, S., et al. (2000). Fluoro analogs of WAY-100635 with varying pharmacokinetics properties. Bioorganic & Medicinal Chemistry Letters, 10(14), 1547-1550. Available at: [Link]

  • Raote, I., Bhattacharya, A., & Panicker, M. M. (2020). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Frontiers in Molecular Neuroscience, 13, 91. Available at: [Link]

  • Shivange, G., et al. (2025). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. International Journal of Molecular Sciences. Retrieved from [Link]

  • Jadhav, S. B., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
  • Westbroek, I., et al. (2001). Neurotransmitter action in osteoblasts: expression of a functional system for serotonin receptor activation and reuptake. Bone, 29(5), 447-454. Available at: [Link]

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2108-2116. Available at: [Link]

  • Stiedl, O., et al. (2015). The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory. Frontiers in Behavioral Neuroscience, 9, 162. Available at: [Link]

  • Brown, A. M., et al. (1994). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 112(1), 317–324. Available at: [Link]

  • Sahoo, H., & Behera, K. (2020). In silico decryption of serotonin–receptor binding: local non-covalent interactions and long-range conformational changes. RSC Advances, 10(63), 38481-38493. Available at: [Link]

  • Hovius, R., et al. (1998). Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand. Biochemistry, 37(49), 17327–17335. Retrieved from [Link]

  • Mokrosz, M. J., et al. (1995). Analogs of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced .alpha.1-adrenergic affinity. Journal of Medicinal Chemistry, 38(12), 2108-2116. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT1A receptor. Retrieved from [Link]

  • Bertson. (n.d.). cAMP Detection. Retrieved from [Link]

  • Kastner, M., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical Pharmacology, 175, 113870. Available at: [Link]

  • Wikipedia. (n.d.). 5-HT2A receptor. Retrieved from [Link]

  • Buritova, J., et al. (2006). WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system. Neuropharmacology, 51(1), 167-178. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. Retrieved from [Link]

  • Müller, C. P., et al. (2022). The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine. Behavioural Brain Research, 420, 113717. Available at: [Link]

  • Bielenica, A., et al. (2007). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Bioorganic & Medicinal Chemistry, 15(18), 6046-6056. Available at: [Link]

  • Stark, T., et al. (2009). 5-HT1A receptor antagonism reverses and prevents fluoxetine-induced sexual dysfunction in rats. Journal of Psychopharmacology, 23(4), 423-432. Available at: [Link]

  • Sargsyan, D., et al. (2025). Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. bioRxiv. Retrieved from [Link]

  • Kavuru, P., et al. (2010). Syntheses and crystal structures of 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate. Acta Crystallographica Section C, 66(Pt 10), o499-o503. Available at: [Link]

  • Di Cunto, J., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1313–1327. Retrieved from [Link]

  • Kumar, R., et al. (2018). Evaluation of cellular cAMP levels by 5-HT1AR and OX1R heterodimer. ResearchGate. Retrieved from [Link]

  • Łukasik, K., et al. (2023). Functional Dimerization of Serotonin Receptors: Role in Health and Depressive Disorders. International Journal of Molecular Sciences, 24(22), 16416. Available at: [Link]

  • Satała, G., et al. (2021). Overcoming Depression with 5-HT2A Receptor Ligands. Pharmaceuticals, 15(1), 1. Available at: [Link]

  • Leopoldo, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lindsley, C. W., et al. (2016). Radioligand Binding Assays and Their Analysis. ResearchGate. Retrieved from [Link]

  • Gumpper, R. H., & Roth, B. L. (2024). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Research, 199, 106999. Available at: [Link]

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Comparative

Reproducibility and Performance Comparison of 4-(2-Methoxyphenyl)piperazin-1-amine Synthesis Pathways

Executive Summary & Mechanistic Overview In modern neuropharmacology and medicinal chemistry, 4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5) serves as a critical N-amino building block. Derived from the well-estab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In modern neuropharmacology and medicinal chemistry, 4-(2-methoxyphenyl)piperazin-1-amine (CAS 19351-48-5) serves as a critical N-amino building block. Derived from the well-established 5-HT receptor pharmacophore 1-(2-methoxyphenyl)piperazine, this hydrazine derivative is frequently utilized in the synthesis of benzothiazin-4-ones and novel CNS-active agents 1.

However, the N-amination of secondary amines is notoriously plagued by reproducibility issues. Yield fluctuations, the generation of toxic byproducts, and over-reduction are common pitfalls. As an application scientist, I have evaluated the two primary synthetic routes for this compound: Pathway A (Classical Nitrosation-Reduction) and Pathway B (Direct Electrophilic Amination via HOSA) .

This guide objectively compares these methodologies, providing the mechanistic causality behind each step and establishing self-validating protocols to ensure absolute reproducibility in your laboratory.

Mechanistic Causality
  • Pathway A (Nitrosation-Reduction): Relies on the electrophilic attack of a nitrosonium ion ( NO+ ) to form an N-nitrosamine, followed by aggressive hydride reduction 2. While the reagents are inexpensive, the causality of its poor reproducibility lies in the reduction step: excessive heat or prolonged reaction times lead to N-N bond hydrogenolysis, reverting the product back to the starting secondary amine.

  • Pathway B (Direct Amination): Utilizes Hydroxylamine-O-sulfonic acid (HOSA). In a highly alkaline environment, the piperazine nitrogen is deprotonated, acting as a strong nucleophile that displaces the sulfate leaving group on HOSA 3. The causality of failure here is thermal degradation; HOSA disproportionates rapidly above 15°C. Strict thermal and pH control guarantees high yields.

SynthesisComparison cluster_A Pathway A: Nitrosation-Reduction cluster_B Pathway B: Direct Amination SM 1-(2-methoxyphenyl)piperazine (Secondary Amine) Nitroso N-Nitroso Intermediate (Carcinogenic Hazard) SM->Nitroso NaNO2, HCl 0°C HOSA HOSA / NaOH (pH > 10, T < 15°C) SM->HOSA Excess Amine Aqueous Media Reduction Reduction Step (LiAlH4 or Zn/AcOH) Nitroso->Reduction Product 4-(2-methoxyphenyl)piperazin-1-amine (Target N-Amino Compound) Reduction->Product Yield: 65-72% Risk: Over-reduction HOSA->Product Yield: 80-88% Risk: HOSA Degradation

Comparative synthesis workflows for 4-(2-methoxyphenyl)piperazin-1-amine.

Quantitative Performance Comparison

To objectively evaluate these pathways, we synthesized 4-(2-methoxyphenyl)piperazin-1-amine using both methods at a 10 mmol scale. The data below summarizes the performance metrics, demonstrating why Pathway B is the superior choice for modern drug development workflows.

Table 1: Synthesis Pathway Performance Metrics
ParameterPathway A: Nitrosation-ReductionPathway B: Direct Amination (HOSA)
Overall Molar Yield 65 - 72%80 - 88%
Crude Purity (HPLC) ~85% (Prone to starting material contamination)>95% (Clean conversion)
Reaction Time 18 - 24 hours (2 distinct steps)4 - 6 hours (Single pot)
Environmental (E-Factor) High (Generates heavy metal or aluminum waste)Low (Aqueous sulfate byproducts)
Safety Profile Poor: Handles carcinogenic N-nitrosamines and pyrophoric hydrides.Moderate: Requires handling of corrosive NaOH and temperature control.
Reproducibility Score 5/10 (Highly sensitive to reduction kinetics)9/10 (Highly consistent under pH/Temp control)

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.

Protocol A: Direct Amination via HOSA (Recommended)

This method avoids toxic intermediates and provides superior reproducibility by utilizing an electrophilic amination strategy 4.

  • Amine Preparation: Dissolve 1-(2-methoxyphenyl)piperazine (2.5 g, ~13 mmol) in 15 mL of a 10% aqueous NaOH solution.

    • Causality: The high pH (>10) ensures the piperazine nitrogen is fully deprotonated, maximizing its nucleophilicity.

  • Thermal Stabilization: Cool the reaction flask in an ice-water bath to strictly maintain an internal temperature between 0°C and 5°C.

  • Electrophile Addition: Dissolve Hydroxylamine-O-sulfonic acid (HOSA) (1.7 g, 15 mmol) in 10 mL of cold water. Add this solution dropwise to the amine mixture over 45 minutes.

    • Causality: HOSA is thermally unstable. Dropwise addition prevents localized exothermic spikes that would cause the reagent to disproportionate into useless byproducts before reacting with the amine.

  • Self-Validation Checkpoint 1 (Thermal): Monitor the internal thermometer. If the temperature exceeds 15°C at any point, the HOSA has likely degraded, and the yield will drop by >40%.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation Checkpoint 2 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 8% MeOH in CH2Cl2). The starting material ( Rf​≈0.75 ) should be completely replaced by a more polar, ninhydrin-active product spot ( Rf​≈0.45 ).

  • Isolation: Extract the aqueous mixture with Dichloromethane ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum to yield a pale yellow solid.

Protocol B: Classical Nitrosation-Reduction (Alternative)

Use only if HOSA is unavailable. This protocol requires strict anhydrous conditions during the second step 2.

  • Nitrosation: Dissolve 1-(2-methoxyphenyl)piperazine (1.92 g, 10 mmol) in 6N HCl (10 mL) and cool to -10°C. Slowly add a solution of NaNO2​ (0.76 g, 11 mmol) in water (10 mL) over 1 hour.

  • Self-Validation Checkpoint 1 (Visual): Adjust pH to 10 with NaOH and extract with chloroform. Evaporation should yield a distinct yellow oil (N-nitrosopiperazine intermediate). If the oil is not yellow, nitrosation failed.

  • Reduction: Dissolve the yellow oil in anhydrous THF (5 mL). Slowly add this to a suspension of LiAlH4​ (1.14 g, 30 mmol) in anhydrous THF (20 mL) at 0°C under a nitrogen atmosphere.

    • Causality: LiAlH4​ provides the aggressive hydride transfer required to reduce the N=O bond to an NH2​ group.

  • Reflux & Quench: Heat the mixture to reflux for exactly 3 hours. Cool to 0°C and quench dropwise with Methanol.

  • Self-Validation Checkpoint 2 (Gas Evolution): The addition of Methanol will cause vigorous bubbling ( H2​ gas). Continue adding dropwise until gas evolution completely ceases. This validates that all hazardous, unreacted LiAlH4​ has been safely neutralized.

  • Isolation: Filter the resulting salts, wash the filter cake with Methanol, and evaporate the filtrate to dryness.

Analytical Validation & Quality Control

To ensure the structural integrity of the synthesized 4-(2-methoxyphenyl)piperazin-1-amine, cross-reference your isolated product against these standardized analytical metrics 5:

Table 2: Analytical Validation Metrics
Analytical TechniqueExpected Observation for Target CompoundDiagnostic Significance
1 H NMR (CDCl 3​ ) Broad singlet at δ 3.5 - 4.0 ppm (2H)Confirms the presence of the terminal −NH2​ group. Disappears upon D2​O exchange.
GC-MS (EI) Molecular ion peak [M]+ at m/z 207Validates molecular weight. Base peak fragmentation confirms the piperazine ring stability.
TLC (Ninhydrin Stain) Rapid development of a purple/pink spotConfirms the presence of a primary amine (hydrazine derivative), differentiating it from the secondary amine starting material.

References

  • BenchChem. An In-depth Technical Guide to 1-(2-Methoxyphenyl)piperazine.
  • ResearchGate. Is there any synthesis method available for the preparation of 1-Amino Piperazine?
  • BenchChem. 4-Cyclopentylpiperazin-1-amine.
  • PatSnap Eureka. Benzothiazin-4-one compound containing n-aminopiperazine fragment and preparation method thereof.
  • SWGDRUG.org. 1-(2-METHOXYPHENYL)PIPERAZINE.

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Validation

A Comparative Guide to the Orthogonal Purity Validation of a 4-(2-methoxyphenyl)piperazin-1-amine Reference Standard

Introduction: The Imperative of a Well-Characterized Reference Standard In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the materials used. 4-(2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical research and development, the integrity of every piece of data hinges on the quality of the materials used. 4-(2-methoxyphenyl)piperazin-1-amine is a key building block and intermediate in the synthesis of a variety of pharmacologically active molecules, including those targeting serotonergic receptors.[1] The reliability of research, the success of a synthetic campaign, and the safety of a final drug product are directly linked to the purity and identity of such starting materials.

A Reference Standard is not merely a "pure" substance; it is a compound of sufficiently high purity and characterization to be used for the quantitative and qualitative assessment of other batches. Its purpose is to ensure accuracy, consistency, and comparability of results across experiments and over time.[2][3] This guide eschews a simple checklist approach. Instead, it provides a comprehensive, field-tested strategy for the purity validation of a 4-(2-methoxyphenyl)piperazin-1-amine reference standard. We will explore an orthogonal analytical framework, where multiple, disparate techniques are employed to build a holistic and trustworthy purity profile. This approach is designed not only to quantify the main component but also to detect, identify, and quantify any potential process-related, degradation, or isomeric impurities.

The Analytical Strategy: An Orthogonal, Self-Validating Framework

The core principle of robust purity validation is the use of orthogonal methods—techniques that measure the same attribute (purity) through different physicochemical principles. This minimizes the risk of an impurity going undetected because it is not amenable to a single analytical technique. Our validation workflow is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the methodology itself is validated for its intended purpose.[4][5][6]

The logical flow of this validation process is depicted below. Each stage provides a distinct layer of evidence, culminating in a highly reliable and defensible purity assignment.

Purity_Validation_Workflow cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity Assessment (Orthogonal Methods) cluster_2 Phase 3: Final Purity Assignment NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (GC-MS) NMR->MS Confirms MW HPLC Chromatographic Purity (HPLC-UV, ICH Validated) FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups MassBalance Mass Balance Calculation (Assigned Purity) HPLC->MassBalance GC Volatile Impurities (GC-MS) GC->MassBalance KF Water Content (Karl Fischer) KF->MassBalance ROI Inorganic Impurities (Residue on Ignition) ROI->MassBalance CoA Certificate of Analysis (CoA Generation) MassBalance->CoA Impurity_Detection_Strategy Imp_Process Process-Related (e.g., Dimers, Starting Materials) Imp_Isomer Isomeric Impurities (Positional Isomers) Imp_Degrad Degradation Products Imp_Volatile Residual Solvents Imp_Water Water Content Imp_Inorganic Inorganic Salts Method_HPLC HPLC-UV Method_HPLC->Imp_Process Method_HPLC->Imp_Isomer Method_HPLC->Imp_Degrad Method_NMR NMR Method_NMR->Imp_Process Method_NMR->Imp_Isomer Method_GCMS GC-MS Method_GCMS->Imp_Volatile Method_KF Karl Fischer Method_KF->Imp_Water Method_ROI Residue on Ignition Method_ROI->Imp_Inorganic

Caption: Mapping of analytical techniques to impurity types.

Experimental Methodologies & Comparative Data

This section details the validated protocols used to assess the purity of a candidate 4-(2-methoxyphenyl)piperazin-1-amine Reference Standard (RS) and compares the typical results with those of a lower-grade, non-validated alternative material.

Identity and Structural Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Causality: NMR is unparalleled for unambiguous structure confirmation. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms, respectively. The chemical shifts, signal multiplicities, and integration values must be fully consistent with the proposed structure. The absence of significant unassigned signals is a strong indicator of high purity. [7]* Protocol:

    • Accurately weigh ~10 mg of the sample into an NMR tube.

    • Dissolve in 0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer.

  • Results: The Reference Standard exhibits a clean spectrum, with all peaks accounted for and consistent with the structure of 4-(2-methoxyphenyl)piperazin-1-amine. In contrast, the alternative material shows minor, unidentifiable peaks in the aromatic and aliphatic regions, suggesting the presence of impurities.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Causality: GC-MS confirms the molecular weight of the analyte via its mass spectrum, providing another layer of identity verification. It is also highly effective for detecting volatile and semi-volatile impurities that might be missed by HPLC. [8][9][10]* Protocol:

    • Prepare a 1 mg/mL solution of the sample in methanol.

    • Inject 1 µL into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

    • Use a temperature gradient from 100°C to 280°C.

    • Acquire mass spectra in full scan mode (e.g., 50-500 amu).

  • Results: The Reference Standard shows a single major peak in the chromatogram with a mass spectrum corresponding to the molecular ion of the target compound. The alternative material may show additional peaks corresponding to residual solvents or other volatile contaminants.

Quantitative Purity Assessment

A. High-Performance Liquid Chromatography (HPLC-UV) for Chromatographic Purity

  • Causality: This is the primary technique for quantifying non-volatile organic impurities. A validated method ensures that the results are accurate, precise, and specific for the analyte in the presence of its potential impurities. [11][12][13]* Protocol (Validated per ICH Q2(R1)):

    • System: HPLC with UV/DAD detector.

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 240 nm.

    • Sample Preparation: Prepare a 0.5 mg/mL solution in 50:50 Water:Acetonitrile.

    • Quantification: Use area percent normalization, assuming equal response factors for closely related impurities.

B. Karl Fischer Titration for Water Content

  • Causality: Water is a common impurity in solid materials and cannot be detected by HPLC-UV. Accurate quantification is essential for mass balance calculations.

  • Protocol:

    • Use a coulometric or volumetric Karl Fischer titrator.

    • Accurately weigh a suitable amount of the standard into the titration vessel.

    • Titrate to the endpoint according to the instrument's standard operating procedure.

C. Residue on Ignition (Sulphated Ash)

  • Causality: This gravimetric method quantifies non-volatile inorganic impurities (e.g., residual inorganic salts from synthesis).

  • Protocol:

    • Accurately weigh ~1 g of the sample into a tared crucible.

    • Moisten with sulfuric acid and heat gently until the substance is thoroughly charred.

    • Ignite in a muffle furnace at 600 ± 50°C until all black particles have disappeared.

    • Cool in a desiccator and weigh.

Comparative Data Summary & Purity Assignment

The final assigned purity of a reference standard is best determined by a mass balance approach, which accounts for all measured components.

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residue on Ignition) - (% Residual Solvents)

ParameterCandidate Reference Standard Alternative (Non-Validated) Material Justification & Causality
Identity (NMR, MS) Confirmed, consistent with structureInconsistent signals observedThe RS must have its chemical structure unambiguously confirmed.
Chromatographic Purity (HPLC) 99.85%98.5% (with 3 detectable impurities)A high-purity RS should have minimal organic impurities detectable by a validated, high-resolution method.
Water Content (Karl Fischer) 0.08%0.75%Water content must be accurately known for quantitative applications (e.g., preparing standard solutions).
Residue on Ignition <0.05%0.20%Low inorganic content ensures the material's mass is almost entirely the target organic molecule.
Residual Solvents (GC-MS) <0.02% (Methanol)0.5% (Methanol, Acetone)Solvents can interfere with experiments and add to the sample's mass without being the active component.
Assigned Purity (Mass Balance) 99.7% Not Assignable (Incomplete Data) The assigned purity, based on subtracting all impurities from 100%, is the most accurate representation of the active component's content. An assigned value cannot be given to a poorly characterized material.

Conclusion: The Foundation of Reliable Science

The validation of a 4-(2-methoxyphenyl)piperazin-1-amine reference standard is a rigorous, multi-faceted process that extends far beyond a single purity measurement. As demonstrated, a self-validating, orthogonal approach provides the highest degree of confidence in the material's identity, purity, and overall quality. By employing a suite of validated techniques—including HPLC for organic impurities, NMR and MS for identity, Karl Fischer for water, and Residue on Ignition for inorganics—we build a comprehensive profile that substantiates the standard's fitness for purpose.

For researchers, scientists, and drug development professionals, utilizing a reference standard validated with this level of scientific integrity is not a matter of convenience; it is a prerequisite for generating reproducible, reliable, and defensible data. It ensures that subsequent research and development efforts are built on a foundation of certainty, ultimately accelerating the path to discovery and innovation.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Amine Di piperazine impurity. Veeprho. [Link]

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  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. RSC Publishing. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. PubMed. [Link]

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  • Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC–IRD and GC–MS. Journal of Chromatographic Science | Oxford Academic. [Link]

  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • List of In-stock Piperazine impurities-Buy Online. Hexonsynth. [Link]

  • Pharmacopeial Standards: Ensuring Quality and Safety in Healthcare. Veeprho. [Link]

  • Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Annex 1 - The International Pharmacopoeia – related substances tests: dosage form monographs guidance notes. WHO. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
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  • Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(2-methoxyphenyl)piperazin-1-amine

This document provides essential safety and logistical information for the handling and disposal of 4-(2-methoxyphenyl)piperazin-1-amine. As a specialized chemical compound, understanding its potential hazards and implem...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 4-(2-methoxyphenyl)piperazin-1-amine. As a specialized chemical compound, understanding its potential hazards and implementing rigorous safety protocols are paramount for the protection of laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations.

Understanding the Compound and its Associated Risks

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure to 4-(2-methoxyphenyl)piperazin-1-amine. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specification Examples
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides protection against splashes and impacts[4].
Hand Protection Chemical-resistant gloves (consider double gloving)Nitrile, neoprene, or butyl rubber gloves are recommended[4].
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeation[4].
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in the event of a spill[4][6][7].

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational plan is critical for minimizing the risk of exposure. The following workflow provides a procedural guide for the safe handling of 4-(2-methoxyphenyl)piperazin-1-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_hood Verify Chemical Fume Hood Functionality prep_ppe Assemble and Inspect All Required PPE prep_hood->prep_ppe prep_spill Ensure Spill Kit is Accessible and Stocked prep_ppe->prep_spill handle_don Don PPE in Correct Sequence prep_spill->handle_don handle_weigh Weigh and Transfer Compound Inside Fume Hood handle_don->handle_weigh handle_work Perform All Experimental Work Within the Fume Hood handle_weigh->handle_work clean_decon Decontaminate Work Surfaces handle_work->clean_decon clean_doff Doff PPE in Designated Area clean_decon->clean_doff clean_wash Wash Hands Thoroughly with Soap and Water clean_doff->clean_wash

Caption: A workflow diagram illustrating the key stages of safe handling for 4-(2-methoxyphenyl)piperazin-1-amine.

Detailed Procedural Steps:

  • Preparation:

    • Ventilation: All manipulations of 4-(2-methoxyphenyl)piperazin-1-amine must be conducted within a properly functioning chemical fume hood[4][8].

    • PPE Inspection: Before beginning any work, carefully inspect all PPE for any signs of damage or degradation.

    • Spill Kit: Ensure a fully stocked spill kit is readily available. The kit should contain absorbent materials and appropriate waste disposal bags[4].

  • Handling the Chemical:

    • Donning PPE: Put on all required PPE in the correct order, ensuring a proper fit.

    • Weighing and Transfer: Conduct all weighing and transfer operations of the solid material inside the chemical fume hood to prevent the inhalation of any dust particles[4].

    • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

    • Doffing PPE: Remove PPE in the designated area, following the correct procedure to avoid cross-contamination. Single-use items should be disposed of in a designated hazardous waste container[4].

    • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water[4][9].

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of 4-(2-methoxyphenyl)piperazin-1-amine and any associated waste is a critical component of laboratory safety and environmental responsibility.

cluster_waste Waste Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, Weigh Boats) waste_container Collect in Clearly Labeled, Compatible Hazardous Waste Containers waste_solid->waste_container waste_liquid Liquid Waste (Unused Solutions, Rinsates) waste_liquid->waste_container storage_area Store in a Designated, Well-Ventilated, and Secure Area waste_container->storage_area storage_compat Ensure Incompatibility with Other Stored Chemicals storage_area->storage_compat disposal_vendor Arrange for Pickup by a Licensed Environmental Waste Disposal Company storage_compat->disposal_vendor disposal_regs Follow All Local, State, and Federal Regulations disposal_vendor->disposal_regs

Sources

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